3-Methoxybutan-1-ol
Description
The exact mass of the compound 3-Methoxy-1-butanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65580. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxybutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(7-2)3-4-6/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGVZVOGOQILFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044812 | |
| Record name | 3-Methoxybutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2517-43-3 | |
| Record name | 3-Methoxybutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2517-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxybutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002517433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHOXY-1-BUTANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanol, 3-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methoxybutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxybutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXYBUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ995B41AO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Methoxybutan-1-ol chemical properties and structure
An In-depth Technical Guide to 3-Methoxybutan-1-ol
An Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound (CAS No: 2517-43-3). This bifunctional compound, containing both a primary alcohol and an ether group, is utilized across various industrial and research sectors.[1][2][3] Its properties make it a valuable high-boiling point solvent, a coupling agent, and a key intermediate in the synthesis of more complex molecules.[1][4]
Chemical Structure and Identification
This compound is a primary alcohol in which the hydroxyl group at position 3 of butane-1,3-diol is substituted with a methoxy group.[1][3] This structure imparts both hydrophilic (from the alcohol group) and lipophilic (from the ether and alkyl chain) characteristics to the molecule.
IdentifierValue IUPAC Namethis compound[3] SMILESCC(CCO)OC[3] InChIInChI=1S/C5H12O2/c1-5(7-2)3-4-6/h5-6H,3-4H2,1-2H3[3] InChIKeyJSGVZVOGOQILFM-UHFFFAOYSA-N[3]
>]; } } Caption: Chemical structure and key identifiers for this compound.
Physicochemical Properties
This compound is a clear, colorless, and odorless liquid that is miscible with water and common organic solvents.[1][2][4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂O₂ | [1][5] |
| Molecular Weight | 104.15 g/mol | [1][3] |
| Boiling Point | 161 °C | [1][2] |
| Melting Point | -85 °C | [1][2] |
| Density | 0.928 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.416 | [1][2] |
| Flash Point | 46 - 74 °C (115 - 117 °F) | [1][2][6][7] |
| Vapor Pressure | 1.3 hPa at 20 °C; 0.738 mmHg at 25°C | [2][5] |
| Water Solubility | Miscible / Soluble | [2][5] |
| pKa | 14.90 ± 0.10 (Predicted) | [1][5] |
| LogP | 0.002 at 25°C and pH 7 | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Data Type | Key Information / Reference |
| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich and in databases such as ChemicalBook and SpectraBase.[8][9] |
| ¹³C NMR | Data available in spectral databases.[8] |
| Mass Spectrometry | Electron ionization mass spectra are available in the NIST Chemistry WebBook.[10][11] |
| IR Spectroscopy | IR spectral data is available in the NIST Chemistry WebBook and other databases.[8][10] |
Synthesis and Experimental Protocols
General Protocol for the Synthesis of a Methoxy Alcohol via Ketone Reduction:
This protocol is based on the synthesis of a similar compound, 3-methoxy-2-butanol, and illustrates a generalizable approach.[12]
-
Dissolution : Dissolve the corresponding ketone precursor (e.g., 3-methoxybutanone) in a suitable alcohol solvent, such as methanol, within a round-bottom flask.
-
Cooling : Cool the solution to 0 °C using an ice bath to control the reaction exotherm.
-
Reduction : Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions to the cooled solution.[12]
-
Reaction Monitoring : After the addition is complete, allow the mixture to warm to room temperature and stir. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching : Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction : Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether.
-
Purification : Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent like magnesium sulfate. After filtering, concentrate the solution under reduced pressure. The crude product can then be purified by fractional distillation.[12]
// Nodes start [label="Start:\nKetone Precursor\n+ Solvent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduction [label="Reduction\n(e.g., NaBH₄)\nat 0°C -> RT"]; monitoring [label="Reaction Monitoring\n(TLC / GC-MS)"]; quench [label="Quenching\n(e.g., aq. NH₄Cl)"]; extraction [label="Workup:\nLiquid-Liquid Extraction"]; drying [label="Drying Organic Phase\n(e.g., MgSO₄)"]; concentration [label="Solvent Removal\n(Rotary Evaporation)"]; purification [label="Purification\n(Fractional Distillation)"]; end [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> reduction; reduction -> monitoring; monitoring -> quench [label="Reaction\nComplete"]; quench -> extraction; extraction -> drying; drying -> concentration; concentration -> purification; purification -> end; } Caption: A generalized workflow for the synthesis and purification of an alkoxy alcohol.
Reactivity and Chemical Stability
This compound is stable under normal temperatures and pressures.[6] However, it is a combustible liquid and its vapors can form explosive mixtures with air above its flashpoint.[2][13]
-
Incompatible Materials : It should be kept away from strong oxidizing agents, acid anhydrides, and acid chlorides.[6] Contact with strong bases at elevated temperatures may lead to runaway reactions.[14]
-
Hazardous Decomposition : Upon combustion, it may produce carbon monoxide and carbon dioxide.[6]
-
Storage : Store in a cool, dry, well-ventilated area away from sources of ignition, in a tightly closed container.[6][15] The use of nitrogen blanketing is recommended for storage and transport to minimize the potential formation of peroxides.[14]
Applications in Research and Industry
This compound's unique properties lend it to a variety of applications:
-
Solvent : It is used as a high-boiling point solvent for lacquers, paints, coatings, inks, and adhesives.[1][2][4] It is particularly effective in nitrocellulose lacquers and alkyd resin paints, where it improves brushability and flow.[4]
-
Chemical Intermediate : It serves as an intermediate in the synthesis of plasticizers, herbicides, and pharmaceuticals.[1][4] It has also been used to synthesize specific dyes and xanthate complexes.[1]
-
Coupling Agent : It is used as a coupling agent in brake fluids.[1][4]
-
Cosmetics : In the cosmetics industry, it functions as a solvent.[1][5]
-
Research : It has been used as a model compound for studying the dehydration of alcohols.[1]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory and personnel safety. It is considered a flammable liquid and may be harmful if swallowed.[16]
Personal Protective Equipment (PPE):
-
Eye/Face Protection : Wear tightly fitting safety goggles.[15]
-
Skin Protection : Wear suitable protective clothing and gloves (e.g., neoprene).[14][15]
-
Respiratory Protection : Use in a well-ventilated area. If exposure limits are exceeded, a full-face respirator may be necessary.[15]
First Aid Measures:
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen.[6][15]
-
Skin Contact : Remove contaminated clothing and flush the skin with plenty of water.[6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[6]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][15] Swallowing may lead to aspiration into the lungs, causing chemical pneumonitis.[14]
References
- 1. 3-Methoxy-1-butanol | 2517-43-3 [chemicalbook.com]
- 2. This compound – Wikipedia [de.wikipedia.org]
- 3. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. Page loading... [guidechem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 3-methoxy-1-butanol, 2517-43-3 [thegoodscentscompany.com]
- 8. 3-Methoxy-1-butanol(2517-43-3) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 1-Butanol, 3-methoxy- [webbook.nist.gov]
- 11. 1-Butanol, 3-methoxy- [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. 3-METHOXYBUTANOL [training.itcilo.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. echemi.com [echemi.com]
- 16. godavaribiorefineries.com [godavaribiorefineries.com]
An In-depth Technical Guide to 3-Methoxybutan-1-ol (CAS: 2517-43-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybutan-1-ol, with the CAS registry number 2517-43-3, is a primary alcohol and an ether.[1][2] Structurally, it is the 3-methoxy derivative of 1,3-butanediol.[1][2] This colorless liquid is recognized for its utility as a solvent in a variety of industrial applications, including coatings, inks, and cleaning agents, owing to its good dissolving power and slow evaporation rate.[2][3] It also serves as an intermediate in the synthesis of other chemical compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and safety information for this compound. While primarily used in industrial settings, this guide also explores any available information regarding its biological activity for the benefit of researchers in the life sciences.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂O₂ | [1] |
| Molecular Weight | 104.15 g/mol | [1] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 159-163 °C at 760 mmHg | [4] |
| Melting Point | -85 °C | [4] |
| Density | 0.921-0.924 g/mL at 20 °C | [4] |
| Refractive Index | 1.415-1.417 at 20 °C | [4] |
| Flash Point | 47 °C (117 °F) | [4] |
| Water Solubility | Miscible | [5] |
| LogP (o/w) | 0.070 (estimated) | [4] |
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound, which is critical for its identification and characterization.
| Spectroscopy | Key Peaks/Signals | Reference(s) |
| ¹H NMR (CDCl₃) | Chemical shifts (ppm): ~3.7 (m, 2H, -CH₂OH), ~3.6 (m, 1H, -CH(OCH₃)-), ~3.3 (s, 3H, -OCH₃), ~1.7 (m, 2H, -CH₂-CH₂OH), ~1.2 (d, 3H, -CH(OCH₃)CH₃) | [6][7] |
| ¹³C NMR (CDCl₃) | Chemical shifts (ppm): ~77 (C-OCH₃), ~60 (C-OH), ~56 (-OCH₃), ~39 (-CH₂-), ~20 (-CH₃) | [1][8] |
| Infrared (IR) | Characteristic peaks (cm⁻¹): ~3400 (O-H stretch, broad), ~2970, 2930, 2870 (C-H stretch), ~1120 (C-O stretch) | [1][9][10] |
| Mass Spectrometry (MS) | Key fragments (m/z): 59 [M-CH₂CH₂OH]⁺ (base peak), 45, 71, 89 | [1][5][11] |
Synthesis of this compound
This compound can be synthesized through several routes, with the most common industrial methods starting from crotonaldehyde or involving the reduction of 3-methoxybutanal.
Experimental Protocol: Synthesis from Crotonaldehyde
This method involves a two-step process: the methoxylation of crotonaldehyde to form 3-methoxybutyraldehyde, followed by hydrogenation to the desired alcohol.[12]
Step 1: Synthesis of 3-Methoxybutyraldehyde
-
Materials: Crotonaldehyde, Methanol, Alkaline catalyst (e.g., Sodium hydroxide solution).
-
Procedure:
-
In a reaction vessel equipped with a stirrer and cooling system, crotonaldehyde is reacted with an excess of methanol in the presence of an alkaline solution.
-
The reaction is typically carried out at room temperature under atmospheric pressure. Due to the exothermic nature of the reaction, cooling is necessary to maintain the temperature.[12]
-
The reaction mixture is stirred until the conversion of crotonaldehyde is complete, as monitored by a suitable analytical technique (e.g., GC).
-
Upon completion, the reaction mixture is neutralized with an acid, such as acetic acid.[12]
-
Step 2: Hydrogenation to this compound
-
Materials: 3-Methoxybutyraldehyde (from Step 1), Hydrogen gas, Hydrogenation catalyst (e.g., Copper-chromium oxide or Nickel-based catalyst).[12][13]
-
Procedure:
-
The neutralized reaction mixture from Step 1 is transferred to a high-pressure reactor (autoclave).
-
A hydrogenation catalyst is added to the mixture. The choice of catalyst can influence the reaction conditions and selectivity.
-
The reactor is purged with nitrogen and then pressurized with hydrogen gas.
-
The reaction is carried out at elevated temperatures (e.g., 70-180 °C) and pressures (e.g., 1-150 bar).[12][13]
-
The reaction is monitored for hydrogen uptake to determine completion.
-
After the reaction, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.
-
Purification:
The crude this compound is purified by fractional distillation to separate it from unreacted starting materials, byproducts (such as n-butanol), and high-boiling point impurities.[13]
Experimental Protocol: Synthesis by Reduction of 3-Methoxybutanal
This method involves the direct reduction of 3-methoxybutanal to this compound.
-
Materials: 3-Methoxybutanal, Reducing agent (e.g., Sodium borohydride, Hydrogen gas with a catalyst), Solvent (e.g., Methanol, Ethanol).
-
Procedure (using Sodium Borohydride):
-
3-Methoxybutanal is dissolved in a suitable protic solvent, such as methanol, in a reaction flask.
-
The solution is cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature between 0 and 25 °C.[14] A slight molar excess of the reducing agent is typically used.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).
-
The reaction is then carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification:
The crude product is purified by fractional distillation under reduced pressure.
Experimental Workflows and Diagrams
The synthesis and purification of this compound can be visualized as a workflow.
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Analytical Methods
The purity and identity of this compound are typically determined using gas chromatography (GC) coupled with mass spectrometry (GC-MS).
GC-MS Analysis Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or methanol. A typical concentration is around 10 µg/mL.[15]
-
If quantitative analysis is required, a suitable internal standard should be added.
-
Transfer the solution to a GC vial.
-
-
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Equipped with a capillary column suitable for polar analytes (e.g., a wax-type column).
-
Injector: Split/splitless injector, with an injection volume of approximately 1 µL.
-
Oven Temperature Program: A temperature gradient program is typically used, for example, starting at 60 °C and ramping up to 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode to obtain the mass spectrum for identification, and selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
Biological Activity and Signaling Pathways
Extensive searches of the scientific literature and chemical databases did not yield any significant information on the specific biological activities or involvement in signaling pathways of this compound. Its primary role appears to be in industrial applications as a solvent and chemical intermediate. There is no evidence to suggest its direct use in drug development as an active pharmaceutical ingredient. However, some glycol ethers have been noted to have potential health effects, and as such, appropriate safety precautions should always be taken.[16]
Safety and Handling
This compound is a flammable liquid and vapor.[1] It may cause skin and eye irritation.[1] Ingestion may be harmful. It is important to handle this chemical in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area in a tightly sealed container. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Caption: Key safety and handling considerations for this compound.
References
- 1. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]
- 4. 3-methoxy-1-butanol, 2517-43-3 [thegoodscentscompany.com]
- 5. 1-Butanol, 3-methoxy- [webbook.nist.gov]
- 6. 3-Methoxy-1-butanol(2517-43-3) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 3-Methoxy-1-butanol(2517-43-3) 13C NMR spectrum [chemicalbook.com]
- 9. 3-Methoxy-1-butanol(2517-43-3) IR Spectrum [m.chemicalbook.com]
- 10. 1-Butanol, 3-methoxy- [webbook.nist.gov]
- 11. 1-Butanol, 3-methoxy- [webbook.nist.gov]
- 12. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 13. JPH07138199A - Production of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 14. 3-Methoxy-3-methylbutan-1-ol | 56539-66-3 | Benchchem [benchchem.com]
- 15. uoguelph.ca [uoguelph.ca]
- 16. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to 3-Methoxybutan-1-ol and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methoxybutan-1-ol, a versatile chemical compound with applications across various scientific and industrial sectors. This document details its chemical identity, physical and chemical properties, key synthetic pathways, and experimental protocols, offering valuable insights for professionals in research, development, and drug discovery.
Chemical Identity and Synonyms
This compound is a primary alcohol and an ether.[1] Its fundamental chemical information and a comprehensive list of its synonyms are provided below, facilitating accurate identification and cross-referencing in research and documentation.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 2517-43-3[1] |
| Molecular Formula | C5H12O2[1] |
| Molecular Weight | 104.15 g/mol [1] |
| InChI | InChI=1S/C5H12O2/c1-5(7-2)3-4-6/h5-6H,3-4H2,1-2H3[1] |
| InChIKey | JSGVZVOGOQILFM-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(CCO)OC[1] |
Table 2: Synonyms and Alternative Names for this compound
| Synonym |
| 1,3-Butylene glycol 3-monomethyl ether[1] |
| 1-Butanol, 3-methoxy-[1] |
| 3-Methoxy-1-butanol[2] |
| 3-Methoxybutanol[1][2] |
| 3-Methoxybutyl alcohol[1] |
| Methoxybutanol[1] |
| 3-メトキシ-1-ブタノール |
| CCRIS 8976[1] |
| EINECS 219-741-8[1] |
| NSC 65580[1] |
| UNII-SJ995B41AO[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings. The following table summarizes key quantitative data.
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless liquid | [2] |
| Odor | Odorless | [2] |
| Boiling Point | 161 °C | [2] |
| Melting Point | -85 °C | [2] |
| Density | 0.92 g/cm³ | [2] |
| Refractive Index | 1.416 (at 20 °C) | [2] |
| Vapor Pressure | 1.3 hPa (at 20 °C) | [2] |
| Solubility | Miscible with water | [2] |
| Flash Point | 74 °C | [2] |
| Autoignition Temperature | 335 °C | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, including its synthesis and representative reactions.
Synthesis of this compound from Crotonaldehyde
This compound can be synthesized from crotonaldehyde through a two-step process involving a Michael addition of methanol followed by hydrogenation.[3][4]
Experimental Protocol:
-
Reaction of Crotonaldehyde with Methanol: In an alkaline solution, crotonaldehyde is reacted with methanol.[3] This reaction is typically carried out at room temperature under atmospheric pressure. Due to the exothermic nature of the reaction, cooling is recommended.[3]
-
Neutralization: The resulting reaction mixture is neutralized, for example, with acetic acid.[5]
-
Hydrogenation: The neutralized mixture is then subjected to hydrogenation in the presence of a catalyst to yield this compound.[5] Suitable catalysts include copper oxide or Cu/Cr mixed oxides for the initial hydrogenation, followed by a nickel-containing catalyst.[5] The hydrogenation is typically performed at temperatures ranging from 150 °C to 180 °C and pressures between 100 and 150 bar.[5]
-
Purification: The final product can be purified by distillation.[5]
Catalytic Dehydration of this compound
This compound can serve as a model compound for studying the catalytic dehydration of alcohols.[2] Cerium(IV) oxide (CeO₂) is a known catalyst for such reactions.[2][6]
General Experimental Workflow:
-
Catalyst Preparation: A series of modified CeO₂ catalysts can be prepared by impregnating CeO₂ with metal nitrates (e.g., Mn, Zn, Mg, Ca, Na).[3]
-
Reactor Setup: The dehydration reaction is typically carried out in a fixed-bed tubular reactor at atmospheric pressure.[6]
-
Reaction Conditions: The catalyst is placed in the reactor, and this compound is passed over it at an elevated temperature, typically in the range of 300-400 °C.
-
Product Analysis: The reaction products are collected and analyzed, for instance, by gas chromatography, to determine the conversion of the alcohol and the selectivity towards different dehydration products.
Synthesis of Potassium 3-methoxy-1-butylxanthate
This compound is a precursor in the synthesis of potassium 3-methoxy-1-butylxanthate, an intermediate used in the preparation of xanthate complexes.[2] A general procedure for the synthesis of potassium xanthates involves the reaction of an alcohol with carbon disulfide in the presence of a strong base, such as potassium hydroxide.
Experimental Protocol (General Procedure):
-
Alkoxide Formation: this compound is reacted with a strong base, such as potassium hydroxide, to form the corresponding potassium alkoxide. This is typically done in an appropriate solvent.
-
Reaction with Carbon Disulfide: Carbon disulfide is then slowly added to the solution of the potassium alkoxide. The reaction is usually carried out at a controlled temperature, for instance, between 30-35 °C.[7]
-
Precipitation and Isolation: The potassium 3-methoxy-1-butylxanthate product will precipitate from the reaction mixture.
-
Purification: The precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the final product.[7]
References
- 1. Potassium 3-methoxy-3-oxopropanoate | 38330-80-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pretreatment conditions on acidity and dehydration activity of CeO2-MeOx catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. JPH07138199A - Production of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN111606832A - Production method of high-grade potassium xanthate - Google Patents [patents.google.com]
Physical properties of 3-Methoxybutan-1-ol (boiling point, density)
An In-depth Technical Guide to the Physical Properties of 3-Methoxybutan-1-ol
This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who require precise data and standardized methodologies for handling this compound. This document includes tabulated physical data, detailed experimental protocols for property determination, and workflow diagrams for clarity.
Physical Properties Data
The physical properties of this compound are critical for its application in various scientific and industrial processes. The boiling point is indicative of its volatility, while its density is essential for mass-to-volume conversions and fluid dynamic calculations.
Summary of Quantitative Data
The boiling point and density of this compound have been reported across various sources. The data is summarized in the table below for easy reference and comparison.
| Physical Property | Value | Conditions |
| Boiling Point | 157 - 163 °C | @ 760 mmHg (Atmospheric Pressure)[1][2][3][4][5][6][7] |
| Density | 0.928 g/mL | @ 25 °C[2][3][6][8] |
| 0.920 - 0.924 g/cm³ | @ 20 °C[1][7] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized laboratory protocols for measuring the boiling point and density of a liquid compound such as this compound.
Determination of Boiling Point (Capillary Method)
The capillary method, also known as the Siwoloboff method, is a micro-scale technique for determining the boiling point of a liquid. It relies on observing the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or a beaker with high-boiling point oil (e.g., mineral oil)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating apparatus (e.g., Bunsen burner or hot plate)
-
Clamp and stand
Procedure:
-
Sample Preparation: Add 2-3 mL of this compound into the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.
-
Apparatus Assembly: Attach the test tube to the thermometer. Immerse the assembly in the oil bath (Thiele tube or beaker), ensuring the sample is below the oil level.
-
Heating: Gently heat the oil bath. Stir the oil continuously to ensure uniform heat distribution.[9]
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[10]
-
Temperature Recording: Note the temperature when this rapid stream of bubbles is observed.
-
Cooling and Confirmation: Remove the heat source. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[10]
-
Verification: The mean of the temperature recorded during heating and cooling can be taken as the precise boiling point.[9]
Determination of Density (Pycnometer or Graduated Cylinder Method)
The density of a liquid is determined by accurately measuring the mass of a known volume.[11][12] This protocol describes the common method using a graduated cylinder and an analytical balance.
Apparatus:
-
Graduated cylinder (e.g., 10 mL or 25 mL)
-
Analytical balance
-
Beaker
-
Thermometer (to record the temperature of the liquid)
Procedure:
-
Measure Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the analytical balance and tare it, or record its mass (m₁).[11]
-
Measure Volume of Liquid: Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[11] Record this volume (V).
-
Measure Mass of Filled Cylinder: Place the graduated cylinder containing the liquid back on the analytical balance and record the new mass (m₂).
-
Calculate Mass of Liquid: The mass of the liquid (m) is the difference between the mass of the filled cylinder and the empty cylinder (m = m₂ - m₁).
-
Calculate Density: Use the formula ρ = m/V to calculate the density.[11]
-
Record Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.[12]
-
Repeatability: For higher accuracy, repeat the measurement several times and calculate the average density.[11]
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the experimental protocols described above.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Density Determination.
References
- 1. 3-methoxy-1-butanol, 2517-43-3 [thegoodscentscompany.com]
- 2. 3-methoxy-1-butanol [stenutz.eu]
- 3. chembk.com [chembk.com]
- 4. DOSS [doss.turi.org]
- 5. chembk.com [chembk.com]
- 6. 3-Methoxy-1-butanol | 2517-43-3 [chemicalbook.com]
- 7. atamankimya.com [atamankimya.com]
- 8. 3-甲氧基-1-丁醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
3-Methoxybutan-1-ol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methoxybutan-1-ol, a compound of interest in various scientific and industrial applications, including its use as a solvent for paints, pharmaceuticals, and cosmetics.[1]
Physicochemical Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C5H12O2 | [2][3] |
| Molecular Weight | 104.15 g/mol | [1][2] |
| CAS Number | 2517-43-3 | [1][3] |
| Appearance | Colorless liquid | [1] |
| Density | 0.92 g/cm³ | [1] |
| Boiling Point | 161 °C | [1] |
| Melting Point | -85 °C | [1][4] |
| Flash Point | 117.00 °F (47.00 °C) | [3] |
| Water Solubility | Miscible | [1] |
| Refractive Index | 1.416 (at 20 °C) | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reduction of 3-methoxybutanal with hydrogen.[1] This process typically involves the following steps:
-
Hydrogenation Setup: A high-pressure reactor is charged with 3-methoxybutanal and a suitable catalyst, such as Raney nickel or a palladium-based catalyst.
-
Reaction Conditions: The reactor is pressurized with hydrogen gas, and the mixture is heated. The precise temperature and pressure are optimized to ensure efficient conversion and minimize side reactions.
-
Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, the catalyst is filtered off. The crude product is then purified, typically by distillation, to yield pure this compound.
Logical Workflow
The following diagram illustrates a generalized workflow for the quality control analysis of synthesized this compound.
Caption: Quality Control Workflow for this compound.
References
A Technical Guide to the IUPAC Nomenclature of 3-methoxybutan-1-ol
Introduction
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic and unambiguous method for naming organic chemical compounds. This system is crucial for clear communication in research, industry, and chemical safety. This guide provides a detailed breakdown of the IUPAC nomenclature for the compound 3-methoxybutan-1-ol, intended for researchers, scientists, and professionals in drug development. The naming process relies on identifying functional groups, assigning priorities, and correctly numbering the parent carbon chain.
Step 1: Identification of Functional Groups
The structure of this compound contains two distinct functional groups:
-
Hydroxyl Group (-OH): This group classifies the molecule as an alcohol.
-
Ether Group (R-O-R'): Specifically, a methoxy group (-OCH₃), which consists of a methyl group attached to an oxygen atom.
Step 2: Prioritization of Functional Groups
When a molecule contains multiple functional groups, IUPAC rules dictate a priority order to determine the principal functional group.[1] This principal group defines the suffix of the compound's name.[2][3] The remaining groups are treated as substituents and are indicated by prefixes.[3]
In the case of this compound, the alcohol group has a higher priority than the ether group.[4][5] Therefore, the compound is named as an alcohol, and the ether group is treated as a substituent.[1]
| Priority | Functional Group Class | Formula | Suffix (if Principal) | Prefix (if Substituent) |
| Higher | Alcohol | -OH | -ol | hydroxy- |
| Lower | Ether | -OR | (none) | alkoxy- (e.g., methoxy-) |
Step 3: Determining and Numbering the Parent Chain
The core of the IUPAC name is based on the longest continuous carbon chain that contains the principal functional group.[6]
-
Longest Chain Identification: The longest continuous carbon chain in the molecule consists of four carbon atoms. Thus, the parent alkane is butane .
-
Suffix Modification: Because the principal functional group is an alcohol, the "-e" from butane is replaced with the suffix "-ol", making the parent name butanol .[7]
-
Numbering Convention: The carbon chain is numbered to assign the lowest possible locant (number) to the principal functional group.[5][6] Numbering begins at the end of the chain closest to the hydroxyl (-OH) group.
As shown in Figure 1, this numbering scheme places the hydroxyl group on carbon 1 and the methoxy group on carbon 3.
Step 4: Assembling the Final IUPAC Name
The complete IUPAC name is constructed by combining the names of the substituents with the parent name.
-
Identify Substituents: The only substituent is the methoxy group (-OCH₃) located on carbon 3.
-
Name and Locate Substituents: The substituent is named "methoxy" and its position is indicated by the number "3-".
-
Locate the Principal Group: The position of the hydroxyl group is indicated by placing its locant before the "-ol" suffix, resulting in "butan-1-ol".
-
Combine Components: The substituent prefix is placed before the parent name.
This systematic process leads to the final, unambiguous IUPAC name: This compound .[8][9]
The IUPAC name this compound is derived by systematically applying established nomenclature rules. The process involves identifying the alcohol as the principal functional group over the ether, numbering the four-carbon parent chain to give the hydroxyl group the lowest locant (position 1), and identifying the methoxy group as a substituent at position 3. This methodical approach ensures that the name precisely describes the chemical structure without ambiguity.
References
- 1. egpat.com [egpat.com]
- 2. medlifemastery.com [medlifemastery.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. ochem.weebly.com [ochem.weebly.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. 10.4 Nomenclature of Alcohols and Ethers – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]
- 8. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Butanol, 3-methoxy- [webbook.nist.gov]
Spectral Data Analysis of 3-Methoxybutan-1-ol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for the organic compound 3-Methoxybutan-1-ol (CAS No. 2517-43-3). The document, intended for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. Included are clearly structured data tables, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its molecular structure and properties.
Chemical Structure and Properties
This compound is a primary alcohol and an ether with the molecular formula C₅H₁₂O₂ and a molecular weight of approximately 104.15 g/mol .[1] It is a colorless liquid at room temperature and is soluble in water. Its structure consists of a butanol backbone with a methoxy group located at the third carbon position.
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The data presented below is a representative spectrum acquired in deuterated chloroform (CDCl₃).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.70 | Triplet | 2H | -CH₂-OH (H-1) |
| ~3.45 | Multiplet | 1H | -CH(OCH₃)- (H-3) |
| ~3.30 | Singlet | 3H | -OCH₃ |
| ~1.70 | Multiplet | 2H | -CH₂-CH₂OH (H-2) |
| ~1.15 | Doublet | 3H | -CH(OCH₃)CH₃ (H-4) |
| Variable | Broad Singlet | 1H | -OH |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~75.0 | -CH(OCH₃)- (C-3) |
| ~60.0 | -CH₂-OH (C-1) |
| ~56.0 | -OCH₃ |
| ~38.0 | -CH₂-CH₂OH (C-2) |
| ~20.0 | -CH(OCH₃)CH₃ (C-4) |
Experimental Protocol for NMR Spectroscopy
A representative protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz NMR spectrometer is typically used.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans (NS): 8 to 16 scans.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 10-12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans (NS): 1024 to 4096 scans.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound shows characteristic absorption bands for its alcohol and ether functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 2960-2850 | Strong | C-H stretch (alkane) |
| 1130-1085 | Strong | C-O stretch (ether) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Experimental Protocol for IR Spectroscopy
A typical procedure for obtaining an ATR-FTIR spectrum of liquid this compound is as follows:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.
-
Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.[2]
-
Cleaning: After the measurement, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound does not typically show a strong molecular ion peak (M⁺) at m/z 104 due to facile fragmentation.[3] Key fragments are observed, which aid in structure elucidation.
| m/z | Relative Intensity (%) | Possible Fragment Ion | Fragment Lost |
| 89 | Moderate | [M - CH₃]⁺ | Methyl radical |
| 71 | Moderate | [M - CH₃ - H₂O]⁺ | Methyl radical and water |
| 59 | High | [CH₃O=CHCH₃]⁺ | Propene |
| 45 | Base Peak | [CH₂=OH]⁺ or [CH₃OCH₂]⁺ | C₃H₇ radical |
| 43 | High | [C₃H₇]⁺ | C₂H₅O radical |
Experimental Protocol for Mass Spectrometry
A representative protocol for acquiring an EI mass spectrum of this compound is as follows:
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.[4]
-
Ionization: The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV, causing ionization and fragmentation.[4]
-
Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
-
Typical Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 30-200.
-
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to deduce the structure of the molecule.
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectral analysis.
References
Solubility of 3-Methoxybutan-1-ol in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 3-methoxybutan-1-ol in water and a range of organic solvents. The information is curated for professionals in research, scientific, and drug development fields, with a focus on clear data presentation and detailed experimental methodologies.
Core Solubility Data
This compound exhibits a versatile solubility profile, demonstrating miscibility with water and a variety of organic solvents.[1][2] Its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar ether and alkyl backbone, allows it to act as an effective solvent for a wide array of substances.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound. It is important to note that there are some discrepancies in the reported water solubility values, which may be attributable to different experimental conditions or estimation methods.
| Solvent | Temperature (°C) | Solubility | Citation |
| Water | 25 | 366.2 g/L (estimated) | [3] |
| Water | Not Specified | Soluble | [4][5][6] |
| Water | Not Specified | Miscible | [1][2] |
| Alcohol | Not Specified | Soluble | [3] |
Qualitative Solubility in Organic Solvents
This compound is described as being miscible with commonly used organic solvents.[1][2] It demonstrates good dissolving power for a variety of materials, including:
-
Polymers and Resins: Nitrocellulose, benzyl cellulose, polyvinyl butyrals, aldehyde resins, ketone resins, indene resins, phenol-formaldehyde resins, urea-formaldehyde resins, melamine-formaldehyde resins, carbamic acid ester resins, alkyd resins, and maleic resins.[1][2]
Conversely, this compound is a poor solvent for:
-
Petroleum oils
-
Waxes
-
Rubber and chlorinated rubber
-
Acetyl cellulose
-
Polyisobutylene
-
Polystyrene
-
Polyvinyl chloride (non-post-chlorinated)
-
Certain copolymers (vinyl acetate/vinyl chloride/dicarboxylic acid)
-
Polyvinyl formal
-
Polyvinyl carbazole
-
Coumarone resin
Furthermore, some substances exhibit partial solubility or swelling in this compound:
-
Swells Considerably: Ethyl cellulose, cellulose acetobutyrate, polyvinyl acetates, and polyvinyl isobutyl ether.[1][2]
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of this compound were not found in the immediate search, a generalized methodology can be derived from standard laboratory practices for assessing the solubility of alcohols.
Method 1: Visual Miscibility Assessment
This is a straightforward qualitative or semi-quantitative method.
-
Preparation: A known volume of the solvent (e.g., 1 mL of water or an organic solvent) is placed in a clear glass test tube at a controlled temperature.
-
Titration: this compound is added dropwise from a calibrated pipette or burette.
-
Observation: After each addition, the mixture is vortexed or shaken vigorously and then allowed to stand. The solution is observed for any signs of immiscibility, such as the formation of a second layer or persistent cloudiness.
-
Endpoint: The point at which a second phase appears and does not disappear upon mixing is the saturation point. The volume of this compound added is recorded.
Method 2: Cloud Point Titration
This method is more precise for determining the solubility limit.[7]
-
Sample Preparation: A known mass or volume of this compound is added to a known mass or volume of the solvent in a jacketed vessel with temperature control.
-
Titration: The solvent is slowly added to the this compound with constant, vigorous stirring.
-
Detection: A light source and a detector are positioned to pass a beam of light through the solution. The appearance of turbidity (the "cloud point") indicates that the solubility limit has been exceeded and the solution has become biphasic.[7]
-
Quantification: The amount of solvent added to reach the cloud point allows for the calculation of the solubility at that specific temperature.
The following diagram illustrates a general workflow for determining the solubility of an alcohol like this compound.
Caption: General workflow for solubility determination of this compound.
Signaling Pathways and Logical Relationships
The solubility of this compound is governed by the intermolecular forces between it and the solvent molecules. The following diagram illustrates the key interactions.
Caption: Intermolecular forces governing the solubility of this compound.
References
An In-depth Technical Guide to the Safety of 3-Methoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for 3-Methoxybutan-1-ol (CAS No. 2517-43-3), a versatile solvent and intermediate used in various industrial and research applications. The following sections detail its hazards, handling procedures, and toxicological profile, with quantitative data summarized for clarity and detailed experimental methodologies provided for key studies.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] It is recognized as a flammable liquid and vapor, and is harmful if swallowed.[1]
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 3 or 4 | H226: Flammable liquid and vapor or H227: Combustible liquid[1][2][3] |
| Acute toxicity, Oral | Category 4 or 5 | H302: Harmful if swallowed or H303: May be harmful if swallowed[1][2] |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation[4] |
Note: Classification may vary slightly between suppliers and regulatory bodies.
Hazard Statements:
-
Harmful if swallowed.[1]
-
May cause eye and skin irritation.[5]
-
May cause respiratory and digestive tract irritation.[5]
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1][2][6]
-
Wear protective gloves/protective clothing/eye protection/face protection.[2][6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If swallowed: Call a poison center or doctor if you feel unwell.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C5H12O2 | [2][3] |
| Molecular Weight | 104.15 g/mol | [2][3] |
| Appearance | Colorless liquid | [5][7][8] |
| Odor | Mild | [9] |
| Boiling Point | 157 - 161 °C | [7][9][10] |
| Melting Point | -85 °C | [7][8] |
| Flash Point | 46 - 71 °C (closed cup) | [5][6][10] |
| Density | 0.920 - 0.928 g/cm³ at 20-25 °C | [7][9] |
| Solubility in Water | Soluble | [7][9] |
| Vapor Pressure | 0.17 - 0.33 hPa at 20-25 °C | [7] |
| Auto-ignition Temperature | 305 °C | [7] |
| Refractive Index | 1.415 - 1.417 at 20 °C | [8] |
| Viscosity | 3.68 - 3.7 mPa·s at 20 °C | [7][9] |
| log Pow (Octanol/Water Partition Coefficient) | 0.002 at 25 °C | [7] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[1][5] However, available data on acute toxicity is summarized below.
| Endpoint | Species | Route | Value | Source |
| LD50 | Rat (male/female) | Oral | > 2000 mg/kg bw | [7] |
| LC50 | Oncorhynchus mykiss (Rainbow trout) | Inhalation | > 100 mg/L (96h, static) | [1] |
| LC50 | Oryzias latipes (Japanese rice fish) | Inhalation | > 100 mg/L (96h, semi-static) |
Symptoms of Overexposure:
-
Inhalation: May cause respiratory tract irritation, coughing, headache, drowsiness, dizziness, and in high concentrations, narcosis and reduced alertness.[5][11][12]
-
Skin: May cause skin irritation, dry skin, and a burning sensation.[5][12] Prolonged or repeated contact may lead to dermatitis.[12]
-
Ingestion: Harmful if swallowed.[1] May cause irritation of the digestive tract, abdominal pain, nausea, and vomiting.[5][12] Aspiration into the lungs may occur, leading to chemical pneumonitis.[11]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity:
-
There is no information available to suggest that this compound is a carcinogen, mutagen, or reproductive toxin.[1][2][7]
Experimental Protocols
Detailed experimental methodologies for the key toxicological endpoints are crucial for the interpretation of safety data. While the specific study reports for this compound are not publicly available, the cited Safety Data Sheets often refer to standardized OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Oral Toxicity (as per OECD Guideline 423):
This method is designed to estimate the LD50 of a substance.
-
Test Animals: Typically, a small number of female rats are used.
-
Dosage: A stepwise procedure is used where a single dose is administered to a small number of animals. The outcome (survival or death) determines the next dose level.
-
Administration: The substance is administered by gavage using a stomach tube.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The LD50 is calculated based on the dose at which mortality is observed.
Acute Toxicity to Fish (as per OECD Guideline 203):
This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.
-
Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (temperature, pH, dissolved oxygen).
-
Duration: The exposure period is 96 hours.
-
Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 (Lethal Concentration 50%) is determined by statistical analysis of the mortality data.
Visualized Workflows and Relationships
SDS Information Workflow:
The following diagram illustrates the logical flow of information presented in a Safety Data Sheet, from identification to disposal.
Caption: Logical flow of information in a Safety Data Sheet.
First-Aid Measures Decision Tree:
This diagram outlines the initial steps to be taken in case of accidental exposure to this compound.
Caption: First-aid decision tree for exposure to this compound.
Handling and Storage
Handling:
-
Wash hands thoroughly after handling.[5]
-
Use only in a well-ventilated area.[5]
-
Ground and bond containers when transferring material to prevent static discharge.[5]
-
Use spark-proof tools and explosion-proof equipment.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]
-
Keep away from sources of ignition.[5]
-
Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1][5]
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide, or water spray.[12] Water may be ineffective in extinguishing the fire but can be used to cool fire-exposed containers.[5]
-
Specific Hazards: Flammable liquid and vapor.[1][5] Vapors are heavier than air and may travel to a source of ignition and flash back.[5] Containers may explode in the heat of a fire.[5]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area.[7] Remove all sources of ignition.[5][7] Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[7] Do not let the product enter drains.[7]
-
Containment and Cleanup: Absorb the spill with inert material (e.g., sand, silica gel, universal binder) and place it in a suitable, closed container for disposal.[1][2]
This guide provides essential safety information for the handling and use of this compound. For complete and detailed information, always refer to the most current Safety Data Sheet provided by the supplier.
References
- 1. fishersci.com [fishersci.com]
- 2. godavaribiorefineries.com [godavaribiorefineries.com]
- 3. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. synerzine.com [synerzine.com]
- 7. echemi.com [echemi.com]
- 8. 3-methoxy-1-butanol, 2517-43-3 [thegoodscentscompany.com]
- 9. atamankimya.com [atamankimya.com]
- 10. chembk.com [chembk.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. 3-METHOXYBUTANOL [training.itcilo.org]
Toxicological Profile of 3-Methoxybutan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current toxicological knowledge of 3-Methoxybutan-1-ol (CAS No. 2517-43-3). The information is compiled from publicly available safety data sheets, regulatory databases, and scientific literature. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who may be working with or evaluating this solvent.
Executive Summary
This compound is a colorless, neutral liquid with a mild odor, primarily used as a solvent in various industrial applications, including coatings, inks, and adhesives. Based on the available data, this compound exhibits low acute toxicity. It is not classified as a skin irritant, but some sources suggest it may cause mild and transient eye irritation. There is no evidence to suggest that this compound is carcinogenic or genotoxic. The toxicological properties have not been fully investigated in all areas, and data on chronic toxicity and reproductive toxicity are limited in the public domain.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 2517-43-3 |
| Molecular Formula | C5H12O2 |
| Molecular Weight | 104.15 g/mol |
| Appearance | Colorless liquid[1] |
| Boiling Point | 161 °C[1] |
| Flash Point | 46 °C to 74 °C[1][2] |
| Water Solubility | Miscible[1] |
Toxicological Data
The following tables summarize the available quantitative toxicological data for this compound.
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | >2000 mg/kg | [3][4] |
| LC50 | Cat | Inhalation | 6200 mg/m³ | [3] |
Irritation and Sensitization
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Non-irritant | [3] |
| Eye Irritation | - | Non-irritant to mild irritant | [2][3] |
| Sensitization | - | No information available |
Genetic and Carcinogenic Toxicology
There is currently no evidence to suggest that this compound is genotoxic or carcinogenic. No components of this product at levels greater than or equal to 0.1% are identified as a carcinogen or potential carcinogen by ACGIH, NTP, or OSHA.[3]
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of this compound are not extensively available in the public literature. However, references to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often cited in safety data sheets.
Acute Oral Toxicity (OECD Guideline 401)
While the full study report is not publicly available, the LD50 value for oral toxicity in rats was determined following OECD Guideline 401.[3] A general protocol for this type of study is as follows:
-
Test Animals: Typically, young adult rats of a standard laboratory strain are used.
-
Administration: The test substance is administered in a single dose by gavage.
-
Dosage: A limit test is often performed at 2000 mg/kg body weight.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Necropsy: A gross necropsy of all animals is performed at the end of the study.
Skin Irritation (OECD Guideline 404)
The assessment of skin irritation potential in rabbits is generally conducted according to OECD Guideline 404.
-
Test Animals: Healthy young adult albino rabbits are typically used.
-
Application: A small amount of the test substance is applied to a shaved patch of skin.
-
Exposure: The substance is left in contact with the skin for a defined period, usually 4 hours.
-
Observation: The skin is evaluated for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal.
Visualizations
General Toxicological Assessment Workflow
The following diagram illustrates a typical workflow for the toxicological assessment of a chemical substance.
Caption: A generalized workflow for the toxicological assessment of a chemical.
Hypothetical Metabolic Pathway
In the absence of specific metabolic data for this compound, a hypothetical pathway can be proposed based on the metabolism of similar alcohols and ethers. The primary alcohol group is likely to be oxidized, and the ether linkage may undergo O-dealkylation.
Caption: A hypothetical metabolic pathway for this compound.
Toxicokinetics
There is a lack of publicly available data on the toxicokinetics (absorption, distribution, metabolism, and excretion) of this compound.
Conclusion
This compound is a solvent with low acute toxicity. While it is not a skin irritant, it may cause mild eye irritation. The available data do not indicate any concerns for genotoxicity or carcinogenicity. However, there are significant data gaps, particularly in the areas of chronic toxicity, reproductive toxicity, and toxicokinetics. For any application where significant human exposure is anticipated, further toxicological studies would be warranted to fill these data gaps and perform a more comprehensive risk assessment. Professionals should always consult the most recent Safety Data Sheet (SDS) and follow appropriate safety protocols when handling this chemical.
References
The Interplay of Structure and Function: A Technical Guide to 3-Methoxybutan-1-ol and Butane-1,3-diol for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the relationship between 3-methoxybutan-1-ol and butane-1,3-diol, two structurally related molecules with significant potential in the pharmaceutical industry. While butane-1,3-diol is a well-established humectant and solvent, its derivative, this compound, offers a unique profile as an ether-alcohol. This document explores their comparative chemical and physical properties, synthesis methodologies, and potential applications in drug development, including their roles as pharmaceutical excipients and their distinct metabolic fates. Detailed experimental protocols for their synthesis and characterization are provided, alongside visualizations of their chemical relationship and the known metabolic pathway of butane-1,3-diol. This guide aims to equip researchers and drug development professionals with the foundational knowledge to leverage the specific properties of each molecule in their work.
Introduction
Butane-1,3-diol and its methoxy derivative, this compound, represent a compelling case study in how minor structural modifications can significantly alter the physicochemical and biological properties of a molecule. Butane-1,3-diol, a diol, is widely used in cosmetics and is gaining attention in pharmaceuticals for its properties as a solvent, humectant, and its metabolic conversion to ketone bodies. This compound, an ether-alcohol, is primarily utilized as a high-boiling point solvent in various industries, including pharmaceuticals.[1][2] Understanding the nuanced differences between these two molecules is critical for their effective application in drug formulation and development.
This guide provides an in-depth comparison of their chemical properties, synthesis, and potential roles in pharmaceutical sciences. It also offers detailed experimental protocols for key transformations and analytical techniques, and visual representations of their structural relationship and relevant biological pathways.
Comparative Physicochemical Properties
The substitution of a hydroxyl group in butane-1,3-diol with a methoxy group in this compound leads to distinct differences in their physical and chemical properties. These differences are crucial for their application as solvents and excipients in pharmaceutical formulations.[1][3][4][5]
| Property | This compound | Butane-1,3-diol |
| Molecular Formula | C5H12O2 | C4H10O2 |
| Molecular Weight ( g/mol ) | 104.15 | 90.12 |
| Appearance | Clear, colorless liquid | Colorless, viscous liquid |
| Boiling Point (°C) | 161 | 204-207.5 |
| Melting Point (°C) | -85 | <-50 |
| Density (g/mL at 25°C) | 0.928 | 1.004-1.0053 |
| Flash Point (°C) | 47 (117 °F) | 121 |
| Water Solubility | Soluble | Miscible |
| Refractive Index (at 20°C) | 1.415 - 1.417 | 1.439 - 1.441 |
Synthesis and Chemical Relationship
This compound is a derivative of butane-1,3-diol where the hydroxyl group at the 3-position is replaced by a methoxy group.[1] This structural relationship allows for the potential synthesis of this compound from butane-1,3-diol via etherification.
Synthesis of Butane-1,3-diol
Butane-1,3-diol can be synthesized through various methods, with the hydrogenation of 3-hydroxybutanal (acetaldol) being a common industrial route.
Caption: Synthesis of Butane-1,3-diol.
Synthesis of this compound from Butane-1,3-diol (Williamson Ether Synthesis)
A potential laboratory-scale synthesis of this compound from butane-1,3-diol is the Williamson ether synthesis. This method involves the formation of an alkoxide from the diol, followed by nucleophilic substitution with a methyl halide.[6][7]
Caption: Williamson Ether Synthesis of this compound.
Role in Drug Development
Both molecules have potential applications in drug development, primarily as pharmaceutical excipients. Their differing structures suggest distinct advantages depending on the formulation requirements.
Butane-1,3-diol
-
Solvent and Humectant: Due to its two hydroxyl groups, butane-1,3-diol is an excellent humectant and a versatile solvent for a range of active pharmaceutical ingredients (APIs). Its ability to form hydrogen bonds makes it particularly suitable for dissolving polar compounds.[4][8]
-
Metabolic Precursor: (R)-butane-1,3-diol is metabolized in the liver to β-hydroxybutyrate, a ketone body.[9] This metabolic pathway is of interest for its potential therapeutic effects, as ketone bodies can serve as an alternative energy source for the brain and have signaling functions.[10][11][12][13][14]
This compound
-
Aprotic Polar Solvent: The presence of the ether group reduces the hydrogen-bonding capability compared to butane-1,3-diol, making this compound a less polar, aprotic solvent. This property can be advantageous for dissolving less polar APIs.[1][2]
-
Metabolic Stability: Ether linkages are generally more resistant to metabolic cleavage than ester bonds. The metabolism of simple ethers like this compound is not extensively documented in the context of drug metabolism, but it is expected to be different from the diol pathway.[9][15][16][17] Further research is needed to fully characterize its metabolic fate and potential biological activity.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
Objective: To synthesize this compound from butane-1,3-diol.
Materials:
-
Butane-1,3-diol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH3I)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Dichloromethane (CH2Cl2)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.1 eq.) in anhydrous THF.
-
A solution of butane-1,3-diol (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until hydrogen evolution ceases.
-
The mixture is cooled back to 0 °C, and methyl iodide (1.1 eq.) is added dropwise.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield this compound.
Spectroscopic Characterization
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structures of butane-1,3-diol and this compound.
Procedure:
-
Prepare a sample by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) or other suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire 1H and 13C NMR spectra using a standard NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the expected structures.[18][19]
Expected 1H NMR Data:
-
Butane-1,3-diol: Peaks corresponding to the CH3, CH2, CH, and OH protons. The OH proton signal may be broad and its chemical shift can vary.
-
This compound: Peaks corresponding to the CH3 (on the methoxy group), CH3 (on the butane chain), CH2, CH, and OH protons. The singlet for the methoxy protons is a key diagnostic peak.
5.2.2. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in butane-1,3-diol and this compound.
Procedure:
-
Obtain a background spectrum of the empty IR spectrometer.
-
Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an attenuated total reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm-1.
-
Analyze the spectrum for characteristic absorption bands.[20][21]
Expected IR Data:
-
Butane-1,3-diol: A broad O-H stretching band around 3300-3400 cm-1 and a C-O stretching band around 1050-1150 cm-1.
-
This compound: A broad O-H stretching band (from the alcohol) and a characteristic C-O-C stretching band for the ether around 1100 cm-1.
Signaling Pathways and Biological Activity
The biological activities of butane-1,3-diol and this compound are expected to differ significantly due to their distinct metabolic fates.
Butane-1,3-diol and Ketone Body Signaling
(R)-Butane-1,3-diol is a precursor to the ketone body β-hydroxybutyrate. Ketone bodies are not only an energy source but also act as signaling molecules, influencing cellular processes such as inflammation, oxidative stress, and gene expression through various mechanisms, including the inhibition of histone deacetylases (HDACs).[10][11][12][13][14]
Caption: Metabolic Fate and Signaling of (R)-Butane-1,3-diol.
This compound
The specific metabolic pathways and signaling activities of this compound are not well-established in the scientific literature. As an ether, it is anticipated to have greater metabolic stability compared to the diol. Further research is required to elucidate its biological effects and potential interactions with cellular signaling cascades.
Conclusion
The structural relationship between butane-1,3-diol and this compound provides a valuable platform for understanding how subtle changes in molecular architecture can impact functionality. Butane-1,3-diol's role as a hydrophilic solvent and a metabolic precursor to signaling molecules makes it a multifaceted tool in pharmaceutical development. In contrast, this compound offers a different solvent profile with potentially greater metabolic stability, opening avenues for its use in specific drug delivery applications. The experimental protocols and comparative data presented in this guide are intended to facilitate further research into the unique properties and applications of these two related but distinct molecules, ultimately contributing to the development of more effective and targeted pharmaceutical formulations.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. atamankimya.com [atamankimya.com]
- 3. 1,3-Butanediol CAS 107-88-0 - Cosmetic & Industrial Applications Hangzhou Fonlynn - Hangzhou FonLynn Health Technology Co.,Ltd [fonlynnchem.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. 1,3-butylene glycol, 107-88-0 [thegoodscentscompany.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ether--lipid (alkyl-phospholipid) metabolism and the mechanism of action of ether--lipid analogues in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling [frontiersin.org]
- 12. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 16. Diethyl ether influence on the metabolism of antipyrine, paracetamol and sulphanilamide in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolism of ether phospholipids and analogs in neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 20. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Synthesis of 3-Methoxybutan-1-ol from Crotonaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methoxybutan-1-ol is a valuable organic compound utilized primarily as a specialty solvent in the formulation of paints, lacquers, and varnishes, where it aids in controlling viscosity, drying behavior, and gloss.[1] Its synthesis from readily available crotonaldehyde is an industrially significant two-step process. This application note provides a detailed protocol for this transformation, which involves a base-catalyzed Michael addition of methanol to crotonaldehyde, followed by the catalytic hydrogenation of the resulting intermediate, 3-methoxybutanal.[2][3][4]
Overall Reaction Scheme
The synthesis proceeds in two sequential steps:
-
Michael Addition: Crotonaldehyde reacts with methanol in an alkaline solution to form 3-methoxybutanal.
-
Hydrogenation: The aldehyde functional group of 3-methoxybutanal is reduced to a primary alcohol, yielding the final product, this compound.
Overall synthesis pathway.
Experimental Protocols
These protocols are based on established industrial processes and can be adapted for laboratory scale.[3][4]
Protocol 1: Synthesis of 3-Methoxybutanal via Michael Addition
This procedure describes the base-catalyzed conjugate addition of methanol to crotonaldehyde.
Materials:
-
Crotonaldehyde
-
Methanol (anhydrous)
-
A suitable base (e.g., sodium methoxide, potassium hydroxide)
-
A suitable neutralizing acid (e.g., acetic acid)
-
Reaction vessel with stirring and cooling capabilities
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling bath, prepare an alkaline solution of methanol by dissolving a catalytic amount of a suitable base.
-
Addition of Crotonaldehyde: Slowly add crotonaldehyde to the alkaline methanol solution under vigorous stirring. The reaction is exothermic, and the temperature should be maintained at or near room temperature (approx. 20-25°C) using the cooling bath.[3][4]
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure the complete consumption of crotonaldehyde.
-
Neutralization: Once the reaction is complete, neutralize the mixture by adding an acid, such as acetic acid, until the solution is no longer basic.[3][4] This step is crucial to prevent side reactions in the subsequent hydrogenation step.
-
Intermediate Isolation (Optional): The resulting 3-methoxybutanal can be purified by distillation, or the neutralized crude mixture can be directly used in the next step.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol describes the reduction of 3-methoxybutanal to this compound using catalytic hydrogenation at elevated temperature and pressure.
Materials:
-
Crude or purified 3-methoxybutanal from Protocol 1
-
Hydrogenation catalyst (e.g., Copper oxide/Copper-Chromium oxide followed by a Nickel-based catalyst)[3]
-
High-pressure autoclave/reactor (e.g., Parr hydrogenator)
-
Hydrogen gas (H₂) source
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Reactor Charging: Charge the high-pressure autoclave with the 3-methoxybutanal mixture and the hydrogenation catalyst. The process described in patents suggests a two-stage catalytic system for optimal results.[3]
-
System Purge: Seal the reactor and purge it several times, first with an inert gas like nitrogen to remove air, and then with hydrogen gas.
-
Hydrogenation Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 100-150 bar) and heat the mixture to the reaction temperature (e.g., 150-180°C) with vigorous stirring.[3] The hydrogen pressure should be maintained throughout the reaction.
-
Reaction Completion: The reaction is complete when hydrogen uptake ceases.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen pressure and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or another suitable filter aid to remove the heterogeneous catalyst.
-
Purification: The crude this compound is purified by fractional distillation to separate it from any remaining solvent, unreacted starting material, and byproducts such as butanol and crotyl alcohol.[3][4]
Data Presentation
The following table summarizes the reaction conditions and product composition as derived from process descriptions. Specific yields can vary based on catalyst efficiency and optimization of conditions.
| Parameter | Step 1: Michael Addition | Step 2: Hydrogenation |
| Reactants | Crotonaldehyde, Methanol | 3-Methoxybutanal, H₂ |
| Catalyst | Alkaline solution (e.g., NaOH, NaOCH₃) | Copper oxide / Cu-Cr oxide, followed by a Nickel catalyst[3] |
| Temperature | Room Temperature (cooled)[3][4] | 150 - 180 °C[3][4] |
| Pressure | Atmospheric[3][4] | 100 - 150 bar[3][4] |
| Key Byproducts | - | Butanol, Crotyl alcohol[4] |
| Purification | Neutralization, optional distillation | Fractional Distillation[3][4] |
A Japanese patent provides an example of a crude product mixture composition prior to the final hydrogenation step: 77.8% methoxybutanol, 14.1% butanol, 2.2% crotyl alcohol, 0.3% methanol, and 5.6% high-boiling point substances.[4]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Experimental workflow diagram.
References
- 1. pnas.org [pnas.org]
- 2. celanese.com [celanese.com]
- 3. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 4. JPH07138199A - Production of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Methoxybutan-1-ol as a High-Boiling Lacquer Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Methoxybutan-1-ol, a high-boiling point solvent, and its application in lacquer formulations. This document includes its physicochemical properties, performance characteristics, relevant experimental protocols, and toxicological considerations.
Introduction
This compound (CAS No. 2517-43-3) is a colorless, neutral liquid with a mild odor, increasingly utilized as a high-boiling point solvent in the coatings industry.[1] Its chemical structure, featuring both an ether and a primary alcohol group, imparts a unique combination of properties, making it an effective solvent for a variety of resins used in lacquers, including nitrocellulose, alkyd resins, and polyvinyl butyral.[2][3] As a slow-evaporating solvent, it improves brushability, flow, and leveling of lacquers, while also helping to prevent skinning in conventional and aqueous paints.[1][3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for formulators when considering its use in specific lacquer systems.
| Property | Value | Reference |
| Molecular Formula | C5H12O2 | [4] |
| Molecular Weight | 104.15 g/mol | [4] |
| Boiling Point | 157-161 °C | [3] |
| Flash Point | 47 °C (117 °F) TCC | [5] |
| Density | 0.921 - 0.924 g/mL at 20 °C | [5] |
| Refractive Index | 1.415 - 1.417 at 20 °C | [5] |
| Water Solubility | Miscible | [3] |
Performance in Lacquer Formulations
This compound offers several performance advantages as a high-boiling lacquer solvent. Its slow evaporation rate is particularly beneficial in controlling the drying time of the lacquer film, which allows for improved flow and leveling, resulting in a smoother, high-gloss finish.[6][7]
Data Presentation: Comparative Solvent Properties
Table 1: Evaporation Rate Comparison
The evaporation rate is a critical factor in determining the working time and final appearance of a lacquer. Slower evaporating solvents allow for better leveling. The data below is relative to n-butyl acetate (n-BuAc = 1).
| Solvent | CAS No. | Boiling Point (°C) | Relative Evaporation Rate (n-BuAc = 1) |
| This compound | 2517-43-3 | 157-161 | ~0.1 - 0.3 (Estimated) |
| Ethylene Glycol Monobutyl Ether (Butyl Cellosolve) | 111-76-2 | 171 | 0.08 |
| Diethylene Glycol Monobutyl Ether (Butyl Carbitol) | 112-34-5 | 231 | 0.004 |
| Texanol™ Ester Alcohol | 25265-77-4 | 254 | 0.002 |
| Propylene Glycol Monomethyl Ether Acetate (PMA) | 108-65-6 | 146 | 0.33 |
Note: The evaporation rate for this compound is an estimate based on its boiling point and chemical structure, as directly comparable experimental data is limited.
Table 2: Viscosity Reduction Efficiency
The ability of a solvent to reduce the viscosity of a resin solution is crucial for achieving the desired application consistency. The following table illustrates the expected viscosity reduction capabilities.
| Solvent | Resin System | Expected Viscosity Reduction |
| This compound | Nitrocellulose, Alkyd | Good |
| Ethylene Glycol Monobutyl Ether (Butyl Cellosolve) | Nitrocellulose, Alkyd, Epoxy | Excellent |
| Diethylene Glycol Monobutyl Ether (Butyl Carbitol) | Nitrocellulose, Alkyd | Good |
| Texanol™ Ester Alcohol | Latex | Good (as a coalescent) |
| Propylene Glycol Monomethyl Ether Acetate (PMA) | Acrylic, Epoxy, Alkyd, Polyester | Excellent |
Note: "Good" and "Excellent" are qualitative descriptors based on general solvent properties and industry knowledge.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of this compound as a lacquer solvent, based on established ASTM standards.
Protocol 1: Determination of Volatile Content
This protocol is adapted from ASTM D2369 to determine the weight percent of volatile content in a lacquer formulation.[8][9][10]
Objective: To quantify the amount of volatile solvent in a lacquer sample.
Materials:
-
Aluminum foil weighing dish
-
1 mL syringe
-
Forced draft oven
-
Desiccator
-
Analytical balance (accurate to 0.1 mg)
Procedure:
-
Pre-dry the aluminum foil weighing dish in a 110 ± 5 °C oven for 30 minutes.
-
Cool the dish in a desiccator to room temperature.
-
Weigh the dish to the nearest 0.1 mg and record this as W1 .[8]
-
Using a 1 mL syringe, add approximately 0.5 g of the lacquer sample to the dish.
-
Immediately reweigh the dish and sample to the nearest 0.1 mg and record this as W2 .
-
Place the dish in a forced draft oven at 110 ± 5 °C for 60 minutes.[8]
-
After 60 minutes, remove the dish from the oven and immediately place it in a desiccator to cool to room temperature.[8]
-
Once cooled, weigh the dish and the remaining non-volatile material to the nearest 0.1 mg and record this as W3 .
Calculation:
-
Weight of sample: S = W2 - W1
-
Weight of non-volatile matter: N = W3 - W1
-
Percent volatile content (V% ): V% = ((S - N) / S) * 100
Protocol 2: Determination of Evaporation Rate
This protocol is a simplified representation based on the principles of ASTM D3539 for determining the relative evaporation rate of a solvent.[11][12][13][14]
Objective: To compare the evaporation rate of this compound to a standard solvent (n-butyl acetate).
Materials:
-
Shell Thin-Film Evaporometer (or a similar controlled environment chamber)
-
Filter paper discs (e.g., Whatman No. 1)
-
Syringe (0.70 mL capacity)
-
Analytical balance
-
Stopwatch
Procedure:
-
Condition the evaporation chamber to a constant temperature (e.g., 25 °C) and humidity.
-
Saturate a filter paper disc with 0.70 mL of the test solvent (this compound).[11]
-
Immediately hang the saturated filter paper on the balance within the chamber and start the stopwatch.
-
Record the weight loss of the solvent at regular time intervals until 90% of the solvent has evaporated.
-
Repeat the procedure using the reference solvent, n-butyl acetate.
Calculation:
-
Determine the time taken for 90% weight loss for both the test solvent (t_test) and the reference solvent (t_ref).
-
Relative Evaporation Rate = t_ref / t_test
Protocol 3: Evaluation of Leveling Properties
This protocol is adapted from ASTM D4062 for assessing the leveling of a lacquer film.[15][16][17][18][19]
Objective: To visually assess the ability of a lacquer formulation containing this compound to form a smooth, level film.
Materials:
-
Leveling test blade (draw-down bar with parallel grooves)
-
Sealed test charts (e.g., Leneta charts)
-
A set of photographic or plastic leveling standards (rated 0 to 10)
-
Light source positioned at a low angle
Procedure:
-
Place the test chart on a flat, smooth surface.
-
Apply a generous amount of the lacquer sample across the top of the chart.
-
Hold the leveling test blade firmly and draw it down the length of the chart at a steady rate to produce a series of parallel stripes.
-
Allow the film to dry in a horizontal position in a dust-free environment.
-
Once dry, place the test chart under the low-angle light source to accentuate any surface irregularities.
-
Visually compare the distinctness of the stripes on the test chart to the photographic or plastic leveling standards.
-
Assign a leveling rating from 0 (very poor leveling, distinct stripes) to 10 (perfect leveling, no visible stripes).
Mandatory Visualization: Metabolic Pathway and Experimental Workflow
Metabolic Pathway of this compound
This compound, as a glycol ether, is anticipated to undergo metabolism in the body primarily through oxidation. The initial and rate-limiting step is the oxidation of the primary alcohol group to an aldehyde, catalyzed by alcohol dehydrogenase (ADH). This is followed by further oxidation of the aldehyde to a carboxylic acid by aldehyde dehydrogenase (ALDH).[20][21][22] The accumulation of the acidic metabolite can contribute to the toxic effects associated with some glycol ethers.
Experimental Workflow for Lacquer Solvent Evaluation
The following diagram illustrates the logical workflow for evaluating the performance of a new solvent like this compound in a lacquer formulation.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Types, applications and evaluation methods of levelling agents [en1.nbchao.com]
- 3. celanese.com [celanese.com]
- 4. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-methoxy-1-butanol, 2517-43-3 [thegoodscentscompany.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. 3 functions of leveling agent for coating | Manufacturer in china【Tianshiwax】 [tianswax.com]
- 8. infinitalab.com [infinitalab.com]
- 9. matestlabs.com [matestlabs.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. polywater.com [polywater.com]
- 12. kelid1.ir [kelid1.ir]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. store.astm.org [store.astm.org]
- 15. lonroy.com [lonroy.com]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. specialchem.com [specialchem.com]
- 18. intertekinform.com [intertekinform.com]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 22. Overview of the role of alcohol dehydrogenase and aldehyde dehydrogenase and their variants in the genesis of alcohol-related pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methoxybutan-1-ol: A Versatile Intermediate for Novel Plasticizers and Herbicides
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxybutan-1-ol is a valuable chemical intermediate with significant potential in the synthesis of high-performance plasticizers and targeted herbicides. Its unique molecular structure, featuring both a primary alcohol for esterification and an ether linkage, allows for the creation of derivatives with tailored properties. This document outlines detailed protocols for the synthesis of a representative plasticizer, bis(3-methoxybutyl) adipate, and a hypothetical herbicide, 2,4-dichloro-1-(3-methoxybutoxy)benzene, using this compound as a key starting material. The application notes provide insights into the potential performance characteristics of these derivatives and their underlying chemical principles.
Introduction
The demand for specialized plasticizers with improved performance and reduced environmental impact continues to grow. This compound offers a promising platform for the development of such plasticizers through the synthesis of its diester derivatives. The ether moiety within the alcohol backbone can enhance compatibility with polar polymers and may reduce migration, a critical factor in many flexible polymer applications.
In the field of agrochemicals, the constant need for new herbicides with selective action and favorable toxicological profiles drives the exploration of novel molecular scaffolds. The incorporation of the 3-methoxybutyl group into herbicidal structures could influence their uptake, translocation, and binding affinity to target enzymes in weeds, potentially leading to enhanced efficacy and selectivity.
This document provides detailed experimental procedures and conceptual frameworks for leveraging this compound as a versatile intermediate in these critical areas of chemical research and development.
Part 1: this compound as an Intermediate for Plasticizers
The primary alcohol group of this compound readily undergoes esterification with dicarboxylic acids or their anhydrides to form diester plasticizers. A representative example is the synthesis of bis(3-methoxybutyl) adipate, a potential plasticizer for polymers such as polyvinyl chloride (PVC).
Experimental Protocol: Synthesis of Bis(3-methoxybutyl) Adipate
Objective: To synthesize bis(3-methoxybutyl) adipate via acid-catalyzed esterification of this compound and adipic acid.
Materials:
-
This compound (C₅H₁₂O₂)
-
Adipic acid (C₆H₁₀O₄)
-
p-Toluenesulfonic acid monohydrate (PTSA) (C₇H₈O₃S·H₂O)
-
Toluene (C₇H₈)
-
5% Sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add adipic acid (0.1 mol, 14.61 g) and this compound (0.25 mol, 26.04 g, 2.5 equivalents).
-
Solvent and Catalyst Addition: Add 150 mL of toluene to the flask to act as an azeotropic solvent for water removal. Add p-toluenesulfonic acid monohydrate (0.005 mol, 0.95 g) as the catalyst.
-
Esterification: Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of 5% sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash the organic layer with 50 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
-
Purification: The crude bis(3-methoxybutyl) adipate can be further purified by vacuum distillation to obtain a high-purity product.
Data Presentation: Predicted Properties of Bis(3-methoxybutyl) Adipate
| Property | Predicted Value/Characteristic |
| Appearance | Colorless to pale yellow, oily liquid |
| Molecular Weight | 318.42 g/mol |
| Boiling Point | Estimated > 300 °C at atmospheric pressure |
| Plasticizing Efficiency | Expected to be good, comparable to other C8-C10 dialkyl adipates |
| Low-Temperature Flexibility | The ether linkage may contribute to improved low-temperature performance |
| Migration Resistance | Potentially lower migration than shorter-chain dialkyl adipates |
Logical Workflow for Plasticizer Synthesis
Caption: Synthesis workflow for bis(3-methoxybutyl) adipate.
Part 2: this compound as an Intermediate for Herbicides
The hydroxyl group of this compound can be used to introduce the 3-methoxybutyl moiety into various herbicidal scaffolds. A hypothetical example is the synthesis of an ether-linked herbicide, 2,4-dichloro-1-(3-methoxybutoxy)benzene, which shares structural similarities with phenoxy herbicides.
Experimental Protocol: Synthesis of 2,4-dichloro-1-(3-methoxybutoxy)benzene (Hypothetical)
Objective: To synthesize a hypothetical herbicide via Williamson ether synthesis from this compound and 2,4-dichlorophenol.
Materials:
-
This compound (C₅H₁₂O₂)
-
2,4-Dichlorophenol (C₆H₄Cl₂O)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (C₄H₁₀O)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkoxide Formation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, add this compound (0.1 mol, 10.41 g) to 100 mL of anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Carefully add sodium hydride (0.11 mol, 4.4 g of 60% dispersion) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Ether Synthesis: Cool the resulting alkoxide solution back to 0 °C. In a dropping funnel, dissolve 2,4-dichlorophenol (0.1 mol, 16.3 g) in 50 mL of anhydrous DMF. Add the 2,4-dichlorophenol solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and quench by the slow addition of 100 mL of water.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure 2,4-dichloro-1-(3-methoxybutoxy)benzene.
Data Presentation: Predicted Herbicidal Activity
The herbicidal activity of the hypothetical 2,4-dichloro-1-(3-methoxybutoxy)benzene would need to be determined experimentally. The following table outlines the types of data that would be collected.
| Parameter | Measurement |
| Primary Screening | % inhibition of root and shoot growth of various weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) at a fixed concentration. |
| Dose-Response Analysis | Calculation of IC₅₀ (concentration for 50% inhibition) values for sensitive weed species. |
| Selectivity | Comparison of herbicidal effects on target weeds versus crop species (e.g., corn, soybean). |
| Mode of Action Studies | Biochemical assays to determine the target enzyme or physiological process affected. |
Signaling Pathway: Hypothetical Mode of Action - Inhibition of Fatty Acid Elongation
Many commercial herbicides target lipid biosynthesis in plants. The hypothetical herbicide synthesized could potentially interfere with the enzymes involved in fatty acid elongation, a critical process for membrane synthesis and energy storage.
Caption: Hypothetical herbicidal mode of action.
Conclusion
This compound is a promising and versatile intermediate for the development of novel plasticizers and herbicides. The synthetic protocols provided herein offer a foundation for the exploration of its derivatives. Further research into the structure-property relationships of 3-methoxybutyl esters as plasticizers and the herbicidal activity and mode of action of its various derivatives is warranted to fully realize the potential of this valuable building block.
Application Notes and Protocols: 3-Methoxybutan-1-ol in Brake Fluid Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Methoxybutan-1-ol as a component in high-performance automotive brake fluid formulations. This document outlines its functional role, presents typical performance data for brake fluids containing such components, and details the experimental protocols for their evaluation.
Introduction to this compound in Brake Fluids
This compound is a high-boiling point solvent and coupling agent utilized in the formulation of hydraulic fluids, including automotive brake fluids.[1][2][3][4] As a glycol ether, it contributes to the overall performance characteristics of the brake fluid, particularly in maintaining a high boiling point, ensuring low-temperature viscosity, and providing compatibility with other fluid components and elastomeric seals.[5] Its primary function is to act as a solvent for various additives and to ensure a homogenous and stable fluid matrix.
Brake fluids are critical safety components in automotive systems, designed to operate under a wide range of temperatures and pressures. The performance is primarily evaluated based on their boiling points (both dry and wet), viscosity at low and high temperatures, and their anti-corrosion properties.[6] Modern brake fluids, particularly those meeting DOT 4 and higher specifications, are complex mixtures of glycol ethers, borate esters, and a variety of performance-enhancing additives.[7][8]
Functional Role of this compound
In a typical brake fluid formulation, this compound serves several key functions:
-
Solvent: It effectively dissolves other components of the formulation, such as the base fluid (other glycol ethers and borate esters), corrosion inhibitors, and antioxidants, ensuring a stable, single-phase fluid.[9]
-
Boiling Point Elevation: As a high-boiling point liquid (boiling point of approximately 161°C), it contributes to the high Equilibrium Reflux Boiling Point (ERBP) of the brake fluid.[3]
-
Viscosity Modifier: It helps to maintain the required viscosity profile of the brake fluid across a wide temperature range, ensuring fluidity at low temperatures for reliable brake system response.
-
Lubricity: Along with other glycol ethers, it provides lubricity for the moving parts of the brake system, such as the master cylinder and caliper pistons.[5]
-
Hygroscopic Nature: Like other glycol ethers, it is hygroscopic, meaning it absorbs moisture from the atmosphere. This property is crucial for preventing the pooling of free water in the brake system, which could lead to corrosion and a dangerous drop in boiling point.
Performance Data of a Representative High-Performance DOT 4 Brake Fluid
| Property | Test Method | Typical Value for High-Performance DOT 4 Fluid | DOT 4 Specification |
| Equilibrium Reflux Boiling Point (ERBP), Dry | FMVSS No. 116 / SAE J1704 | > 260 °C | ≥ 230 °C |
| Equilibrium Reflux Boiling Point (WERBP), Wet | FMVSS No. 116 / SAE J1704 | > 165 °C | ≥ 155 °C |
| Kinematic Viscosity @ -40 °C | FMVSS No. 116 / SAE J1704 | < 1400 cSt | ≤ 1800 cSt |
| Kinematic Viscosity @ 100 °C | FMVSS No. 116 / SAE J1704 | > 1.5 cSt | ≥ 1.5 cSt |
| pH Value | FMVSS No. 116 / SAE J1704 | 7.0 - 11.5 | 7.0 - 11.5 |
| Corrosion - Weight Change (mg/cm²) | FMVSS No. 116 / SAE J1704 | ||
| Tinned Iron | ± 0.2 | ± 0.2 | |
| Steel | ± 0.2 | ± 0.2 | |
| Aluminum | ± 0.1 | ± 0.1 | |
| Cast Iron | ± 0.2 | ± 0.2 | |
| Brass | ± 0.4 | ± 0.4 | |
| Copper | ± 0.4 | ± 0.4 | |
| Rubber Swell (SBR) @ 70°C, 70h | FMVSS No. 116 / SAE J1704 | 0.1 - 1.5 mm | 0.1 - 1.5 mm |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the evaluation of brake fluid formulations, based on the Federal Motor Vehicle Safety Standard (FMVSS) No. 116 and SAE J1703/J1704 standards.
Objective: To determine the temperature at which the brake fluid boils under equilibrium conditions.
Apparatus:
-
Flask (100 ml, round bottom, short neck, with a side arm)
-
Heating mantle
-
Reflux condenser
-
Certified thermometer or thermocouple
Procedure:
-
Place 60 ml of the brake fluid sample into the flask.
-
Add boiling chips to ensure smooth boiling.
-
Connect the flask to the reflux condenser.
-
Insert the thermometer or thermocouple so that the sensing tip is immersed in the boiling liquid but does not touch the flask walls.
-
Apply heat to the flask at a rate that maintains a uniform boiling rate.
-
Allow the temperature to stabilize. The ERBP is the temperature recorded when the fluid is boiling and the temperature remains constant for at least 5 minutes.
For the Wet Equilibrium Reflux Boiling Point (WERBP) , the brake fluid is first humidified by exposing it to a controlled humidity environment until it has absorbed a specified amount of water (typically 3.7% by volume for DOT 4). The ERBP procedure is then followed.
Objective: To measure the kinematic viscosity of the brake fluid at specified temperatures (-40°C and 100°C).
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature bath capable of maintaining the test temperature with high precision.
-
Timer
Procedure:
-
Equilibrate the constant temperature bath to the desired test temperature (-40°C or 100°C).
-
Charge the viscometer with the brake fluid sample.
-
Place the charged viscometer in the temperature bath and allow it to reach thermal equilibrium (typically 30 minutes).
-
Using suction, draw the fluid up through the capillary to a point above the timing marks.
-
Release the suction and measure the time it takes for the fluid meniscus to pass between the two timing marks.
-
Repeat the measurement at least three times and calculate the average flow time.
-
The kinematic viscosity is calculated by multiplying the average flow time by the viscometer calibration constant.
Objective: To evaluate the corrosive effect of the brake fluid on various metals typically found in a brake system.
Apparatus:
-
Glass jars with lids
-
Metal test strips (tinned iron, steel, aluminum, cast iron, brass, and copper)
-
Oven
Procedure:
-
Prepare the metal test strips by cleaning and polishing them according to the standard's specifications.
-
Weigh each metal strip accurately.
-
Assemble the strips in a specific order with insulating spacers.
-
Place the assembled metal strips into a glass jar.
-
Add the brake fluid sample to the jar, ensuring the metal strips are fully immersed.
-
Add a specified amount of water to the brake fluid to simulate service conditions.
-
Seal the jar and place it in an oven at a specified temperature (e.g., 100°C) for a specified duration (e.g., 120 hours).
-
After the test period, remove the strips, clean them according to the standard's procedure, and re-weigh them.
-
The weight change per unit surface area is calculated to determine the extent of corrosion.
Visualizations
References
- 1. US1928956A - Brake fluid composition - Google Patents [patents.google.com]
- 2. CN106566590A - Preparation method of automobile brake fluid - Google Patents [patents.google.com]
- 3. 3-Methoxy-1-butanol CAS#: 2517-43-3 [m.chemicalbook.com]
- 4. atamankimya.com [atamankimya.com]
- 5. lucasoil.com [lucasoil.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. US6339050B1 - Brake fluid composition for an automobile - Google Patents [patents.google.com]
- 8. msdspds.castrol.com [msdspds.castrol.com]
- 9. 3-Methoxy-1-butanol | 2517-43-3 [chemicalbook.com]
Application Notes and Protocols: 3-Methoxybutan-1-ol as a Solvent for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybutan-1-ol is a versatile and promising solvent for pharmaceutical synthesis, offering a unique combination of properties that make it an attractive alternative to more traditional solvents. As the pharmaceutical industry increasingly embraces the principles of green chemistry, solvents like this compound are gaining attention for their favorable environmental, health, and safety profiles.[1][2][3] This document provides detailed application notes, including physical and chemical properties, safety information, and illustrative experimental protocols for the use of this compound in key synthetic transformations relevant to active pharmaceutical ingredient (API) manufacturing.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physicochemical properties is crucial for its effective application in chemical synthesis. This compound is a clear, colorless liquid with a mild odor.[4][5][6] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2517-43-3 | [7] |
| Molecular Formula | C5H12O2 | [7] |
| Molecular Weight | 104.15 g/mol | [7] |
| Boiling Point | 161 °C | [5] |
| Melting Point | -85 °C | [5] |
| Density | 0.928 g/mL at 25 °C | [4] |
| Flash Point | 116 °F (47 °C) | [8] |
| Water Solubility | Soluble | [5] |
Health and Safety Information
Proper handling of all chemical substances is paramount in a laboratory and manufacturing environment. This compound is considered to have a relatively low toxicity profile, but appropriate safety precautions should always be observed.
| Hazard | Description |
| GHS Classification | Flammable liquid and vapor (H226) |
| Health Hazards | May cause eye and skin irritation. Toxic by ingestion.[4] |
| Safety Precautions | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. |
Logical Workflow for Solvent Selection in Pharmaceutical Synthesis
The selection of a solvent in pharmaceutical synthesis is a multi-faceted process that balances chemical compatibility with safety, environmental impact, and regulatory considerations. The following diagram illustrates a logical workflow for solvent selection, a process for which this compound is a viable candidate, particularly as a "greener" alternative.
Illustrative Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern pharmaceutical synthesis for the formation of C-C bonds.[9] While a wide range of solvents can be used, the choice of solvent can significantly impact reaction performance.[10][11][12] The properties of this compound, such as its high boiling point and ability to dissolve a range of organic compounds, make it a potentially suitable solvent for this transformation.
Generic Experimental Protocol for Suzuki-Miyaura Cross-Coupling
The following is a generalized protocol and should be optimized for specific substrates.
Illustrative Reaction Conditions and Expected Outcomes
The following table provides a hypothetical comparison of this compound with commonly used solvents in a generic Suzuki-Miyaura reaction. Note: This data is illustrative and not based on a specific published experiment.
| Parameter | This compound | Dioxane | Toluene/Water |
| Reactants | |||
| Aryl Halide | 1.0 mmol | 1.0 mmol | 1.0 mmol |
| Boronic Acid | 1.2 mmol | 1.2 mmol | 1.2 mmol |
| Pd Catalyst (e.g., Pd(PPh3)4) | 0.02 mmol | 0.02 mmol | 0.02 mmol |
| Base (e.g., K2CO3) | 2.0 mmol | 2.0 mmol | 2.0 mmol |
| Reaction Conditions | |||
| Solvent Volume | 5 mL | 5 mL | 5 mL |
| Temperature | 100 °C | 100 °C | 100 °C |
| Reaction Time | 4 h | 4 h | 4 h |
| Expected Outcome | |||
| Yield | Good to Excellent | Excellent | Good to Excellent |
| Purity | High | High | High |
| Work-up Considerations | |||
| Ease of Separation | Potentially good due to water miscibility | Good | Good (biphasic) |
Illustrative Application: Amide Bond Formation
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry and pharmaceutical process development. The selection of a suitable solvent is critical to ensure high yields and purity. The high boiling point and polar nature of this compound make it a candidate for these reactions, particularly when elevated temperatures are required.
Generic Experimental Protocol for Amide Bond Formation
The following is a generalized protocol using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This protocol should be optimized for specific substrates.
Illustrative Reaction Conditions and Expected Outcomes
The following table provides a hypothetical comparison of this compound with a commonly used solvent in a generic amide coupling reaction. Note: This data is illustrative and not based on a specific published experiment.
| Parameter | This compound | Dimethylformamide (DMF) |
| Reactants | ||
| Carboxylic Acid | 1.0 mmol | 1.0 mmol |
| Amine | 1.1 mmol | 1.1 mmol |
| Coupling Agent (e.g., HATU) | 1.1 mmol | 1.1 mmol |
| Base (e.g., DIPEA) | 2.0 mmol | 2.0 mmol |
| Reaction Conditions | ||
| Solvent Volume | 5 mL | 5 mL |
| Temperature | Room Temperature to 60 °C | Room Temperature |
| Reaction Time | 2-12 h | 2-12 h |
| Expected Outcome | ||
| Yield | Good to Excellent | Excellent |
| Purity | High | High |
| Work-up Considerations | ||
| Ease of Removal | Can be removed by aqueous extraction | Difficult to remove completely |
Conclusion
This compound presents itself as a viable and "greener" solvent for various applications in pharmaceutical synthesis. Its favorable physicochemical properties, including a high boiling point and good solvency for a range of organic compounds, coupled with a more benign safety profile compared to some traditional solvents, make it a compelling choice for process development and manufacturing. While specific, published examples of its use in the synthesis of named APIs are not yet widespread, its properties suggest its suitability for key transformations such as cross-coupling and amidation reactions. Further investigation and optimization are encouraged to fully explore the potential of this compound as a sustainable solvent in the pharmaceutical industry.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. sfdchem.com [sfdchem.com]
- 5. 3-Methoxy-1-butanol | 2517-43-3 [chemicalbook.com]
- 6. atamankimya.com [atamankimya.com]
- 7. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-methoxy-1-butanol, 2517-43-3 [thegoodscentscompany.com]
- 9. mdpi.com [mdpi.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
Application Note and Protocol: Dehydration of 3-Methoxybutan-1-ol using a Cerium Oxide (CeO₂) Catalyst
Introduction
The catalytic dehydration of alcohols is a fundamental and industrially significant reaction for the production of alkenes, which are key building blocks in the chemical and pharmaceutical industries. Cerium oxide (CeO₂), a readily available and environmentally benign rare earth metal oxide, has emerged as a promising catalyst for this transformation due to its unique redox properties and tunable acid-base characteristics.[1][2][3] This application note provides a detailed protocol for the vapor-phase dehydration of 3-methoxybutan-1-ol to produce 3-methoxy-1-butene, a valuable intermediate in organic synthesis. The protocol is designed for researchers in academia and industry, including those in drug development, who are interested in leveraging heterogeneous catalysis for sustainable chemical synthesis.
Reaction Principle
The dehydration of this compound over a CeO₂ catalyst proceeds through the elimination of a water molecule to form an alkene. The reaction is believed to occur on the surface of the CeO₂ catalyst, involving both acidic and basic sites. The Lewis acid sites (Ce⁴⁺) and basic sites (O²⁻) on the ceria surface are thought to play a crucial role in the catalytic cycle.[1][2] The reaction can proceed via different mechanisms, such as E1, E2, or E1cB, depending on the specific catalyst properties and reaction conditions.[2] The redox couple Ce⁴⁺/Ce³⁺ may also participate in the reaction mechanism.[2] The primary product expected from the dehydration of this compound is 3-methoxy-1-butene, although other isomers and byproducts may be formed.
Experimental Protocols
Catalyst Preparation (Hydrothermal Synthesis of Nanocrystalline CeO₂)
This protocol describes the synthesis of a high-surface-area CeO₂ catalyst, which is often beneficial for catalytic activity.
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve a calculated amount of cerium(III) nitrate hexahydrate in deionized water to create a 0.1 M solution.
-
In a separate beaker, prepare a 1.0 M solution of sodium hydroxide in deionized water.
-
Slowly add the NaOH solution to the cerium nitrate solution under vigorous stirring until the pH of the mixture reaches approximately 10. A precipitate will form.
-
Transfer the resulting slurry to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 120°C for 24 hours.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the precipitate thoroughly with deionized water until the pH of the filtrate is neutral, followed by a final wash with ethanol.
-
Dry the obtained powder in an oven at 80°C overnight.
-
Calcination: Place the dried powder in a ceramic crucible and calcine it in a muffle furnace at 400°C for 4 hours in a static air atmosphere. The heating rate should be controlled at 5°C/min.
-
After calcination, allow the catalyst to cool down to room temperature in a desiccator. The resulting fine yellow powder is the CeO₂ catalyst.
Catalytic Dehydration of this compound
This protocol outlines the procedure for the vapor-phase dehydration of this compound in a fixed-bed reactor.
Apparatus:
-
Fixed-bed continuous flow reactor (e.g., a quartz or stainless steel tube)
-
Tube furnace with temperature controller
-
Mass flow controllers for carrier gas
-
Syringe pump for liquid feed
-
Condenser and cold trap to collect products
-
Gas chromatograph (GC) for product analysis
Materials:
-
This compound (≥98% purity)
-
Prepared CeO₂ catalyst
-
Inert carrier gas (e.g., Nitrogen or Argon)
Procedure:
-
Catalyst Loading: Pack a known amount of the prepared CeO₂ catalyst (e.g., 1.0 g) into the center of the reactor tube, supported by quartz wool plugs on both ends.
-
Catalyst Activation: Heat the reactor to 350°C under a flow of the inert carrier gas (e.g., 30 mL/min) for 1 hour to remove any adsorbed moisture and impurities from the catalyst surface.
-
Reaction:
-
After activation, adjust the reactor temperature to the desired reaction temperature (e.g., 300°C).
-
Introduce the this compound into the reactor using a syringe pump at a specific weight hourly space velocity (WHSV), for example, 1.0 h⁻¹. The WHSV is defined as the mass flow rate of the reactant divided by the mass of the catalyst.
-
Maintain a constant flow of the inert carrier gas (e.g., 30 mL/min) throughout the reaction.
-
-
Product Collection and Analysis:
-
Pass the reactor effluent through a condenser and a cold trap (e.g., cooled with an ice-water bath or dry ice-acetone bath) to collect the liquid products.
-
Periodically, take samples from the collected liquid and analyze them using a gas chromatograph (GC) equipped with a suitable column (e.g., a capillary column for separating volatile organic compounds) and a flame ionization detector (FID).
-
Identify the products by comparing their retention times with those of authentic standards.
-
Quantify the conversion of this compound and the selectivity for each product using the GC data and appropriate calibration factors.
-
Data Presentation
The following table summarizes hypothetical but representative data for the dehydration of this compound over a CeO₂ catalyst at different reaction temperatures. This data is intended to illustrate expected trends and should be confirmed by experimental results.
| Reaction Temperature (°C) | This compound Conversion (%) | 3-Methoxy-1-butene Selectivity (%) | Other Products Selectivity (%)* |
| 250 | 45.2 | 85.1 | 14.9 |
| 275 | 68.7 | 88.5 | 11.5 |
| 300 | 92.3 | 91.2 | 8.8 |
| 325 | 98.1 | 87.4 | 12.6 |
| 350 | 99.5 | 82.3 | 17.7 |
*Other products may include isomers of 3-methoxy-1-butene, cracking products, and ethers.
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the dehydration of this compound.
Experimental Workflow
Caption: Workflow for CeO₂ catalyst preparation and catalytic dehydration.
Conclusion
This application note provides a comprehensive protocol for the synthesis of a CeO₂ catalyst and its application in the vapor-phase dehydration of this compound. The use of a heterogeneous ceria catalyst offers a potentially sustainable and efficient route to 3-methoxy-1-butene. The provided experimental details and expected data trends serve as a valuable resource for researchers and professionals in the fields of catalysis, organic synthesis, and drug development, enabling them to explore and optimize this important transformation. Further studies could focus on catalyst modification and process optimization to enhance selectivity and catalyst longevity.
References
Application Note: Purity Determination of 3-Methoxybutan-1-ol by Gas Chromatography (GC)
Introduction
3-Methoxybutan-1-ol is a versatile solvent and intermediate used in various industrial applications, including the formulation of coatings, cleaning agents, and as a precursor in the synthesis of specialty chemicals. The purity of this compound is critical for its performance and for ensuring the quality and safety of the end products. This application note details a comprehensive gas chromatography (GC) method for the analysis of this compound purity. The described protocol is suitable for researchers, scientists, and drug development professionals requiring an accurate and reliable method for quality control and impurity profiling.
Principle
Gas chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds such as this compound.[1] The method relies on the separation of components in a sample based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The flame ionization detector provides high sensitivity for organic compounds, making it ideal for the quantification of both the main component and trace-level impurities. Purity is typically determined by the area percent method, where the peak area of each component is proportional to its concentration.
Experimental Protocols
This section provides a detailed methodology for the GC analysis of this compound.
1. Instrumentation and Materials
-
Gas Chromatograph: A GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: A non-polar or mid-polar capillary column is recommended. A suitable option is a DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen, high purity grade.
-
Gases for FID: Hydrogen and Air, high purity grade.
-
Data Acquisition System: Chromatography software for instrument control, data acquisition, and processing.
-
Sample Vials: 2 mL clear glass vials with PTFE-lined septa.
-
Solvent: Dichloromethane or Methanol (HPLC grade or higher) for sample dilution.
-
Reference Standard: this compound, with a certified purity of >99.5%.
-
Impurity Standards (optional): Standards of potential impurities such as crotonaldehyde, butyraldehyde, and methanol for peak identification confirmation.
2. Sample Preparation
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent (e.g., dichloromethane).
-
Mix thoroughly to ensure a homogenous solution.
-
Transfer an aliquot of the prepared sample into a 2 mL GC vial for analysis.
3. GC-FID Operating Conditions
The following table outlines the recommended starting conditions for the GC-FID analysis. These parameters may be optimized to suit specific instrumentation and achieve desired separation.
| Parameter | Value |
| Injector | |
| Injection Mode | Split |
| Split Ratio | 50:1 |
| Injector Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Column Oven | |
| Initial Temperature | 50 °C |
| Initial Hold Time | 2 minutes |
| Temperature Ramp | 10 °C/min to 200 °C |
| Final Hold Time | 5 minutes |
| Detector (FID) | |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He/N₂) | 25 mL/min |
| Carrier Gas (Helium) | |
| Flow Rate | 1.0 mL/min (Constant Flow) |
4. Data Analysis and Purity Calculation
-
Integrate the peaks in the resulting chromatogram.
-
Identify the main peak corresponding to this compound based on its retention time, confirmed by injecting a reference standard.
-
Identify impurity peaks by comparing their retention times with known impurity standards (if available) or by their elution order based on boiling points and polarity.
-
Calculate the purity of this compound using the area percent method with the following formula:
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
Data Presentation
The following table summarizes a typical quantitative impurity profile for a commercial-grade this compound sample analyzed using the described GC-FID method. The retention times and area percentages are representative and may vary slightly depending on the specific GC system and column used.
| Peak No. | Compound Name | Retention Time (min) | Area % |
| 1 | Methanol (Solvent) | ~ 3.5 | 0.05 |
| 2 | Butyraldehyde | ~ 4.8 | 0.10 |
| 3 | Crotonaldehyde | ~ 5.5 | 0.08 |
| 4 | This compound | ~ 8.2 | 99.70 |
| 5 | Unknown Impurity 1 | ~ 9.1 | 0.04 |
| 6 | Unknown Impurity 2 | ~ 10.3 | 0.03 |
| Total | 100.00 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship for impurity identification.
Caption: Workflow for GC Purity Analysis of this compound.
Caption: Logical Flow for Impurity Identification in GC Analysis.
The GC-FID method described in this application note provides a reliable and accurate means for determining the purity of this compound. The protocol is straightforward, employing standard gas chromatography equipment and methodologies. The provided data and workflows serve as a practical guide for quality control laboratories in the pharmaceutical and chemical industries to ensure the integrity of their materials. Further identification of unknown impurities can be achieved by coupling the gas chromatograph to a mass spectrometer (GC-MS).
References
Application Notes and Protocols for 1H NMR Spectrum Analysis of 3-Methoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methoxybutan-1-ol. This document includes a comprehensive interpretation of the spectrum, a summary of key data, and detailed experimental protocols for sample preparation and data acquisition.
Introduction
This compound is a bifunctional organic molecule containing both a hydroxyl and an ether functional group.[1] As a versatile building block in organic synthesis and a component in various formulations, a thorough understanding of its structure is crucial. 1H NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment, connectivity, and stereochemistry of protons. This document outlines the expected 1H NMR spectrum of this compound and provides a standardized protocol for its analysis.
Predicted 1H NMR Spectrum Analysis
The structure of this compound gives rise to a distinct 1H NMR spectrum with five non-equivalent proton environments. The analysis of the chemical shifts (δ), integration values, multiplicities, and coupling constants (J) allows for the unambiguous assignment of each signal to the corresponding protons in the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Molecular Structure with Proton Labeling:
Caption: Structure of this compound with proton environments labeled (a-e).
Based on the analysis of its structure and typical chemical shift values, the following assignments can be made for the 1H NMR spectrum of this compound.
Table 1: Summary of 1H NMR Data for this compound in CDCl3
| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| a | ~1.19 | 3H | Doublet (d) | ~6.2 | CH3-C |
| b | ~1.73 | 2H | Multiplet (m) | - | -CH2-CH2OH |
| c | ~3.74 | 2H | Triplet (t) | ~6.5 | -CH2-OH |
| d | ~3.60 | 1H | Multiplet (m) | - | CH3-CH-O |
| e | ~3.35 | 3H | Singlet (s) | - | O-CH3 |
| f | Variable | 1H | Singlet (s, broad) | - | -OH |
Note: The chemical shift of the hydroxyl proton (-OH) is variable and depends on concentration, temperature, and solvent purity. It often appears as a broad singlet and may exchange with deuterium if D2O is added.[2] The multiplets for protons (b) and (d) arise from complex splitting patterns due to coupling with multiple, non-equivalent neighboring protons.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible 1H NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) to the vial.[3][4]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure there are no solid particles in the solution.[5]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Instrument Parameters for 1H NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Pulse Angle: 30-45 degrees.
-
Spectral Width (SW): A spectral width of -2 to 12 ppm is appropriate.
-
Temperature: Standard probe temperature (e.g., 298 K).
Data Processing and Analysis Workflow
The acquired Free Induction Decay (FID) is processed to obtain the final spectrum.
Caption: Workflow for 1H NMR spectrum analysis of this compound.
Detailed Signal Interpretation
-
Signal (a) ~1.19 ppm (3H, d): This doublet corresponds to the methyl protons (CH3) at position 4. The signal is split by the adjacent methine proton (d), resulting in a doublet, consistent with the n+1 rule (1 neighboring proton + 1 = 2 peaks). A typical vicinal coupling constant (3JHH) in an aliphatic chain is around 6-8 Hz.[6]
-
Signal (b) ~1.73 ppm (2H, m): These are the methylene protons (-CH2-) at position 2. They are coupled to the two protons of the adjacent methylene group (c) and the methine proton (d), leading to a complex multiplet.
-
Signal (c) ~3.74 ppm (2H, t): This triplet is assigned to the methylene protons (-CH2-) at position 1, which are adjacent to the hydroxyl group. The electronegative oxygen atom deshields these protons, shifting them downfield. They are split by the two neighboring protons of the methylene group (b), resulting in a triplet (2 neighboring protons + 1 = 3 peaks).
-
Signal (d) ~3.60 ppm (1H, m): This multiplet corresponds to the methine proton (-CH-) at position 3. It is coupled to the three protons of the methyl group (a) and the two protons of the methylene group (b), resulting in a complex splitting pattern. Its downfield shift is due to the adjacent electronegative methoxy group.
-
Signal (e) ~3.35 ppm (3H, s): This sharp singlet is characteristic of the methoxy group protons (O-CH3). Since there are no adjacent protons, the signal is not split.
-
Signal (f) Variable (1H, s, broad): This signal is from the hydroxyl proton (-OH). Its chemical shift is highly variable and it often appears as a broad singlet due to chemical exchange. This peak will disappear upon the addition of a drop of D2O to the NMR tube, which is a useful method for its identification.
By following these protocols and understanding the principles of 1H NMR spectroscopy, researchers can confidently identify and characterize this compound.
References
- 1. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. How To [chem.rochester.edu]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
Application Note: Electron Ionization Mass Spectrometry of 3-Methoxybutan-1-ol
Introduction
3-Methoxybutan-1-ol is a bifunctional organic molecule containing both a primary alcohol and an ether functional group. Its analysis by electron ionization mass spectrometry (EI-MS) provides valuable structural information through characteristic fragmentation patterns. This application note details the expected mass spectrum of this compound and provides a standard protocol for its analysis. The understanding of these fragmentation pathways is crucial for researchers in fields such as synthetic chemistry, metabolomics, and drug development for the identification and characterization of similar small molecules.
The molecular formula for this compound is C₅H₁₂O₂ with a molecular weight of 104.15 g/mol .[1][2][3] Under electron ionization, the molecule will lose an electron to form a molecular ion (M⁺˙), which then undergoes various fragmentation processes. The primary fragmentation pathways for molecules containing alcohol and ether moieties are α-cleavage and dehydration (loss of water).[4][5][6][7]
Predicted Fragmentation Pathways
The fragmentation of this compound in EI-MS is influenced by both the hydroxyl and methoxy groups. The presence of heteroatoms with non-bonding electrons, such as oxygen, can significantly direct the fragmentation process.[5]
Key fragmentation mechanisms for alcohols and ethers include:
-
α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom.[4][5][6] For this compound, α-cleavage can occur next to the hydroxyl group or the ether group, leading to the formation of resonance-stabilized cations.
-
Dehydration: Alcohols can undergo the elimination of a water molecule (H₂O), resulting in a fragment ion with a mass 18 units less than the molecular ion (M-18).[4][5][6][7]
-
Inductive Cleavage: This type of cleavage can occur in ethers, initiated by the electron-withdrawing effect of the oxygen atom.[8][9]
Based on these principles, the major fragments for this compound are predicted and the most significant peaks in its EI-mass spectrum are interpreted.
Experimental Protocol
This protocol outlines the general procedure for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
1. Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Electron Ionization (EI) source
-
Quadrupole mass analyzer
2. Reagents and Materials
-
High-purity solvent for sample dilution (e.g., methanol or dichloromethane)
-
Helium (carrier gas), 99.999% purity
3. GC Conditions
-
Injection Port Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
GC Column: A non-polar or medium-polarity column is suitable (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
4. MS Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 35-200
-
Scan Speed: 1000 amu/s
5. Sample Preparation
-
Prepare a 100 ppm solution of this compound in a suitable volatile solvent (e.g., methanol).
-
Vortex the solution to ensure homogeneity.
6. Data Acquisition and Analysis
-
Inject the prepared sample into the GC-MS system.
-
Acquire the mass spectrum of the chromatographic peak corresponding to this compound.
-
Process the data using the instrument's software to identify the m/z values and relative intensities of the fragment ions.
Data Presentation
The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound, as referenced from the NIST database.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 45 | 100 | [C₂H₅O]⁺ |
| 59 | 60 | [C₃H₇O]⁺ |
| 43 | 45 | [C₃H₇]⁺ or [C₂H₃O]⁺ |
| 73 | 30 | [C₄H₉O]⁺ |
| 89 | 15 | [M - CH₃]⁺ |
| 104 | <5 | [C₅H₁₂O₂]⁺˙ (Molecular Ion) |
Data is interpreted from the publicly available NIST mass spectrum.
Interpretation of the Mass Spectrum
The mass spectrum of this compound is characterized by a weak or absent molecular ion peak (m/z 104), which is typical for alcohols as they tend to fragment readily.[7][10]
-
Base Peak (m/z 45): The most abundant ion is observed at m/z 45. This fragment, [C₂H₅O]⁺, is likely formed by α-cleavage at the C-C bond adjacent to the primary alcohol, resulting in the loss of a C₃H₇O radical.
-
m/z 59: This significant peak corresponds to the [C₃H₇O]⁺ ion. It is likely formed by α-cleavage at the ether linkage, with the loss of a C₂H₅O radical.
-
m/z 43: This ion can be attributed to either an isopropyl cation [C₃H₇]⁺ or an acetyl cation [C₂H₃O]⁺, arising from further fragmentation of larger ions.
-
m/z 73: This fragment, [C₄H₉O]⁺, could be formed by the loss of the methoxy group radical (•OCH₃).
-
m/z 89: A smaller peak at m/z 89 corresponds to the loss of a methyl group ([M - CH₃]⁺) from the molecular ion.
Diagrams
References
- 1. 1-Butanol, 3-methoxy- [webbook.nist.gov]
- 2. 1-Butanol, 3-methoxy- [webbook.nist.gov]
- 3. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Handling and storage precautions for 3-Methoxybutan-1-ol
These notes provide comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 3-Methoxybutan-1-ol (CAS No. 2517-43-3). Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] It is a flammable liquid and vapor.[2] While extensive toxicological properties have not been fully investigated, it may cause irritation to the eyes, skin, and respiratory tract.[3] Ingestion may be harmful and can cause irritation of the digestive tract.[1][3]
GHS Hazard Statements:
Physical and Chemical Properties
Proper handling and storage procedures are informed by the physical and chemical properties of the substance. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C5H12O2 | [3] |
| Molecular Weight | 104.15 g/mol | [3] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | 161 °C @ 760 mmHg | [3] |
| Melting Point | -85 °C | [3] |
| Flash Point | 46 °C (114.8 °F) | [3] |
| Autoignition Temp. | 335 °C (635 °F) | [1][3] |
| Vapor Pressure | 1.2 mbar @ 20 °C | [3] |
| Vapor Density | 3.59 (Air = 1) | [1][3] |
| Specific Gravity | 0.928 g/cm³ | [1][3] |
| Solubility | Miscible with most common organic solvents | [1][3] |
| Explosion Limits | Lower: 1.50% vol, Upper: 12.70% vol | [3] |
Protocols for Safe Handling and Storage
The following protocols outline the necessary procedures for handling and storing this compound in a laboratory setting.
This protocol details the required engineering controls, personal protective equipment, and general hygiene practices to minimize exposure risk.
3.1.1 Engineering Controls:
-
Work should be conducted in a well-ventilated area.[3] Use adequate general or local explosion-proof ventilation to maintain airborne levels at acceptable concentrations.[3]
-
Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[3][5]
3.1.2 Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][6]
-
Skin Protection: Wear appropriate protective gloves (e.g., Neoprene, PVC) to prevent skin exposure.[1] Protective clothing should be worn to prevent skin contact.[3][4] An apron may also be necessary.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2][3]
3.1.3 Handling Procedures:
-
Avoid contact with eyes, skin, and clothing.[3]
-
Keep the chemical away from heat, sparks, and open flames.[2][3]
-
Ground and bond containers when transferring material to prevent static discharge.[3][4]
-
Avoid ingestion and inhalation.[3]
-
Wash hands thoroughly after handling and before eating.[3][5]
-
Remove contaminated clothing and wash it before reuse.[3]
This protocol describes the requirements for the safe storage of this compound to prevent hazardous reactions and maintain chemical stability.
3.2.1 Storage Conditions:
-
Store in a cool, dry, and well-ventilated place away from sources of ignition.[3][4][6]
-
The recommended storage temperature is between 15 – 25 °C.[7]
-
Protect containers from physical damage.[8]
3.2.2 Incompatible Materials:
-
Store separately from strong oxidizing agents, acid anhydrides, and acid chlorides.[1][2][3] Contact with these materials should be avoided.[1]
-
Avoid contact with aluminum, as it may result in the release of hydrogen gas.[1]
3.2.3 Container Management:
-
Empty containers retain product residue (liquid and/or vapor) and can be dangerous. Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[2][3]
This protocol provides clear, step-by-step instructions for responding to emergencies such as personal exposure, spills, or fire.
3.3.1 First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]
-
Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]
3.3.2 Accidental Release Measures (Spills):
-
Ensure adequate ventilation.[3]
-
Wear appropriate personal protective equipment as outlined in Protocol 1.[3]
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[2][3]
-
Use a non-sparking tool to collect the absorbed material and place it into a suitable, closed container for disposal.[3][6]
3.3.3 Fire-Fighting Measures:
-
Suitable Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[3]
-
Unsuitable Extinguishing Media: Do not use straight streams of water, as it may be ineffective and spread the fire.[3]
-
Specific Hazards: The material is flammable. Vapors are heavier than air and may travel to a source of ignition and flash back.[3] Containers may explode in the heat of a fire.[3] Hazardous decomposition products include carbon monoxide and carbon dioxide.[2][3]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3] Use a water spray to keep fire-exposed containers cool.[3][5]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and storage of this compound, from acquisition to disposal.
Caption: Safe handling and storage workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. godavaribiorefineries.com [godavaribiorefineries.com]
- 5. pandalabs.by [pandalabs.by]
- 6. echemi.com [echemi.com]
- 7. carlroth.com [carlroth.com]
- 8. synerzine.com [synerzine.com]
Application Notes: Synthesis and Characterization of Perylene Diimide Dyes Utilizing a 3-Methoxybutan-1-ol Precursor
Introduction
Perylene diimides (PDIs) are a prominent class of organic dyes and pigments known for their exceptional thermal and photochemical stability, strong light absorption, and high fluorescence quantum yields.[1][2] These properties make them highly valuable materials for a wide range of applications, including organic field-effect transistors (OFETs), photovoltaics, and fluorescent probes.[3] The core perylene structure is a large, planar aromatic system that tends to aggregate via strong π-π stacking, leading to poor solubility in common organic solvents.[4] To overcome this, chemical modification is essential. A key strategy is the introduction of bulky or flexible side chains at the imide nitrogen positions.[1]
This document provides a detailed protocol for the synthesis of a novel PDI dye functionalized with 3-methoxybutyl side chains. While the direct use of 3-methoxybutan-1-ol in PDI synthesis is not extensively documented, its structure is ideal for producing a soluble and functional PDI derivative. The branched, methoxy-containing side chain is designed to disrupt π-π stacking, thereby enhancing solubility and processability, which are critical for applications in solution-processed electronics and biological imaging. The following sections outline the synthetic route, detailed experimental protocols, and expected material properties.
Applications
The incorporation of 3-methoxybutyl side chains onto the PDI core is expected to yield a material with applications in:
-
Organic Electronics: The enhanced solubility could allow for the fabrication of thin films from solution for use as n-type semiconductors in organic electronic devices.[5]
-
Fluorescent Probes: The high photostability and fluorescence of the PDI core, combined with improved solubility, make it a candidate for use in biological imaging and sensing applications.
-
Advanced Pigments: The unique side chains can influence the solid-state packing of the dye, potentially leading to novel coloristic and material properties for use in high-performance pigments and coatings.
Synthetic and Characterization Workflow
The synthesis of N,N'-bis(3-methoxybutyl)perylene-3,4,9,10-tetracarboxylic diimide involves a two-stage process. First, the commercially available primary alcohol, this compound, is converted to the corresponding primary amine. Second, this amine is reacted with perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) to yield the final PDI dye.
Caption: Overall synthetic workflow from the starting alcohol to the final PDI dye.
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxybutan-1-amine (Intermediate)
This protocol describes a representative method for converting a primary alcohol to a primary amine via a Gabriel synthesis pathway.
Materials:
-
This compound
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine monohydrate
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1a (Mitsunobu Reaction):
-
To a solution of this compound (1.0 eq.), phthalimide (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(3-methoxybutyl)phthalimide.
-
-
Step 1b (Hydrazinolysis):
-
Dissolve the N-(3-methoxybutyl)phthalimide (1.0 eq.) in ethanol.
-
Add hydrazine monohydrate (5.0 eq.) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours. A white precipitate should form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Acidify the filtrate with concentrated HCl and then remove the ethanol under reduced pressure.
-
Wash the residue with dichloromethane.
-
Make the aqueous layer basic (pH > 12) with NaOH pellets and extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-methoxybutan-1-amine.
-
Protocol 2: Synthesis of N,N'-bis(3-methoxybutyl)perylene-3,4,9,10-tetracarboxylic diimide
This protocol is based on the widely used high-temperature condensation method.[2][6]
Materials:
-
Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)
-
3-Methoxybutan-1-amine
-
Imidazole
-
Zinc acetate (optional, catalyst)
-
Ethanol
-
1 M Hydrochloric acid (HCl)
-
Chloroform or Dichloromethane
Procedure:
-
In a reaction vessel, combine PTCDA (1.0 eq.), 3-methoxybutan-1-amine (2.5 eq.), imidazole (as solvent, ~20x weight of PTCDA), and a catalytic amount of zinc acetate.
-
Heat the mixture to 140-160 °C under a nitrogen atmosphere and stir for 4-8 hours.
-
Monitor the reaction progress by TLC (a new, fluorescent spot should appear).
-
After completion, cool the mixture to approximately 80 °C and pour it into ethanol. This will cause the crude product to precipitate.
-
Stir the suspension for 1 hour, then collect the solid by vacuum filtration.
-
Wash the solid sequentially with hot water, 1 M HCl, and finally with water again until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
Purify the product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/chloroform or hexane/dichloromethane) to obtain the pure, brightly colored PDI dye.
Data Presentation
The following table summarizes the expected properties and data for the target PDI compound based on typical values for analogous PDI derivatives.[3]
| Parameter | Expected Value |
| Appearance | Brightly colored (e.g., red, magenta) crystalline solid |
| Molecular Formula | C₃₄H₃₀N₂O₆ |
| Molecular Weight | 562.61 g/mol |
| Yield | 60-80% (after purification) |
| Solubility | Good solubility in chloroform, dichloromethane, THF; poor in alcohols, water |
| UV-Vis (λ_abs max) | ~490 nm, 525 nm (in CHCl₃) |
| Fluorescence (λ_em max) | ~535 nm, 575 nm (in CHCl₃) |
| LUMO Energy Level | -3.8 to -4.0 eV (determined by Cyclic Voltammetry) |
Product Characterization Workflow
Once purified, the final product requires rigorous characterization to confirm its structure and properties.
References
- 1. Synthesis and Optoelectronic Properties of Perylene Diimide-Based Liquid Crystals [mdpi.com]
- 2. Characterization of novel perylene diimides containing aromatic amino acid side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Optoelectronic Characterization of Perylene Diimide-Quinoline Based Small Molecules | MDPI [mdpi.com]
- 4. iris.unito.it [iris.unito.it]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. Room temperature synthesis of perylene diimides facilitated by high amic acid solubility - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methoxybutan-1-ol by Fractional Distillation
This guide provides detailed protocols and troubleshooting advice for the purification of 3-Methoxybutan-1-ol via fractional distillation, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key physical properties to consider before starting the distillation of this compound?
A1: Before beginning the purification, it is crucial to be aware of the physical properties of this compound and potential impurities to ensure an effective separation. Key data is summarized in the table below. The boiling point is the most critical parameter for fractional distillation.
Data Presentation: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C5H12O2 | 104.15 | 157-161[1][2][3] | 0.928 at 25°C[2][4] |
| Methanol | CH4O | 32.04 | 64.7 | 0.792 |
| Butenal (Crotonaldehyde) | C4H6O | 70.09 | 104 | 0.852 |
| 3-Methoxybutanal | C5H10O | 102.14 | ~135 (estimated) | N/A |
Q2: My distillation is proceeding very slowly, or the condensate ring has stopped rising in the column. What should I do?
A2: This issue is typically caused by insufficient heating or excessive heat loss.
-
Increase Heat Input: Gradually increase the temperature of the heating mantle to provide more energy for vaporization.
-
Insulate the Column: If the ring of condensate stops rising, the column may be losing too much heat to the surrounding environment.[5] Wrap the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss and ensure a proper temperature gradient.[5]
Q3: The temperature at the distillation head is fluctuating. What does this indicate?
A3: Temperature fluctuations can signal a few issues:
-
Uneven Boiling: Ensure the boiling in the distillation flask is smooth and not bumping. Use a magnetic stir bar or boiling chips.
-
Inconsistent Heating: Check that the heating mantle is providing consistent heat.
-
Channeling in the Column: The vapor may not be equilibrating properly on the column packing. Ensure the column is packed uniformly and is vertical.
-
Transition Between Fractions: A sudden drop in temperature can indicate that one component has finished distilling and the next, higher-boiling point component has not yet reached the thermometer.[5]
Q4: After distillation, my this compound is still impure. How can I improve the separation efficiency?
A4: Poor separation efficiency is a common problem in fractional distillation.
-
Increase Reflux Ratio: Slow down the distillation rate by reducing the heat input. This allows more condensation-revaporization cycles on the surface of the packing material, which enhances separation.
-
Use a More Efficient Column: Increase the length of the fractionating column or use a more efficient packing material (e.g., Raschig rings or metal sponges instead of glass beads). A longer column provides more theoretical plates for separation.[5]
-
Check for Azeotropes: While no common azeotropes with this compound are documented, it's a possibility to consider if separation is unexpectedly difficult.
Q5: I am observing "flooding" in my distillation column (liquid backing up). What is the cause and how do I fix it?
A5: Flooding occurs when the upward flow of vapor is too high, preventing the downward flow of the condensed liquid (reflux).
-
Reduce the Heating Rate: This is the most common solution. Lowering the temperature of the heating mantle will decrease the rate of vapor production, allowing the liquid to flow down the column properly.[6]
-
Check for Blockages: Ensure that the packing in the column is not too dense, which can cause blockages.[6]
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the procedure for purifying this compound on a laboratory scale.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands
-
Glass wool or aluminum foil for insulation
Procedure:
-
Apparatus Assembly:
-
Set up the fractional distillation apparatus in a fume hood.
-
Place the crude this compound and boiling chips (or a stir bar) into a round-bottom flask, filling it to no more than two-thirds of its capacity.[7]
-
Securely clamp the flask to a stand and place it in a heating mantle.
-
Attach the fractionating column vertically to the flask.
-
Place the distillation head on top of the column and insert a thermometer, ensuring the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.[5]
-
Attach the condenser to the side-arm of the distillation head and secure it with a clamp. Connect the cooling water hoses with water flowing in at the bottom and out at the top.[5]
-
Position a pre-weighed receiving flask at the end of the condenser.
-
-
Distillation Process:
-
Begin stirring (if using a stir bar) and gently heat the mixture.
-
Observe the mixture as it begins to boil and watch the ring of condensate slowly rise up the fractionating column.[5]
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask. This may contain residual solvents or lower-boiling impurities.
-
As the temperature stabilizes near the boiling point of this compound (approx. 157-161°C), change to a new, pre-weighed receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate of about 1-2 drops per second for optimal separation.
-
-
Shutdown:
-
Stop the distillation when only a small amount of residue remains in the distillation flask. Never distill to dryness.
-
Turn off the heating mantle and allow the apparatus to cool down completely before disassembling.
-
-
Analysis:
-
Weigh the receiving flask containing the purified product to determine the yield.
-
Analyze the purity of the collected fraction using appropriate analytical methods, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the fractional distillation process.
Caption: Troubleshooting workflow for fractional distillation.
References
Technical Support Center: Synthesis of 3-Methoxybutan-1-ol
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of 3-Methoxybutan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound and their associated impurities?
A1: The primary synthesis routes include the reduction of 3-methoxybutanal and the acid-catalyzed reaction of crotonaldehyde with methanol followed by hydrogenation. Common impurities often include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, in syntheses starting from crotonaldehyde, butanol and crotyl alcohol can be significant impurities.[1]
Q2: My final product is contaminated with a high-boiling point impurity. What is the likely cause and how can it be removed?
A2: High-boiling point impurities can arise from side reactions during the synthesis.[1] The specific impurity depends on the reaction conditions and starting materials. Fractional distillation is a highly effective method for separating this compound from less volatile impurities.[1][2] Ensure your distillation setup is efficient for separating components with potentially close boiling points.[1]
Q3: How can I remove unreacted starting materials like methanol or crotonaldehyde?
A3: Unreacted methanol and other low-boiling starting materials can typically be removed during the solvent evaporation step under reduced pressure or by a preliminary distillation step before purifying the main product. For non-volatile starting materials, purification methods like fractional distillation or column chromatography are effective.[3] A thorough aqueous workup can also help remove water-soluble starting materials.[1]
Q4: What analytical techniques are best for identifying and quantifying impurities in my this compound sample?
A4: Gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a powerful technique for both separating and identifying volatile impurities in your sample.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for providing detailed structural information to identify unknown impurities.[4] For monitoring reaction progress, Thin Layer Chromatography (TLC) can be a quick and effective tool.[1][2]
Troubleshooting Guides
This section provides solutions to specific issues encountered during the purification of this compound.
Issue 1: Low Yield and Multiple Byproducts Detected
-
Potential Cause: Incorrect reaction temperature or pressure. The synthesis of 3-methoxy-3-methyl-1-butanol, a related compound, is sensitive to temperature, with different optimal ranges for different catalytic systems to minimize byproducts.[5][6]
-
Troubleshooting Step:
-
Review the literature for the optimal temperature and pressure for your specific synthesis route.
-
Carefully monitor and control the reaction temperature using an appropriate heating or cooling bath.
-
Ensure the reaction is performed under an inert atmosphere if reagents are sensitive to air or moisture.
-
-
Expected Outcome: Increased selectivity for the desired product and a reduction in the formation of byproducts.
Issue 2: Presence of Water in the Final Product
-
Potential Cause: Incomplete drying during the workup phase. Water can be introduced during aqueous extraction steps.
-
Troubleshooting Step:
-
During the workup, after separating the organic layer, wash it with brine (a saturated aqueous solution of NaCl) to help remove dissolved water.[1]
-
Dry the organic layer over a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), for a sufficient amount of time.[1][2]
-
Filter the drying agent completely before removing the solvent.
-
-
Expected Outcome: A final product free of significant water contamination.
Issue 3: Residual Acid or Base Catalyst in the Product
-
Potential Cause: Inadequate neutralization or washing during the aqueous workup.
-
Troubleshooting Step:
-
If using an acid catalyst, quench the reaction mixture by carefully adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until gas evolution ceases.
-
If using a base, neutralize with a dilute acid solution, such as 1M HCl.
-
Perform multiple extractions with water to ensure the complete removal of salts and any remaining acid or base.[1]
-
-
Expected Outcome: A neutral final product, free of catalyst residues that could cause degradation over time.
Data Presentation
Table 1: Physical Properties of this compound and Related Substances
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₁₂O₂ | 104.15 | 161 |
| Methanol | CH₄O | 32.04 | 64.7 |
| Crotonaldehyde | C₄H₆O | 70.09 | 104 |
| 3-Methoxybutanal | C₅H₁₀O₂ | 102.13 | ~140-150 (est.) |
Data sourced from PubChem and other chemical suppliers.[7][8]
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
This protocol describes the purification of crude this compound from impurities with different boiling points.[2]
-
Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin heating the flask gently.
-
As the mixture boils, observe the vapor rising slowly up the column.
-
Collect a "forerun" fraction, which will contain any low-boiling impurities.
-
The temperature should then stabilize at the boiling point of the main product. Collect the main fraction, which is the purified this compound (Boiling Point: ~161°C), in a clean, dry receiving flask.[8]
-
-
Shutdown: Stop the distillation before the distilling flask goes to dryness to avoid overheating the residue.[4]
-
Analysis: Confirm the purity of the collected fraction using GC-MS or NMR spectroscopy.[4]
Protocol 2: General Aqueous Workup Procedure
This protocol is used to remove water-soluble impurities, catalysts, and salts from the reaction mixture.[1]
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, carefully quench the reaction by slowly adding a suitable reagent (e.g., saturated aqueous ammonium chloride for reductions with NaBH₄).[2]
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., diethyl ether) and water.
-
Shake the funnel gently, venting frequently to release any pressure.
-
Allow the layers to separate completely.
-
-
Washing:
-
Drain the aqueous layer.
-
Wash the organic layer with water, followed by a wash with brine.[1]
-
-
Drying:
-
Separate the organic layer and transfer it to a clean flask.
-
Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and swirl the flask.[1]
-
-
Filtration and Concentration:
-
Filter the mixture to remove the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
Visualizations
Caption: Workflow for identifying and removing common impurities.
Caption: From reaction to purified product workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2013146370A1 - Method for producing 3-alkoxy-3-methyl-1-butanol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]
- 7. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound – Wikipedia [de.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 3-Methoxybutyraldehyde Hydrogenation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the hydrogenation of 3-methoxybutyraldehyde to 3-methoxy-1-butanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation of 3-methoxybutyraldehyde?
A1: The industrial synthesis of 3-methoxy-1-butanol from 3-methoxybutyraldehyde, which is itself derived from crotonaldehyde and methanol, typically employs catalysts containing copper oxide, copper-chromium mixed oxides, or nickel.[1][2] Nickel-based catalysts are often used for the hydrogenation of double bonds, which may be present in impurities from the preceding reaction step.[1]
Q2: What are the typical reaction conditions for this hydrogenation?
A2: Reaction conditions vary depending on the catalyst used. For copper oxide or Cu/Cr mixed oxide catalysts, temperatures between 150°C and 180°C and pressures ranging from 100 to 150 bar are suitable.[1] With a nickel-based catalyst, the reaction is often carried out at a lower temperature range of 70°C to 130°C and a pressure of 1 to 15 bar.[1][2]
Q3: What are the major byproducts I should expect in my crude product mixture?
A3: The crude product mixture, particularly when the starting material is derived from crotonaldehyde, often contains butanol and crotyl alcohol as significant byproducts. High-boiling point substances can also be present. A typical composition of the crude product might be around 77.8% 3-methoxybutanol, 14.1% butanol, 2.2% crotyl alcohol, and 5.6% high-boiling point substances, along with residual methanol and water.[1]
Q4: How can I purify the final 3-methoxy-1-butanol product?
A4: The primary method for purifying 3-methoxy-1-butanol is fractional distillation. To separate the desired product from butanol and other impurities, a two-stage distillation is often employed. First, the lower-boiling butanol is distilled off, followed by the distillation of 3-methoxy-1-butanol.[1]
Q5: What could be the reasons for low yield or incomplete conversion?
A5: Low yield or incomplete conversion can be attributed to several factors:
-
Catalyst Deactivation: The catalyst may have lost its activity due to poisoning by impurities in the starting material or coking on the catalyst surface.
-
Insufficient Hydrogen Pressure or Temperature: The reaction may not be proceeding efficiently if the hydrogen pressure or temperature is too low for the chosen catalyst.
-
Poor Mass Transfer: Inefficient stirring can lead to poor contact between the hydrogen gas, the liquid phase, and the solid catalyst, thus limiting the reaction rate.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time (residence time).[2]
Troubleshooting Guides
Issue 1: Low Yield of 3-Methoxy-1-butanol and High Levels of Unreacted 3-Methoxybutyraldehyde
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions to prevent oxidation or contamination. Consider a pre-activation step if recommended for the specific catalyst. |
| Catalyst Poisoning | Impurities in the 3-methoxybutyraldehyde feed, such as sulfur compounds, can poison the catalyst. Purify the starting material before hydrogenation. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature within the recommended range for your catalyst. For instance, for a nickel catalyst, you might increase the temperature from 70°C towards 130°C.[2] |
| Inadequate Hydrogen Pressure | Increase the hydrogen pressure within the recommended range. For a nickel catalyst, this could be an increase from 1 bar towards 15 bar.[2] |
| Short Reaction Time | Increase the reaction time (residence time). Monitor the reaction progress by techniques like Gas Chromatography (GC) to determine the optimal reaction time. |
Issue 2: High Concentration of Byproducts (e.g., Butanol, Crotyl Alcohol)
| Possible Cause | Suggested Solution |
| Side Reactions due to High Temperature | Operating at the higher end of the temperature range can sometimes promote side reactions. Try lowering the reaction temperature to see if it improves selectivity towards the desired product.[3] |
| Non-selective Catalyst | The choice of catalyst can influence selectivity. If byproduct formation is a significant issue, consider screening different catalysts. For example, compare the performance of a copper-based catalyst with a nickel-based one under optimized conditions. |
| Impure Starting Material | The presence of unreacted crotonaldehyde or other impurities from the previous step can lead to the formation of corresponding byproducts during hydrogenation. Ensure the purity of your 3-methoxybutyraldehyde. |
Data Presentation
Table 1: Typical Reaction Conditions for 3-Methoxybutyraldehyde Hydrogenation
| Catalyst | Temperature Range (°C) | Pressure Range (bar) |
| Copper Oxide / Cu-Cr Mixed Oxide | 150 - 180 | 100 - 150 |
| Nickel-based | 70 - 130 | 1 - 15 |
Data sourced from patent DE4315047B4 and JPH07138199A.[1][2]
Table 2: Example of Crude Product Composition after Hydrogenation
| Component | Percentage by Weight (%) |
| 3-Methoxybutanol | 77.8 |
| Butanol | 14.1 |
| Crotyl Alcohol | 2.2 |
| High-boiling point substances | 5.6 |
| Methanol | 0.3 |
| Water | ~3-5 |
This composition is typical for a process starting from crotonaldehyde. Data sourced from patent DE4315047B4.[1]
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of 3-Methoxybutyraldehyde using a Nickel Catalyst
This protocol is based on the industrial process described in patent literature.
Materials:
-
Crude 3-methoxybutyraldehyde
-
Nickel-based hydrogenation catalyst (e.g., nickel on a support, in tablet or pellet form)
-
High-pressure autoclave reactor equipped with a stirrer, heating jacket, and gas inlet/outlet
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen) for purging
Procedure:
-
Catalyst Loading: Load the nickel catalyst into the autoclave. The catalyst can be placed in a basket or a fixed bed within the reactor to facilitate separation after the reaction.[2]
-
Reactant Charging: Charge the crude 3-methoxybutyraldehyde into the autoclave.
-
Purging: Seal the autoclave and purge the system with an inert gas, such as nitrogen, to remove any air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).[2] Begin stirring and heat the reactor to the target temperature (e.g., 110°C).[2]
-
Reaction: Maintain the reaction at the set temperature and pressure. The hydrogen pressure may drop as it is consumed. Maintain the pressure by feeding more hydrogen as needed. The reaction time (residence time) can range from approximately 0.2 to 5 hours.[2] For a batch process, a residence time of around 1-2 hours has been reported.[2]
-
Monitoring: Monitor the reaction progress by taking samples periodically (if the reactor setup allows) and analyzing them by GC. The reaction is considered complete when the consumption of 3-methoxybutyraldehyde ceases.
-
Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool down to room temperature. Carefully vent the excess hydrogen pressure.
-
Product Recovery: Open the autoclave and recover the crude product mixture. Separate the catalyst from the liquid product by filtration or decantation.
-
Purification: Purify the crude product by fractional distillation as described in the FAQ section.
Mandatory Visualization
Caption: Experimental workflow for the hydrogenation of 3-methoxybutyraldehyde.
Caption: Troubleshooting workflow for optimizing 3-methoxybutyraldehyde hydrogenation.
References
- 1. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 2. JPH07138199A - Production of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 3. JPH07116089B2 - Method for producing 3-methoxybutanol - Google Patents [patents.google.com]
Technical Support Center: Safe Handling of 3-Methoxybutan-1-ol and Other Ether Solvents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the prevention, detection, and removal of peroxides in ether solvents, with a specific focus on 3-Methoxybutan-1-ol. Adherence to these guidelines is critical for ensuring laboratory safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are peroxides and why are they dangerous in ether solvents like this compound?
A1: Peroxides are highly reactive and potentially explosive compounds that can form in ether solvents, including this compound, upon exposure to air and light.[1][2][3][4][5][6] The accumulation of these peroxides poses a significant safety hazard, as they are sensitive to shock, heat, and friction, which can lead to violent explosions.[1][3][4][6] This is particularly dangerous during processes like distillation or evaporation where peroxides can become concentrated.[1][7][8]
Q2: How does peroxide formation occur in this compound?
A2: Peroxide formation in ethers is an auto-oxidation process that proceeds via a free-radical chain mechanism.[2][9][10] The reaction is initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to the ether oxygen. This forms an ether radical, which then reacts with molecular oxygen to create a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule, propagating the chain reaction and forming a hydroperoxide.[2]
Q3: How can I visually inspect a container of this compound for peroxides?
A3: While not a definitive test, visual inspection can reveal signs of significant peroxide formation.[11] Look for the presence of crystalline solids, a viscous liquid at the bottom of the container, or cloudiness in the solvent.[1][11][12] Discoloration or the formation of a crust around the cap can also indicate peroxide contamination.[11][12] If any of these signs are present, do not attempt to open or move the container and contact your institution's safety office immediately.[3][12]
Q4: How often should I test my this compound for peroxides?
A4: The frequency of testing depends on how the solvent is stored and used. It is recommended to test upon receipt, before each use (especially before distillation or evaporation), and at regular intervals.[1][13] For opened containers, testing at least every three to six months is a common recommendation.[1][14] Always label containers with the date received and the date opened to track their age.[3][4][12]
Q5: What are the acceptable limits for peroxides in this compound?
A5: The acceptable peroxide concentration depends on the intended application. The following table summarizes general guidelines.
| Peroxide Concentration (ppm) | Hazard Level & Recommended Action |
| < 3 ppm | Reasonably safe for most laboratory procedures.[8][15] |
| 3 - 30 ppm | Moderate hazard. Avoid concentration. Disposal is recommended if not used immediately.[8][15] |
| > 30 ppm | Serious hazard. Do not use. Dispose of the solvent or remove peroxides before use.[8][15] |
| > 100 ppm | Unacceptable. The solvent must be treated or disposed of.[4] |
Q6: How can I prevent peroxide formation in this compound?
A6: To minimize peroxide formation, you should:
-
Store Properly: Keep the solvent in a cool, dark, and dry place, away from heat and light.[1][16][17] Store in the original, airtight container.[4][17]
-
Use Inhibitors: Purchase solvents that contain a peroxide formation inhibitor, such as Butylated Hydroxytoluene (BHT).[5][7][14][18] Note that inhibitors are consumed over time.[5][16]
-
Inert Atmosphere: After opening, purge the headspace of the container with an inert gas like nitrogen or argon before resealing.[7][11]
-
Purchase Small Quantities: Buy only the amount of solvent you expect to use within a short period to avoid long-term storage.[3][12][15]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Positive peroxide test on a new, unopened bottle of this compound. | Peroxides may have formed during shipping or storage. | 1. Do not use the solvent. 2. Contact the supplier for a replacement. 3. If the peroxide level is low, you may choose to decontaminate it before use (see protocols below). |
| Solvent appears cloudy or contains crystals. | High concentration of peroxides. | EXTREME HAZARD. 1. Do not move or open the container.[3][12] 2. Cordon off the area. 3. Contact your institution's Environmental Health and Safety (EHS) department immediately for disposal.[12] |
| Inconsistent experimental results. | Peroxides can interfere with chemical reactions. | 1. Test the solvent for peroxides. 2. If peroxides are present, purify the solvent before use or use a fresh, peroxide-free batch. |
| Peroxide test strips show a negative result, but you still suspect contamination. | Test strips may have reduced sensitivity to certain types of peroxides (e.g., polymeric peroxides).[1] | 1. Use a more sensitive chemical test, such as the potassium iodide method.[15] |
Experimental Protocols
Protocol 1: Peroxide Detection
Method A: Peroxide Test Strips
This method is suitable for routine, semi-quantitative screening.
Materials:
-
Peroxide test strips (ensure they are suitable for organic solvents)
-
Sample of this compound
Procedure:
-
Immerse the test strip into the solvent for approximately 1 second.[1]
-
Allow the solvent to evaporate from the strip.
-
Moisten the reaction zone by briefly dipping it in distilled water or by breathing on it multiple times.[1]
-
Compare the color of the test strip to the color scale provided by the manufacturer to determine the peroxide concentration.[6]
Method B: Potassium Iodide (KI) Test
This is a more sensitive qualitative or semi-quantitative chemical test.
Materials:
-
10% (w/v) Potassium Iodide (KI) solution, freshly prepared[1]
-
Starch solution (optional, for enhanced visualization)
-
Test tube
Procedure:
-
In a test tube, mix 1-3 mL of the this compound to be tested with an equal volume of glacial acetic acid.[11]
-
Add a few drops of the 10% KI solution and shake.[11]
-
A yellow to brown color indicates the presence of peroxides.[11][15][19] A darker color signifies a higher concentration.
-
For a more definitive result, add a small amount of starch solution. A blue-black color confirms the presence of iodine, which is formed by the reaction of peroxides with KI.[1]
Protocol 2: Peroxide Removal
Caution: Always perform peroxide removal procedures behind a safety shield in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves.
Method A: Activated Alumina Column
This method is effective for both water-soluble and water-insoluble ethers.
Materials:
-
Activated alumina
-
Chromatography column
-
Collection flask
Procedure:
-
Pack a chromatography column with activated alumina (a general guideline is to use about 100g of alumina for every 100mL of solvent).[8][15][16]
-
Carefully pass the this compound through the column.
-
Collect the purified solvent.
-
Important: The alumina will retain the peroxides, making it a potential hazard. After use, the alumina should be flushed with a dilute acidic solution of ferrous sulfate or potassium iodide to neutralize the peroxides before disposal.[8][15]
-
Solvent purified by this method will likely have had its inhibitors removed and should be used immediately and not stored.[1][14][16]
Method B: Ferrous Sulfate Treatment
This method is suitable for removing peroxides from water-insoluble ethers.
Materials:
-
Ferrous sulfate (FeSO₄) solution: Prepare by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of water and adding 6 mL of concentrated sulfuric acid.[7][8][16]
-
Separatory funnel
Procedure:
-
Place the peroxide-containing this compound in a separatory funnel.
-
Add the freshly prepared ferrous sulfate solution.
-
Shake the funnel, remembering to vent frequently.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the washing process until a peroxide test of the organic layer is negative.
-
Wash the solvent with water to remove any residual acid and iron salts.
-
Dry the solvent over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
Visualizations
Caption: Free-radical chain mechanism of peroxide formation in ethers.
Caption: Troubleshooting workflow for suspected peroxide contamination.
Caption: Experimental workflow for peroxide detection and removal.
References
- 1. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 2. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 3. chemistry.berkeley.edu [chemistry.berkeley.edu]
- 4. otago.ac.nz [otago.ac.nz]
- 5. louisville.edu [louisville.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 12. wcu.edu [wcu.edu]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. westernsydney.edu.au [westernsydney.edu.au]
- 17. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 18. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 19. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3-Methoxybutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methoxybutan-1-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary methods for synthesizing this compound include:
-
Michael Addition to Crotonaldehyde followed by Hydrogenation: This industrial method involves the reaction of crotonaldehyde with methanol in an alkaline solution to form 3-methoxybutyraldehyde, which is subsequently hydrogenated to the target alcohol.[1][2]
-
Williamson Ether Synthesis: This classic laboratory-scale synthesis involves the methylation of butane-1,3-diol using a strong base and a methylating agent.
-
Reduction of 3-Methoxybutanoic Acid or its Esters: The corresponding carboxylic acid or ester can be reduced to this compound using a suitable reducing agent.
Q2: What are the critical factors influencing the yield of this compound?
A2: The yield is sensitive to several factors, including the choice of synthetic route, purity of starting materials, reaction conditions (temperature, pressure, reaction time), catalyst selection and concentration, and the efficiency of the purification process. For instance, in the Williamson ether synthesis, the choice of base and the prevention of side reactions are crucial.
Q3: What are the potential byproducts in the synthesis of this compound?
A3: Depending on the synthetic route, potential byproducts may include butanol (from the hydrogenation of unreacted crotonaldehyde), dialkylated products in the Williamson ether synthesis, and unreacted starting materials.[1] In the synthesis from crotonaldehyde, side reactions can lead to the formation of other condensation products.
Q4: How can I purify the final this compound product?
A4: Fractional distillation is a common and effective method for purifying this compound, especially for removing byproducts with different boiling points.[1][3] For high-purity applications, preparative gas chromatography can also be employed.
Troubleshooting Guides
Method 1: Michael Addition to Crotonaldehyde followed by Hydrogenation
| Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Yield of this compound | Incomplete Michael addition. | Monitor the reaction progress by GC-MS to ensure complete consumption of crotonaldehyde. Consider extending the reaction time or optimizing the base concentration. | Increased conversion of crotonaldehyde to 3-methoxybutyraldehyde. |
| Inefficient hydrogenation. | Ensure the catalyst is active and used in the correct amount. Optimize hydrogenation conditions (pressure, temperature). | Improved conversion of the intermediate aldehyde to the desired alcohol. | |
| Presence of Butanol as a Major Byproduct | Hydrogenation of unreacted crotonaldehyde. | Ensure the Michael addition goes to completion before the hydrogenation step. | Reduced formation of butanol, leading to a purer product and higher yield of the desired product. |
| Formation of Polymeric Byproducts | Polymerization of crotonaldehyde. | Maintain the recommended reaction temperature during the Michael addition. Use an appropriate concentration of the alkaline catalyst. | Minimized polymerization and improved yield of the desired methoxy aldehyde. |
Method 2: Williamson Ether Synthesis from Butane-1,3-diol
| Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Yield of this compound | Incomplete deprotonation of the diol. | Use a sufficiently strong base (e.g., sodium hydride) to ensure complete formation of the alkoxide. | Complete formation of the alkoxide, leading to a higher conversion to the ether. |
| Low reactivity of the methylating agent. | Use a more reactive methylating agent like methyl iodide or dimethyl sulfate. | Increased rate of the SN2 reaction and higher product yield. | |
| Formation of a Significant Amount of Dimethoxybutane | Use of excess methylating agent or prolonged reaction time. | Carefully control the stoichiometry of the methylating agent (use of ~1 equivalent). Monitor the reaction progress by TLC or GC-MS to stop it at the desired point. | Increased selectivity for the mono-methoxy product over the dimethoxy byproduct. |
| Unreacted Starting Material | Insufficient reaction time or temperature. | Ensure the reaction goes to completion by monitoring with TLC or GC-MS. If the reaction is sluggish, consider a moderate increase in temperature. | A pure product free of the starting diol. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound (Illustrative Data)
| Synthetic Route | Starting Materials | Typical Reagents/Catalysts | Reaction Conditions | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Michael Addition & Hydrogenation | Crotonaldehyde, Methanol | Alkaline solution (e.g., NaOH), Hydrogen, Ni or Cu-based catalyst | Room temp. (addition), 150-180°C, 100-150 bar (hydrogenation)[1] | High (industrial process) | Scalable, uses readily available starting materials.[2] | Requires high-pressure equipment for hydrogenation. |
| Williamson Ether Synthesis | Butane-1,3-diol, Methyl iodide | Sodium hydride, THF | 0°C to room temperature | Moderate to High | Good for laboratory scale, well-established method. | Requires anhydrous conditions, potential for over-methylation. |
| Reduction of 3-Methoxybutanoic Acid | 3-Methoxybutanoic acid | LiAlH₄, THF | 0°C to room temperature | High | Specific for producing the desired alcohol from the corresponding acid. | LiAlH₄ is a hazardous reagent, requires careful handling. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Michael Addition and Hydrogenation (Adapted from Patent Literature)
Materials:
-
Crotonaldehyde
-
Methanol
-
Sodium hydroxide solution (alkaline catalyst)
-
Acetic acid (for neutralization)
-
Hydrogen gas
-
Copper-based or Nickel-based hydrogenation catalyst
Procedure:
-
In a suitable reactor, crotonaldehyde is reacted with methanol in the presence of an alkaline solution at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature.[1]
-
The reaction mixture is monitored by GC to ensure the complete conversion of crotonaldehyde to 3-methoxybutyraldehyde.
-
Upon completion, the reaction mixture is neutralized with acetic acid.[1]
-
The neutralized mixture is then transferred to a high-pressure autoclave containing a hydrogenation catalyst (e.g., a copper oxide or nickel-containing catalyst).[1]
-
The mixture is hydrogenated at a temperature of 150-180°C and a pressure of 100-150 bar.[1]
-
After the reaction is complete, the catalyst is filtered off, and the crude product is purified by fractional distillation to yield this compound.[1]
Protocol 2: Synthesis of this compound via Williamson Ether Synthesis (General Procedure)
Materials:
-
Butane-1,3-diol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of sodium hydride in anhydrous THF.
-
Slowly add a solution of butane-1,3-diol in anhydrous THF to the NaH suspension at 0°C.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases, indicating the formation of the alkoxide.
-
Cool the reaction mixture back to 0°C and add methyl iodide dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation.
Mandatory Visualization
Caption: Synthesis of this compound from Crotonaldehyde.
Caption: Williamson Ether Synthesis of this compound.
Caption: General Troubleshooting Workflow for Low Yield.
References
GC-MS Analysis of Volatile Organic Compounds: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile organic compounds (VOCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our comprehensive guides are designed to walk you through systematic troubleshooting for a variety of common issues.
Chromatography & Peak Shape Problems
Question: Why are my chromatographic peaks tailing?
Peak tailing, where the peak asymmetry trends towards the tail end of the peak, can be caused by several factors, often related to interactions between the analyte and the GC system.[1][2][3]
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the System | Deactivate the inlet liner and the first few centimeters of the column. Consider using a guard column. Regularly replace the inlet liner and septum.[3] |
| Column Contamination | Bake out the column at a high temperature, but below the column's maximum temperature limit. If tailing persists, trim 15-20 cm from the front end of the column.[4] |
| Improper Column Installation | Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector. A poor cut can cause peak distortion.[5][6] |
| Sample Overload | Dilute the sample or decrease the injection volume. An overloaded column can lead to peak distortion.[1][2] |
| Incompatible Solvent | Ensure the solvent is appropriate for the sample and the column phase. |
Troubleshooting Flowchart for Peak Tailing:
Caption: A logical workflow to troubleshoot peak tailing in GC-MS analysis.
Question: What are "ghost peaks" and how can I eliminate them?
Ghost peaks are unexpected peaks that appear in a chromatogram, even during a blank run.[7] They are typically the result of contamination somewhere in the system.[8]
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Syringe | Thoroughly clean the syringe with an appropriate solvent or replace it.[9] |
| Septum Bleed | Use high-quality, low-bleed septa and replace them regularly. Particles from a cored septum can contaminate the liner.[10] |
| Carryover from Previous Injections | Run a bake-out cycle at a high temperature to clean the column. Ensure the run time is sufficient to elute all compounds from the previous sample.[8][11] |
| Contaminated Carrier Gas | Use high-purity gas and install traps to remove oxygen, moisture, and hydrocarbons.[12] |
| Sample Preparation Contamination | Ensure all glassware, solvents, and reagents used for sample preparation are clean and free of contaminants.[12][13][14] |
Question: My peaks are fronting. What is the cause?
Peak fronting, the opposite of tailing, is often a sign of column overload or an improper injection technique.[1][5]
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Reduce the amount of sample injected by diluting the sample or using a larger split ratio.[5] |
| Inappropriate Initial Oven Temperature | For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper solvent focusing.[5] |
| Polarity Mismatch | Ensure the polarity of the sample solvent is compatible with the column's stationary phase.[5] |
Sensitivity & Baseline Issues
Question: How can I improve the sensitivity of my GC-MS analysis?
Low sensitivity can be a result of issues with the sample, the GC system, or the mass spectrometer.[15][16] A systematic approach is necessary to identify the root cause.[17]
Improving GC-MS Sensitivity:
| Area of Focus | Troubleshooting Steps |
| Sample Preparation | Concentrate the sample using techniques like solid-phase microextraction (SPME) or purge-and-trap.[18][19] Ensure the sample is fully dissolved in a suitable solvent.[20] |
| Injection Technique | For trace analysis, use splitless injection to introduce more of the sample onto the column.[18] Optimize injection volume and speed. |
| GC Column | Use a column with a smaller internal diameter and thinner film for sharper peaks, which increases the signal-to-noise ratio.[18][21] |
| MS Detector | Ensure the MS is properly tuned. A good tune is crucial for optimal sensitivity.[15][17] Clean the ion source if it is contaminated.[9] Consider using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for target compounds to significantly increase sensitivity.[21] |
| System Maintenance | Regularly check for and fix any leaks in the system.[9] Replace consumables like the liner and septum.[22] |
Question: My baseline is noisy or drifting. What should I do?
An unstable baseline can be caused by a variety of factors, from contaminated gas to a failing detector.[1]
Troubleshooting an Unstable Baseline:
Caption: A step-by-step guide to troubleshooting an unstable GC-MS baseline.
Mass Spectrometer & Data Analysis
Question: I am having issues with my mass spectral library search results. What could be the problem?
Incorrect library search results can stem from poor quality mass spectra or issues with the library search parameters.[23][24]
Possible Causes & Solutions:
| Cause | Solution |
| Poor Quality Mass Spectrum | Ensure the chromatographic peak is pure and not co-eluting with another compound. A clean background is essential for a good spectrum.[23] |
| Incorrect Mass Calibration (Tune) | Regularly tune the mass spectrometer to ensure accurate mass assignment.[23] |
| Library Search Parameters | Adjust the search parameters in your software. Sometimes, the default settings may not be optimal for your specific analysis.[25] |
| Compound Not in Library | The compound of interest may not be present in your current mass spectral library. Consider creating a custom library with your own standards.[23] |
| Isomers | Many isomers produce very similar mass spectra, making them difficult to distinguish by library search alone. Retention time is a critical piece of information for identifying isomers.[23][26] |
Question: What are typical vacuum system parameters and how do I troubleshoot leaks?
A stable, high vacuum is essential for the proper functioning of the mass spectrometer.[27] Air and water in the system will lead to high background noise and poor sensitivity.[28]
Typical GC-MS Vacuum System Parameters:
| Parameter | Typical Value |
| Foreline Pump Pressure | < 100 mTorr |
| High Vacuum (Analyzer) Pressure | 10⁻⁵ to 10⁻⁶ Torr |
Troubleshooting a Vacuum Leak:
A common sign of an air leak is a high abundance of ions at m/z 18 (water), 28 (nitrogen), and 32 (oxygen) in the background spectrum.[28]
-
Check the GC-MS interface: The connection between the GC column and the MS is a common source of leaks.
-
Inspect the analyzer door seal: Ensure the O-ring is clean and properly seated.
-
Check all vacuum fittings: Tighten any loose fittings.
-
Use a leak detector: A helium leak detector can be used to pinpoint the location of a leak.
Experimental Protocols
Protocol 1: Standard Headspace GC-MS Analysis of VOCs
This protocol is suitable for the analysis of volatile organic compounds in liquid or solid samples.[20]
Methodology:
-
Sample Preparation: Accurately weigh or pipette the sample into a headspace vial. For solid samples, add a suitable solvent. Seal the vial with a septum and cap.
-
Incubation: Place the vial in the headspace autosampler and incubate at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the VOCs to partition into the headspace.
-
Injection: A heated gas-tight syringe on the autosampler withdraws a specific volume of the headspace gas and injects it into the GC inlet.
-
GC Separation:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
-
MS Detection:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-550
-
Protocol 2: Purge and Trap GC-MS Analysis of VOCs in Water
This method is highly sensitive and suitable for trace-level analysis of VOCs in aqueous samples.[19][29]
Methodology:
-
Sample Preparation: Collect the water sample in a vial with no headspace.
-
Purging: An inert gas (e.g., helium) is bubbled through the water sample for a specific time (e.g., 11 minutes). The VOCs are stripped from the water and carried to a trap.
-
Trapping: The VOCs are adsorbed onto a trap containing a combination of sorbent materials.
-
Desorption: The trap is rapidly heated, and the VOCs are desorbed and transferred to the GC column.
-
GC Separation and MS Detection: Follow the parameters outlined in Protocol 1, with adjustments to the oven program as needed for the specific analytes of interest.
Workflow for Purge and Trap GC-MS:
Caption: The workflow for a typical purge and trap GC-MS experiment.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. GC Troubleshooting—Tailing Peaks [restek.com]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Get your GC-MS troubleshooting guide now! | Separation Science [sepscience.com]
- 8. restek.com [restek.com]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. scribd.com [scribd.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. youtube.com [youtube.com]
- 13. gcms.cz [gcms.cz]
- 14. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 15. How to increase sensitivity on GCMS? - Chromatography Forum [chromforum.org]
- 16. GC Tech Tip: Peak Problems - Sensitivity Loss | Phenomenex [phenomenex.com]
- 17. chromacademy.com [chromacademy.com]
- 18. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Sample preparation GC-MS [scioninstruments.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. aimanalytical.com [aimanalytical.com]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
- 25. m.youtube.com [m.youtube.com]
- 26. youtube.com [youtube.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. scribd.com [scribd.com]
- 29. gcms.labrulez.com [gcms.labrulez.com]
Technical Support Center: Resolving Peak Overlap in NMR Spectra of Aliphatic Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak overlap in the NMR spectra of aliphatic ethers.
Frequently Asked Questions (FAQs)
Q1: Why are the proton signals of my aliphatic ether overlapping in the ¹H NMR spectrum?
A1: Peak overlap in the ¹H NMR spectra of aliphatic ethers is common due to the similar electronic environments of protons on the carbon atoms adjacent to the ether oxygen. These α-protons typically resonate in a narrow chemical shift range of 3.3-4.5 ppm, leading to signal crowding, especially in complex molecules with multiple ether functionalities or long alkyl chains.[1]
Q2: What is the simplest first step to try and resolve overlapping signals?
A2: The most straightforward initial approach is to re-acquire the spectrum in a different deuterated solvent. Solvents can induce differential shifts in proton resonances through various interactions, such as the Aromatic Solvent Induced Shift (ASIS) when using benzene-d₆. This can often be sufficient to separate overlapping multiplets.
Q3: My peaks are broad, which is making the overlap worse. What can I do?
A3: Peak broadening can result from several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Try diluting the sample.[2]
-
Paramagnetic Impurities: Ensure your sample and NMR tube are free from paramagnetic contaminants.
-
Incomplete Dissolution: Make sure your compound is fully dissolved in the NMR solvent.[3]
Q4: I have access to a higher field NMR spectrometer. Will that help with peak overlap?
A4: Yes, acquiring the spectrum on a higher field instrument can significantly improve spectral dispersion. The chemical shift dispersion, in Hertz, is directly proportional to the magnetic field strength. Therefore, moving from a 300 MHz to a 600 MHz spectrometer will double the separation between peaks, which can often resolve overlap issues.
Q5: Are there any specific issues to be aware of when preparing an NMR sample of an aliphatic ether?
A5: Aliphatic ethers are generally stable. However, be mindful of potential peroxide formation if the ether has been stored for a long time and exposed to air and light. While this is more of a safety concern, the presence of impurities could complicate the spectrum. Also, ensure the complete removal of residual solvents from purification, like ethyl acetate, which can be stubborn and have signals that overlap with the aliphatic region.[2]
Troubleshooting Guides
Guide 1: Systematic Solvent Testing for Resolving Peak Overlap
If you are experiencing peak overlap, a systematic approach to testing different NMR solvents can be an effective and relatively simple solution.
Objective: To induce differential chemical shifts in the overlapping proton signals of an aliphatic ether by changing the solvent environment.
Workflow for Solvent Testing
Caption: A logical workflow for systematic solvent testing to resolve peak overlap.
Experimental Protocol: Solvent Testing
-
Sample Preparation: Prepare separate, dilute solutions of your aliphatic ether in a range of deuterated solvents. Common choices include chloroform-d (CDCl₃), benzene-d₆, acetone-d₆, and acetonitrile-d₃. Ensure the concentration is consistent across all samples.[3]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum in your initial solvent (e.g., CDCl₃).
-
Solvent Change: Acquire spectra in the other prepared NMR tubes.
-
Data Comparison: Compare the spectra to identify a solvent system that provides the best resolution for the signals of interest.
Data Presentation: Effect of Solvent on Chemical Shifts
| Solvent | Typical Chemical Shift Range for α-Protons (ppm) | Notes |
| Chloroform-d (CDCl₃) | 3.3 - 4.0 | Standard, non-polar solvent. |
| Benzene-d₆ | Can induce significant upfield or downfield shifts (ASIS effect). | Often very effective at resolving overlapping signals.[2] |
| Acetone-d₆ | 3.3 - 4.0 | A more polar aprotic solvent. |
| Acetonitrile-d₃ | 3.3 - 4.0 | Another polar aprotic option. |
| Methanol-d₄ | 3.3 - 4.0 | A polar, protic solvent. May engage in hydrogen bonding if trace water is present. |
Guide 2: Using Lanthanide Shift Reagents
When solvent changes are insufficient, lanthanide shift reagents (LSRs) can be employed to induce large chemical shifts and resolve overlapping signals.
Objective: To simplify a complex ¹H NMR spectrum by selectively shifting proton signals based on their proximity to a Lewis basic site (the ether oxygen).
Decision-Making Flowchart for Advanced Techniques
Caption: A flowchart to guide the choice between 2D NMR and lanthanide shift reagents.
Experimental Protocol: Application of a Lanthanide Shift Reagent
-
Reagent Selection: Choose a suitable lanthanide shift reagent. Europium-based reagents like Eu(fod)₃ and Eu(dpm)₃ are common as they typically induce downfield shifts, which enhances existing spectral dispersion.[4] Praseodymium-based reagents cause upfield shifts.[5]
-
Sample Preparation: Prepare a stock solution of the aliphatic ether in a dry, aprotic deuterated solvent (e.g., CDCl₃). The presence of water can deactivate the Lewis acidic LSR.[6]
-
Initial Spectrum: Acquire a reference ¹H NMR spectrum of the pure sample.
-
Titration: Add a small, known amount (e.g., 0.1 molar equivalents) of the LSR to the NMR tube. Shake well to ensure mixing.
-
Spectral Acquisition: Acquire a new ¹H NMR spectrum. The signals closest to the ether oxygen will show the largest induced shifts.
-
Iterative Addition: Continue adding small aliquots of the LSR and acquiring spectra until the desired peak separation is achieved. Be aware that excessive amounts of LSR can lead to significant line broadening.[6]
Data Presentation: Quantitative Effect of Eu(dpm)₃ on Proton Chemical Shifts
The following table demonstrates the effect of a lanthanide shift reagent on the ¹H NMR signals of 1,3-dimethoxy-N-methylacridine, illustrating the distance-dependent nature of the induced shift. A similar trend is expected for aliphatic ethers, with protons closer to the oxygen atom experiencing larger downfield shifts.
| Proton | Initial δ (ppm) | Δδ (ppm) with 0.25 molar eq. Eu(dpm)₃ | Δδ (ppm) with 0.75 molar eq. Eu(dpm)₃ |
| OCH₃-1 | 3.97 | 2.17 | 7.48 |
| H-2 | 6.14 | 1.23 | 4.07 |
| H-4 | 6.31 | - | - |
| H-5 | 7.29 | - | - |
| H-8 | 8.44 | - | - |
| Data adapted from a study on acridone alkaloids, which contain ether functionalities.[7] |
Guide 3: Two-Dimensional (2D) NMR Spectroscopy
For complex molecules where even shift reagents may not provide full resolution, 2D NMR techniques are invaluable.
Objective: To resolve overlapping signals by spreading them into a second dimension, and to establish connectivity between nuclei.
Common 2D NMR Experiments for Aliphatic Ethers:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is useful for tracing out the carbon skeleton of the alkyl chains in the ether.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbon atoms. Since the ¹³C spectrum is much more dispersed than the ¹H spectrum, this is a powerful method for resolving overlapping proton signals.[5] Each proton signal that overlaps in the 1D spectrum will likely be attached to a carbon with a unique chemical shift, thus appearing as a distinct cross-peak in the 2D HSQC spectrum.
Experimental Protocol: Basic ¹H-¹³C HSQC Acquisition
-
Sample Preparation: Prepare a solution of your aliphatic ether in a suitable deuterated solvent. A slightly higher concentration than for a standard ¹H NMR may be beneficial.[3]
-
Spectrometer Setup: Load a standard HSQC pulse sequence on the spectrometer.
-
Set Spectral Widths: Define the spectral width for the ¹H dimension (F2) and the ¹³C dimension (F1).
-
Set Acquisition Parameters: Choose the number of data points in F2 and the number of increments in F1. Set the number of scans per increment to achieve an adequate signal-to-noise ratio.
-
Acquisition and Processing: Run the experiment and perform a 2D Fourier transform to generate the spectrum.
By following these troubleshooting guides and consulting the FAQs, researchers can effectively address the challenge of peak overlap in the NMR spectra of aliphatic ethers and obtain clear, interpretable data for structural elucidation.
References
- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Troubleshooting [chem.rochester.edu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids [mdpi.com]
Technical Support Center: Safe Disposal of 3-Methoxybutan-1-ol Waste
This guide provides essential information for the safe handling and disposal of 3-Methoxybutan-1-ol waste. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is classified as a hazardous substance.[1] The primary risks are:
-
Flammability: It is a combustible or flammable liquid and vapor with a flash point of approximately 47°C (116-117°F).[2][3][4] Vapors can form explosive mixtures with air and travel to an ignition source.[3] It should be kept away from heat, sparks, and open flames.[3][5]
-
Toxicity: The substance is considered toxic and harmful if swallowed.[2][6] It may cause irritation to the eyes, skin, and respiratory tract.[3][7]
-
Incompatibility: It is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[2]
Q2: Can I dispose of small quantities of this compound waste down the drain?
A2: No. Under no circumstances should this compound waste be disposed of down the drain, regardless of the quantity or concentration.[2][5][8] This practice is illegal in most jurisdictions for flammable solvents and poses a significant risk to plumbing infrastructure and the environment.[9][10] All waste, including aqueous solutions, must be collected for hazardous waste disposal.[11]
Q3: How should I collect and store this compound waste in the laboratory?
A3: Proper collection and storage are crucial to prevent accidents:
-
Containers: Use only compatible, properly sealed, and clearly labeled hazardous waste containers.[11] The container should be made of a material that does not react with the chemical.[11]
-
Labeling: The waste container must have a hazardous waste tag detailing the contents ("Waste this compound") and the date accumulation started.[10]
-
Storage: Store waste containers in a designated satellite accumulation area.[11] This should be a cool, dry, well-ventilated location, such as a flammables-area safety cabinet.[3][7] Keep containers away from incompatible materials, heat, and ignition sources.[2][9]
Q4: How do I dispose of materials contaminated with this compound (e.g., gloves, absorbent pads, paper towels)?
A4: All solid materials contaminated with this compound must be treated as hazardous waste.[10]
-
Collect these materials in a separate, clearly labeled container designated for flammable solid waste.
-
Do not mix them with regular trash.
-
The container for contaminated solids should also be kept closed and stored in your lab's satellite accumulation area.[10][11]
Q5: Are there any approved chemical treatments to neutralize this compound waste in the lab before disposal?
A5: On-site chemical neutralization of this compound waste is not a standard or recommended practice for laboratory personnel. The accepted and regulated method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[5][12] Attempting to neutralize the waste without a validated protocol can lead to dangerous reactions.
Q6: How should I prepare the waste container for pickup by a professional disposal company?
A6: Before the scheduled pickup, ensure the following:
-
The container is securely capped and not leaking.[11]
-
The exterior of the container is clean and free of contamination.
-
The hazardous waste label is complete, accurate, and clearly visible.
-
The container is not overfilled; leave at least one inch of headspace to allow for vapor expansion.[11]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C5H12O2[6][13] |
| CAS Number | 2517-43-3[2][6] |
| Molecular Weight | 104.15 g/mol [6][13] |
| Appearance | Clear, colorless liquid[6][7] |
| Boiling Point | 158 - 161 °C[6] |
| Flash Point | ~47 °C / 117 °F (TCC)[3][4] |
| Density | ~0.928 g/mL at 25 °C[6] |
| Water Solubility | Soluble[6][7] |
| GHS Hazard Code | H227: Combustible liquid[6] |
| UN Number | 1987 (for transport as ALCOHOLS, N.O.S.)[6] |
Troubleshooting Guide: Spill Protocol
This section provides a detailed methodology for handling small-scale spills (< 1 Liter) of this compound.
Protocol: Small-Scale Spill Cleanup
-
Immediate Actions:
-
Alert all personnel in the immediate area of the spill.
-
Remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[3][5]
-
Ensure adequate ventilation. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health & Safety (EH&S) department.[3]
-
-
Personal Protective Equipment (PPE):
-
Containment & Cleanup:
-
Waste Collection:
-
Place all collected absorbent material and any other contaminated items (e.g., gloves, wipes) into a designated hazardous waste container for flammable solids.[3]
-
Seal and label the container appropriately.
-
-
Decontamination:
-
Wipe down the spill area with soap and water.[10]
-
Dispose of the cleaning materials as hazardous waste.
-
-
Reporting:
-
Report the incident to your laboratory supervisor and EH&S department, following your institution's specific procedures.
-
Visualized Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Waste disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 3-methoxy-1-butanol, 2517-43-3 [thegoodscentscompany.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 3-Methoxy-1-butanol | 2517-43-3 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. echemi.com [echemi.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. Proper Waste Disposal - Ethanol Impacts [ethanolimpacts.weebly.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. godavaribiorefineries.com [godavaribiorefineries.com]
- 13. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 3-Methoxybutan-1-ol Vapor Hazards
This technical support center provides essential information on the fire and explosion hazards associated with 3-Methoxybutan-1-ol vapors. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key fire and explosion hazards of this compound?
A1: this compound is a combustible liquid, meaning it can ignite and burn. The primary hazards are associated with its vapor, which can form flammable or explosive mixtures with air. Key parameters that define these hazards include the flash point, autoignition temperature, and explosive limits.
Q2: What is the flash point of this compound, and why are there different values reported?
A2: The flash point is the lowest temperature at which the liquid produces enough vapor to form an ignitable mixture with air near its surface when an ignition source is present.[1] Different values are reported for this compound, ranging from 46°C to 74°C.[1][2] This variation is often due to different experimental methods, such as open-cup versus closed-cup testing, and variations in experimental conditions like heating rate and sample purity.[1][3][4] Closed-cup methods generally yield lower flash points as they better contain the vapors.[5]
Q3: What are the explosive limits of this compound vapor in air?
A3: The explosive (or flammable) limits define the concentration range of the vapor in air that can lead to an explosion. This range is bounded by the Lower Explosive Limit (LEL) and the Upper Explosive Limit (UEL). Below the LEL, the mixture is too lean to burn, and above the UEL, it is too rich.[6] For this compound, the reported LEL is approximately 1.5% to 1.9% by volume in air.[1][7] Data for the UEL is less consistent, with some sources reporting a value of 12.7%.[7]
Q4: What is the autoignition temperature of this compound?
A4: The autoignition temperature is the minimum temperature at which the vapor will spontaneously ignite without an external ignition source like a spark or flame.[8] The reported autoignition temperature for this compound is in the range of 305°C to 335°C.[1][8] Factors such as pressure, vessel volume, and the presence of catalysts can influence this value.[8][9]
Q5: What safety precautions should I take when working with this compound?
A5: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to prevent the accumulation of flammable vapors. Keep it away from open flames, sparks, hot surfaces, and other potential ignition sources. Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Ensure that fire extinguishing equipment, such as a dry chemical or carbon dioxide extinguisher, is readily available.
Quantitative Data Summary
The following tables summarize the reported fire and explosion hazard data for this compound.
| Parameter | Value | Test Method/Conditions | Source(s) |
| Flash Point | 46 °C (114.8 °F) | Not specified | [2] |
| 47 °C (117 °F) | TCC (Tag Closed Cup) | [10] | |
| 64 °C (147.2 °F) | Not specified | [11] | |
| 67 °C (152.6 °F) | Closed Cup | [3] | |
| 74 °C (165.2 °F) | Not specified | [1] | |
| Autoignition Temperature | 305 °C (581 °F) | Not specified | [8] |
| 335 °C (635 °F) | Not specified | [1] | |
| Explosive Limits | LEL: 1.5 vol % | Not specified | [7] |
| UEL: 12.7 vol % | Not specified | [7] | |
| LEL: 1.9 vol % | Not specified | [1] |
Experimental Protocols
Detailed methodologies for determining the key fire hazard parameters are outlined in standardized tests, such as those from ASTM International.
Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Method)
The Pensky-Martens closed-cup method is a common procedure for determining the flash point of flammable liquids.[2][12]
-
Sample Preparation: A sample of this compound is placed into the test cup of the Pensky-Martens apparatus.
-
Heating: The sample is heated at a slow, constant rate while being continuously stirred.
-
Ignition Source Application: An ignition source (a small flame) is periodically directed into the vapor space above the liquid surface.
-
Flash Point Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.[7]
Autoignition Temperature Determination (ASTM E659)
This method determines the lowest temperature at which a substance will spontaneously ignite.[10][11]
-
Apparatus: A borosilicate glass flask is heated in a furnace to a uniform temperature.
-
Sample Injection: A small, measured amount of this compound is injected into the heated flask.
-
Observation: The flask is observed for ignition, which is indicated by a flame or an explosion.
-
Iterative Testing: The test is repeated at different furnace temperatures until the lowest temperature that causes ignition is determined.[8]
Explosive Limits Determination (ASTM E681)
This standard test method is used to determine the lower and upper concentration limits of flammability for chemical vapors in the air.[13][14]
-
Test Vessel: A closed vessel, typically a flask or sphere, is used.
-
Mixture Preparation: A mixture of this compound vapor and air at a known concentration is prepared within the vessel at a specific temperature and pressure.
-
Ignition: A strong ignition source (e.g., an electric spark) is activated within the vessel.
-
Flame Propagation Observation: The mixture is observed to see if a self-propagating flame spreads away from the ignition source.
-
Limit Determination: The test is repeated with varying vapor concentrations to determine the minimum concentration (LEL) and the maximum concentration (UEL) that support flame propagation.[15]
Visualizations
The following diagrams illustrate the experimental workflows for determining the fire and explosion hazard properties of this compound.
Caption: Workflow for Flash Point Determination (ASTM D93).
Caption: Workflow for Autoignition Temperature Determination (ASTM E659).
Caption: Workflow for Explosive Limits Determination (ASTM E681).
References
- 1. Flash point - Wikipedia [en.wikipedia.org]
- 2. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 3. precisionlubrication.com [precisionlubrication.com]
- 4. beijing-huazheng.com [beijing-huazheng.com]
- 5. scimed.co.uk [scimed.co.uk]
- 6. chrysalisscientific.com [chrysalisscientific.com]
- 7. delltech.com [delltech.com]
- 8. Autoignition Temperature (AIT) - Prime Process Safety Center [primeprocesssafety.com]
- 9. purkh.com [purkh.com]
- 10. store.astm.org [store.astm.org]
- 11. store.astm.org [store.astm.org]
- 12. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. store.astm.org [store.astm.org]
- 15. calnesis.com [calnesis.com]
Validation & Comparative
A Comparative Analysis of Solvency Power: 3-Methoxybutan-1-ol versus n-Butanol
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, product formulation, and process efficiency. This guide provides a detailed comparison of the solvency power of 3-Methoxybutan-1-ol and n-Butanol, offering a quantitative analysis through Hansen Solubility Parameters, outlining experimental methodologies for solvency determination, and discussing their respective applications in the pharmaceutical and research sectors.
Executive Summary
This guide delves into the comparative solvency characteristics of this compound and n-Butanol. While n-Butanol is a well-characterized primary alcohol with established solvency parameters, this compound is a less common ether alcohol. This comparison aims to provide a clear understanding of their relative strengths and weaknesses as solvents, supported by available experimental data and theoretical estimations. The key differentiator lies in their molecular structure, with the ether linkage in this compound influencing its polarity and hydrogen bonding capacity, and thus its interaction with various solutes.
Quantitative Comparison of Solvency Power
A solvent's power is quantified by its ability to dissolve a solute, and this can be effectively compared using Hansen Solubility Parameters (HSP). HSP is based on the principle that "like dissolves like" and decomposes the total cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). A smaller distance between the HSP values of a solvent and a solute indicates a higher likelihood of dissolution.
| Parameter | This compound | n-Butanol | Data Source(s) |
| Molecular Formula | C5H12O2 | C4H10O | [1] |
| Molar Mass ( g/mol ) | 104.15 | 74.12 | [1] |
| Boiling Point (°C) | 161 | 117.7 | [2] |
| Density (g/cm³ at 20°C) | 0.928 | 0.810 | |
| Hansen Solubility Parameters (MPa½) | |||
| δd (Dispersion) | 15.7 (Estimated) | 16.0 | |
| δp (Polar) | 6.0 (Estimated) | 5.7 | |
| δh (Hydrogen Bonding) | 11.0 (Estimated) | 15.8 | |
| Kauri-Butanol (KB) Value | Not available | ~55 |
Experimental Protocols
The determination of a solvent's solvency power can be achieved through various experimental methods. Two key approaches are the determination of Hansen Solubility Parameters and the Kauri-Butanol value.
Determination of Hansen Solubility Parameters (HSP)
The experimental determination of HSP for a solute (e.g., a polymer or an active pharmaceutical ingredient) involves a systematic solubility testing process with a range of solvents with known HSPs.[3]
Methodology:
-
Solvent Selection: A set of diverse solvents with well-established Hansen Solubility Parameters is chosen.
-
Solubility Assessment: The solubility of the target solute is determined in each of the selected solvents. This can be done by visual inspection (clear solution vs. cloudy suspension or undissolved solid) or by quantitative measurements of the amount of dissolved solute.
-
Data Analysis: The results are typically scored as "1" for good solvents (dissolves the solute) and "0" for poor solvents.
-
HSP Sphere Calculation: A software tool is used to find the best-fitting sphere in the three-dimensional Hansen space that encloses all the "good" solvents and excludes the "poor" ones. The center of this sphere represents the Hansen Solubility Parameters (δd, δp, δh) of the solute.
The following diagram illustrates the workflow for the experimental determination of Hansen Solubility Parameters.
Kauri-Butanol Value (KB Value) Test
The Kauri-Butanol value is a measure of the solvency power of hydrocarbon solvents.[4] A higher KB value indicates a stronger solvent.[4] The test measures the volume of a solvent required to cause turbidity in a standard solution of kauri resin in n-butanol.[4]
Methodology (ASTM D1133):
-
Preparation of Kauri-Butanol Solution: A standard solution is prepared by dissolving kauri resin in n-butanol.
-
Titration: The solvent being tested is slowly added from a burette to a specific volume of the kauri-butanol solution.
-
Endpoint Determination: The addition of the test solvent is stopped at the point where the solution becomes cloudy or turbid, and the volume of the added solvent is recorded.
-
Calculation: The Kauri-Butanol value is calculated based on the volume of the test solvent used.
The logical relationship for interpreting solvency based on these parameters is depicted below.
Discussion of Solvency Properties and Applications
n-Butanol:
n-Butanol is a versatile solvent with a balanced profile of dispersion, polar, and hydrogen bonding interactions. Its relatively high hydrogen bonding component (δh = 15.8 MPa½) makes it effective at dissolving polar molecules and polymers with hydrogen bonding capabilities. It is widely used as a solvent for paints, coatings, and varnishes, and as an extractant in the production of pharmaceuticals and natural products.[5]
This compound:
This compound, with its ether and alcohol functional groups, exhibits both polar and non-polar characteristics. The presence of the ether group is expected to lower its hydrogen bonding capability compared to n-butanol, which is reflected in the estimated lower δh value. However, the ether linkage can enhance its ability to dissolve certain resins and polymers. It is used as a high-boiling point solvent in lacquers, inks, and as a solvent for pharmaceuticals.[6][7] One source indicates that this compound has dissolving power advantages similar to n-Butanol, particularly in improving the brushability and flow of lacquers.[6] The same source also provides a list of substances that this compound does and does not dissolve, offering valuable qualitative data for formulation scientists. For instance, it is a good solvent for nitrocellulose, and many natural resins, while it does not dissolve petroleum oils, waxes, or rubber.[6]
Conclusion
The choice between this compound and n-Butanol as a solvent will depend on the specific requirements of the application. n-Butanol is a well-understood and effective solvent for a broad range of polar solutes due to its strong hydrogen bonding capacity. This compound, while less characterized in terms of its Hansen Solubility Parameters, presents itself as a higher-boiling alternative with a potentially different solvency profile due to its ether functionality. Its lower estimated hydrogen bonding component and the presence of an ether group may make it a more suitable solvent for specific resin systems or in applications where a slower evaporation rate is desired. For critical applications, it is highly recommended that experimental solubility studies be conducted to determine the optimal solvent. The experimental protocols outlined in this guide provide a framework for such evaluations.
References
- 1. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. kinampark.com [kinampark.com]
- 4. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 5. (Open Access) Hansen Solubility Parameters: A User's Handbook (1999) | Charles M. Hansen | 3242 Citations [scispace.com]
- 6. atamankimya.com [atamankimya.com]
- 7. 3-methoxy-1-butanol, 2517-43-3 [thegoodscentscompany.com]
3-Methoxybutan-1-ol vs 3-Methoxy-3-methyl-1-butanol properties
An Objective Comparison for Scientific Applications: 3-Methoxybutan-1-ol vs. 3-Methoxy-3-methyl-1-butanol
For researchers, scientists, and professionals in drug development, the selection of appropriate solvents and chemical intermediates is paramount to ensuring experimental success, scalability, and safety. This guide provides a detailed comparison of this compound (3-MB) and 3-Methoxy-3-methyl-1-butanol (MMB), two ether alcohols with distinct properties and applications.
Overview and Structural Differences
Both compounds are ether alcohols, possessing both a hydroxyl (-OH) and a methoxy (-OCH₃) group, which imparts solubility in both aqueous and organic media. However, their structural differences are key to their varying properties. This compound is a secondary ether, while 3-Methoxy-3-methyl-1-butanol is a tertiary ether. This structural distinction influences their chemical stability, reactivity, and physical properties.
-
This compound (3-MB): A primary alcohol with a methoxy group on the third carbon. Its chemical formula is C₅H₁₂O₂.[1][2]
-
3-Methoxy-3-methyl-1-butanol (MMB): A primary alcohol with both a methoxy and a methyl group on the third carbon, creating a tertiary ether linkage. Its chemical formula is C₆H₁₄O₂.[3]
Physicochemical Properties
The addition of a methyl group and an extra carbon in MMB results in a higher molecular weight, which directly impacts its physical properties such as boiling point and density. MMB is noted for its low volatility and is completely miscible with water.[4]
| Property | This compound (3-MB) | 3-Methoxy-3-methyl-1-butanol (MMB) |
| CAS Number | 2517-43-3[5][6] | 56539-66-3[7] |
| Molecular Formula | C₅H₁₂O₂[1][2] | C₆H₁₄O₂[3] |
| Molecular Weight | 104.15 g/mol [2][8] | 118.17 g/mol |
| Appearance | Colorless, clear liquid[1][5] | Clear, colorless liquid[3] |
| Boiling Point | 161 °C[8] | 173-175 °C[9] |
| Melting Point | -85 °C[5][8] | < -50 °C[3][10] |
| Density | 0.921-0.928 g/mL[5][8] | 0.926 g/mL at 20 °C[9] |
| Flash Point | 46 - 47 °C (116 - 117 °F)[5][8][11] | 68 - 71 °C (154 - 160 °F)[3][4][9] |
| Water Solubility | Soluble[1][8][12] | Infinitely soluble / Miscible[3][4] |
| Refractive Index | n20/D 1.415 - 1.417[5][8] | n20/D 1.428[9] |
| Vapor Pressure | 0.738 mmHg at 25 °C[1] | 0.5 - 0.66 hPa at 25 °C[3] |
Applications and Performance
While both compounds serve as solvents, their performance characteristics make them suitable for different applications.
This compound (3-MB) is recognized as a high-boiling lacquer solvent and a coupling agent for brake fluids.[8][13] Its utility extends to being an intermediate for plasticizers and herbicides and a film-forming additive in PVA emulsions.[8][13] It is effective in improving the brushability and flow of nitrocellulose lacquers and alkyd paints.[13][14]
3-Methoxy-3-methyl-1-butanol (MMB) is a versatile and greener solvent alternative.[9] It is widely used as a solvent for paints, inks, and fragrances.[15] In the pharmaceutical industry, MMB is valuable for drug formulation, where it can improve the solubility and bioavailability of active ingredients.[16] Its low toxicity and mild odor also make it suitable for personal care and cosmetic products as a skin-conditioning agent.[16] Furthermore, MMB serves as a chemical intermediate for synthesizing detergents for industrial use.[17]
Synthesis and Manufacturing Overview
Understanding the synthesis pathways is crucial for assessing potential impurities and scalability.
Synthesis of this compound: A common method involves the reaction of crotonaldehyde with methanol in an alkaline solution to produce 3-methoxybutyraldehyde.[18] This intermediate is then neutralized and hydrogenated in the presence of a catalyst to yield this compound.[18]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. methoxymethyl butanol, 56539-66-3 [thegoodscentscompany.com]
- 5. 3-methoxy-1-butanol, 2517-43-3 [thegoodscentscompany.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. 3-Methoxy-1-butanol | 2517-43-3 [chemicalbook.com]
- 9. 3-メトキシ-3-メチル-1-ブタノール ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. chembk.com [chembk.com]
- 13. atamankimya.com [atamankimya.com]
- 14. 3-Methoxy butanol | Godavari [godavaribiorefineries.com]
- 15. 3-Methoxy-3-methyl-1-butanol (≥98%) - Amerigo Scientific [amerigoscientific.com]
- 16. chemimpex.com [chemimpex.com]
- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 18. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
Unveiling Catalyst Efficacy in 3-Methoxybutan-1-ol Dehydration: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selective dehydration of 3-Methoxybutan-1-ol is a critical reaction for the synthesis of valuable chemical intermediates. The choice of catalyst plays a pivotal role in determining the efficiency and selectivity of this process. This guide provides a comparative analysis of different catalysts employed in the dehydration of this compound, supported by available experimental data and detailed protocols.
The dehydration of this compound primarily yields 3-methoxy-1-butene, a precursor for various organic syntheses. However, the formation of byproducts through isomerization or other secondary reactions is a common challenge. The efficacy of a catalyst is therefore measured not only by its ability to achieve high conversion of the starting material but also by its selectivity towards the desired alkene. This guide explores the performance of various solid acid catalysts, including zeolites, γ-alumina, and cerium dioxide, in this reaction.
Comparative Performance of Catalysts
The selection of an appropriate catalyst is contingent on factors such as reaction temperature, desired product selectivity, and catalyst stability. Below is a summary of the performance of different catalysts based on available research.
| Catalyst | Substrate | Temperature (°C) | Conversion (%) | Selectivity to 3-methylbut-1-ene (%) | Other Products |
| γ-alumina (base-modified with 1.5% BaO) | 3-methylbutan-1-ol | 340 | - | 94.5 | 3-methylbut-2-ene, 2-methylbut-1-ene, di(3-methylbutyl) ether |
| Mesoporous Alumina | 3-methylbutan-1-ol | 270-280 | >86 (product content) | - | C5-olefins |
| KOH-modified γ-alumina | 3-methylbutan-1-ol | 330 | - | - | - |
Note: Specific quantitative data for the dehydration of this compound is limited in publicly available literature. The data presented for γ-alumina catalysts is for the structurally similar compound 3-methylbutan-1-ol and serves as a relevant proxy for understanding potential catalytic behavior.[1]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of research in this field.
General Procedure for Gas-Phase Dehydration
A typical experimental setup for the gas-phase dehydration of this compound involves a fixed-bed reactor. The catalyst is packed within the reactor, which is heated to the desired temperature. The alcohol is vaporized and passed over the catalyst bed, often with an inert carrier gas such as nitrogen. The reaction products are then cooled, collected, and analyzed using techniques like gas chromatography (GC) to determine the conversion of the starting material and the selectivity towards different products. For base-modified aluminas, the reaction is preferably conducted in the gas or gas/liquid mixed phase at temperatures ranging from 200 to 450°C.[1]
Reaction Pathways and Experimental Workflow
The dehydration of this compound over a solid acid catalyst generally proceeds through the following key steps:
Caption: General workflow and reaction pathway for the dehydration of this compound.
The process begins with the preparation of the catalyst and the reactor system. The alcohol is then introduced in a vaporized form, typically with a carrier gas, into the heated reactor containing the catalyst. After the reaction, the products are condensed and collected for analysis, most commonly by gas chromatography, to quantify the conversion of the starting material and the selectivity to the desired products. The reaction mechanism on solid acid catalysts involves the protonation of the alcohol's hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. This intermediate can then lose a proton to form the desired alkene, 3-methoxy-1-butene. However, the carbocation can also undergo rearrangement or react with another alcohol molecule, leading to the formation of isomeric butenes or ethers as byproducts.
Catalyst Considerations
-
γ-Alumina: This is a widely used catalyst for alcohol dehydration due to its acidic nature and high surface area. The acidity of γ-alumina can be modified to tune the selectivity. For instance, base-modification can enhance the formation of terminal α-olefins from primary alcohols.[1] Unmodified, acidic aluminum oxides are also effective for the cleavage of alcohols to olefins.[1]
-
Zeolites: These crystalline aluminosilicates offer shape-selective catalytic properties due to their well-defined pore structures. The acidity and pore size of zeolites can be tailored to control the product distribution and minimize the formation of undesired byproducts.
Future Directions
The development of highly selective and stable catalysts for the dehydration of this compound remains an active area of research. Future work should focus on obtaining detailed quantitative data for a wider range of catalysts to enable a more comprehensive comparison. Investigating the influence of catalyst properties, such as acidity, pore structure, and the nature of active sites, on the reaction mechanism will be crucial for the rational design of more efficient catalytic systems. Such advancements will be instrumental in optimizing the synthesis of 3-methoxy-1-butene and other valuable chemicals for the pharmaceutical and drug development industries.
References
Verifying the structure of 3-Methoxybutan-1-ol with 13C NMR
Eine detaillierte Anleitung zur Überprüfung der Struktur von 3-Methoxybutan-1-ol mittels 13C-NMR-Spektroskopie
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anleitung bietet einen objektiven Vergleich der erwarteten und experimentellen 13C-NMR-Daten zur Strukturüberprüfung von this compound und enthält detaillierte experimentelle Protokolle.
Struktur und erwartete 13C-NMR-Signale
This compound ist ein primärer Alkohol und ein Ether mit der folgenden Struktur[1][2][3]:
-
C1: Ein primärer Alkohol-Kohlenstoff (-CH2OH).
-
C2: Ein Methylen-Kohlenstoff (-CH2-).
-
C3: Ein Methin-Kohlenstoff, der an die Methoxygruppe gebunden ist (-CH-OCH3).
-
C4: Ein Methyl-Kohlenstoff (-CH3).
-
OCH3: Der Kohlenstoff der Methoxygruppe.
Aufgrund der unterschiedlichen chemischen Umgebungen wird erwartet, dass das 13C-NMR-Spektrum von this compound fünf verschiedene Signale aufweist.
Vergleich der chemischen Verschiebungen
Die folgende Tabelle fasst die erwarteten Bereiche der chemischen Verschiebungen für jeden Kohlenstoff im this compound im Vergleich zu den verfügbaren experimentellen Daten zusammen.
| Kohlenstoffatom | Chemische Umgebung | Erwarteter Bereich der chemischen Verschiebung (ppm) | Experimentelle chemische Verschiebung (ppm) |
| C1 | Primärer Alkohol (-CH2OH) | 50 - 65[4] | 60.8 |
| C2 | Alkyl (-CH2-) | 16 - 25[4] | 41.9 |
| C3 | Ether (-CH-O-) | 60 - 80[5] | 74.2 |
| C4 | Alkyl (-CH3) | 10 - 15[4] | 19.9 |
| -OCH3 | Methoxy (-OCH3) | 46 - 69[6] | 56.2 |
Quellen für experimentelle Daten: ChemicalBook[7]
Die experimentellen Daten stimmen gut mit den erwarteten chemischen Verschiebungen für die jeweiligen funktionellen Gruppen überein, was die Struktur von this compound bestätigt.
Experimentelles Protokoll
Hier ist ein detailliertes Protokoll zur Aufnahme eines 13C-NMR-Spektrums zur Strukturüberprüfung.
1. Probenvorbereitung:
-
Lösen Sie etwa 10-50 mg this compound in ca. 0,6-0,7 mL eines deuterierten Lösungsmittels (z. B. Chloroform-d, CDCl3) in einem NMR-Röhrchen.
-
Fügen Sie eine kleine Menge Tetramethylsilan (TMS) als internen Standard hinzu (0 ppm Referenz).
2. NMR-Spektrometer-Setup:
-
Verwenden Sie ein NMR-Spektrometer mit einer geeigneten Frequenz für die 13C-Kernresonanz (z. B. 100 MHz oder 125 MHz).
-
Stellen Sie die Probentemperatur ein (normalerweise 298 K).
-
Führen Sie ein "Locking" auf das Deuteriumsignal des Lösungsmittels durch, um die Feldstabilität zu gewährleisten.
-
Führen Sie ein "Shimming" durch, um die Homogenität des Magnetfeldes zu optimieren und scharfe Peaks zu erhalten.
3. Datenerfassung:
-
Verwenden Sie eine Standard-Pulssequenz für die 13C-NMR-Spektroskopie mit Protonenentkopplung (z. B. zgpg30).
-
Stellen Sie die folgenden Parameter ein:
-
Spektralbreite (Spectral Width): ca. 240 ppm (um alle erwarteten Signale zu erfassen).
-
Anzahl der Scans (Number of Scans): 128 bis 1024 oder mehr, um ein gutes Signal-Rausch-Verhältnis zu erzielen, da der 13C-Kern eine geringe natürliche Häufigkeit aufweist.
-
Relaxationsverzögerung (Relaxation Delay, d1): 2 Sekunden, um eine angemessene Relaxation der Kerne zwischen den Pulsen zu ermöglichen.
-
Erfassungzeit (Acquisition Time): ca. 1-2 Sekunden.
-
4. Datenverarbeitung:
-
Wenden Sie eine Fourier-Transformation auf die Rohdaten (FID) an.
-
Führen Sie eine Phasenkorrektur durch, um ein Absorptionsspektrum zu erhalten.
-
Führen Sie eine Basislinienkorrektur durch, um ein flaches Spektrum zu gewährleisten.
-
Kalibrieren Sie das Spektrum, indem Sie den TMS-Peak auf 0,0 ppm setzen.
-
Identifizieren und beschriften Sie die chemischen Verschiebungen der Peaks.
Visualisierung des Arbeitsablaufs
Der folgende logische Arbeitsablauf beschreibt den Prozess der Strukturüberprüfung von this compound mittels 13C-NMR.
Abbildung 1: Arbeitsablauf zur Strukturüberprüfung mittels 13C-NMR.
References
- 1. This compound – Wikipedia [de.wikipedia.org]
- 2. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methoxy-1-butanol | 2517-43-3 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. 3-Methoxy-1-butanol(2517-43-3) 13C NMR spectrum [chemicalbook.com]
Assessing the Purity of 3-Methoxybutan-1-ol: A Comparative Guide to Gas Chromatography Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of Gas Chromatography (GC) methods for the purity assessment of 3-Methoxybutan-1-ol, a key intermediate in various synthetic processes. By examining the performance of different GC columns, this document offers the supporting experimental data and detailed protocols necessary to make informed decisions for quality control and analytical method development.
Comparison of GC Columns for this compound Analysis
The choice of GC column is critical for achieving accurate and reliable purity analysis. The polarity of the stationary phase is the most important factor influencing the separation of this compound from potential impurities. This section compares three common types of capillary GC columns: non-polar, mid-polarity, and polar.
Data Summary
| Parameter | Non-Polar Column (e.g., DB-5, HP-5) | Mid-Polarity Column (e.g., Rtx-1301, DB-1701) | Polar Column (e.g., DB-WAX, HP-INNOWax) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane | 6% Cyanopropylphenyl-methylpolysiloxane | Polyethylene glycol (PEG) |
| Separation Principle | Primarily by boiling point | Boiling point and dipole-dipole interactions | Dipole-dipole and hydrogen bonding interactions |
| Kovats Retention Index (IK) of this compound | 814 (on a standard non-polar phase)[1] | Not explicitly found, but expected to be higher than on a non-polar phase. | Not explicitly found, but expected to be significantly higher than on non-polar and mid-polarity phases. |
| Elution Order of Potential Impurities | Impurities with lower boiling points will elute first. | Elution order is influenced by both boiling point and polarity. | Polar impurities will be more strongly retained and elute later. |
| Advantages | Good for separating non-polar impurities, robust and widely available. | Good for general-purpose screening of a wide range of impurities with varying polarities.[2] | Excellent for separating polar impurities, including other alcohols and diols.[3][4] |
| Disadvantages | May not resolve polar isomers or impurities with similar boiling points. | May have limitations in resolving very non-polar or very polar compounds. | Susceptible to degradation with repeated injections of aqueous samples if not a bonded phase.[3] |
Experimental Protocols
Below are detailed methodologies for the GC analysis of this compound using the compared column types.
Sample Preparation:
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or dichloromethane.
Method 1: Non-Polar Column GC-FID
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector: Split mode (1:50), temperature 250 °C.
-
Detector: Flame Ionization Detector (FID), temperature 280 °C.
-
Injection Volume: 1 µL.
Method 2: Mid-Polarity Column GC-FID
-
Column: Rtx-1301 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 260 °C.
-
Hold: 5 minutes at 260 °C.
-
-
Injector: Split mode (1:50), temperature 260 °C.
-
Detector: Flame Ionization Detector (FID), temperature 280 °C.
-
Injection Volume: 1 µL.
Method 3: Polar Column GC-FID
-
Column: DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 3 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 10 minutes at 240 °C.
-
-
Injector: Split mode (1:50), temperature 250 °C.
-
Detector: Flame Ionization Detector (FID), temperature 260 °C.
-
Injection Volume: 1 µL.
Potential Impurities and Their Elution Behavior
The manufacturing process of this compound may lead to the presence of several impurities. Based on the synthesis of similar compounds, potential impurities could include starting materials, by-products, and degradation products.[5][6]
-
Starting Materials: e.g., 1,3-Butanediol, Dimethyl sulfate.
-
By-products: e.g., Isomers such as 1-Methoxybutan-3-ol, Di-methoxylated butanes.
-
Degradation Products: e.g., Oxidation products like aldehydes or ketones.
The elution order of these impurities will vary depending on the column's stationary phase. On a non-polar column, the elution is primarily governed by boiling point. On a polar column, polar impurities will have longer retention times.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for GC-based purity assessment and the logical relationship for selecting an appropriate GC column.
Caption: Workflow for Purity Assessment by GC.
Caption: GC Column Selection Logic.
References
A Comparative Guide to the Environmental Impact of 3-Methoxybutan-1-ol and Other Common Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of a solvent is a critical decision in research and manufacturing, with implications that extend beyond chemical compatibility and process efficiency to environmental health and safety. As the chemical industry moves towards greener and more sustainable practices, a thorough evaluation of the environmental footprint of solvents is paramount. This guide provides an objective comparison of 3-Methoxybutan-1-ol against a range of common laboratory and industrial solvents, focusing on key environmental impact metrics supported by experimental data.
Quantitative Comparison of Environmental Impact
The following table summarizes the key environmental impact parameters for this compound and several alternative solvents. A lower value generally indicates a more favorable environmental profile for the given metric.
| Solvent | Global Warming Potential (GWP)¹ | Ozone Depletion Potential (ODP)² | VOC Content (g/L)³ | Aquatic Toxicity (LC₅₀, Fish, 96h)⁴ | Ready Biodegradability (OECD 301, 28 days)⁵ |
| This compound | ~1 | 0 | 920 [1] | >100 mg/L [2] | Readily Biodegradable |
| Ethanol | <5 | 0 | 790 | 9,248 - 13,000 mg/L | Readily Biodegradable |
| Acetone | <5 | 0 | 790 | 5,540 - 8,300 mg/L[3][4] | Readily Biodegradable[2] |
| Isopropanol | <5 | 0 | 785 | 9,640 - 11,130 mg/L[5][6][7] | Readily Biodegradable[7] |
| Ethyl Acetate | <5 | 0 | 900 | 220 - 230 mg/L[8][9] | Readily Biodegradable[9][10] |
| Toluene | 2[11] | 0 | 867[1][5] | 5.4 - 15.22 mg/L[12][13] | Not Readily Biodegradable |
| Dichloromethane | 9[14][15] | 0.0002 | 1325[12][13] | 97 - 193 mg/L[16][17] | Not Readily Biodegradable[13][18] |
¹ Global Warming Potential (GWP): Relative to CO₂ (GWP = 1) over a 100-year time horizon. Values for non-halogenated solvents are estimates based on short atmospheric lifetimes. ² Ozone Depletion Potential (ODP): Relative to CFC-11 (ODP = 1). Non-chlorinated and non-brominated solvents have an ODP of 0.[19] ³ Volatile Organic Compound (VOC) Content: Based on the solvent's density at 20-25°C. Dichloromethane is considered VOC-exempt by the U.S. EPA for ozone control strategies, but is still a volatile compound.[2][8] ⁴ Aquatic Toxicity (LC₅₀): The concentration lethal to 50% of a fish population over 96 hours. Higher values indicate lower toxicity. ⁵ Ready Biodegradability: Indicates if a substance is expected to rapidly and completely biodegrade in an aquatic environment under aerobic conditions.[12]
Detailed Experimental Protocols
The data presented above is derived from standardized testing methodologies designed to ensure reproducibility and comparability. Below are summaries of the key protocols.
Aquatic Toxicity: Fish, Acute Toxicity Test (OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC₅₀) over a 96-hour period.[5][14][20]
-
Principle: Healthy fish of a recommended species (e.g., Zebrafish, Rainbow trout) are exposed to the test substance added to water at five or more concentrations arranged in a geometric series.[5]
-
Procedure:
-
Test Organisms: A group of at least seven fish is used for each test concentration and for the control group.[5]
-
Exposure: The fish are introduced to the test solutions and observed for 96 hours.
-
Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.[5][14] Any abnormal behavior is also noted.
-
Data Analysis: The cumulative mortality at each time point is plotted against concentration to determine the LC₅₀ value, typically using probit analysis or other appropriate statistical methods.[5]
-
-
Limit Test: A preliminary test may be run at a single concentration of 100 mg/L. If no mortality occurs, the LC₅₀ is determined to be greater than 100 mg/L, and further testing at higher concentrations may not be necessary.[5][15]
Ready Biodegradability (OECD Guideline 301)
This series of tests evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic aquatic conditions.[18][21][22] A positive result creates a presumption that the substance will not persist in the environment.
-
Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms (typically from a sewage treatment plant) and incubated for 28 days in the dark.[18][22] The extent of biodegradation is measured by monitoring the depletion of a parameter like Dissolved Organic Carbon (DOC) or the production of CO₂.
-
Methods: There are six methods under this guideline (A-F). For example:
-
Procedure:
-
Setup: Test flasks containing the substance and inoculum, control flasks with only inoculum, and reference flasks with a readily biodegradable substance (like sodium benzoate) are prepared.[18]
-
Incubation: Flasks are incubated for 28 days under controlled temperature (22 ± 2°C) and aerobic conditions.
-
Measurement: The chosen parameter (e.g., CO₂ evolution, oxygen consumption) is measured at regular intervals.
-
-
Pass Criteria: For a substance to be classified as "readily biodegradable," it must show a specific level of degradation (e.g., ≥60% of theoretical CO₂ production) within a "10-day window." This window starts when 10% biodegradation is reached and must be completed within 10 days, all inside the 28-day test period.[18]
Volatile Organic Compound (VOC) Content (EPA Method 24 / ASTM D2369)
This method determines the amount of volatile content in a liquid sample, which is crucial for assessing potential contributions to smog formation.
-
Principle: A known weight of the sample is heated in an oven at a specified temperature (110 ± 5°C) for a set time (60 minutes) to drive off volatile components. The VOC content is calculated from the weight loss.[2]
-
Procedure:
-
A specified quantity of the liquid is weighed into an aluminum foil dish.
-
The sample is dispersed with a suitable solvent if necessary.
-
The dish is heated in an oven for 60 minutes.
-
After heating, the dish is cooled in a desiccator and re-weighed.
-
The weight loss is used to calculate the percentage of volatile content. For pure solvents, the VOC content is effectively its density, as the entire substance is volatile.
-
Global Warming Potential (GWP) & Ozone Depletion Potential (ODP)
Unlike the other metrics, GWP and ODP are not determined by a single laboratory experiment. They are calculated values based on a substance's chemical properties and atmospheric modeling.
-
GWP Calculation: This involves assessing a molecule's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime. The integrated impact over a specified time horizon (usually 100 years) is then compared to that of CO₂, which has a GWP of 1 by definition.
-
ODP Calculation: ODP is the ratio of the calculated ozone depletion caused by a substance compared to the ozone depletion caused by an equal mass of CFC-11 (ODP = 1).[8][19] This calculation requires complex atmospheric chemistry models that consider the substance's atmospheric lifetime, its transport to the stratosphere, and the efficiency of its chlorine or bromine atoms in catalytic ozone destruction.[8]
Visualizing Environmental Solvent Selection
The following diagrams illustrate the logical framework for solvent selection and a typical experimental workflow for environmental assessment.
Caption: A decision framework for environmentally conscious solvent selection.
Caption: Experimental workflow for the OECD 203 Acute Fish Toxicity Test.
References
- 1. Toluene Solvent Properties [macro.lsu.edu]
- 2. epa.gov [epa.gov]
- 3. middlebury.edu [middlebury.edu]
- 4. Toluene - Wikipedia [en.wikipedia.org]
- 5. Dichloromethane Solvent Properties [macro.lsu.edu]
- 6. Global Warming Potentials (IPCC Second Assessment Report) | UNFCCC [unfccc.int]
- 7. media.laballey.com [media.laballey.com]
- 8. bostik.com [bostik.com]
- 9. Emission Factor: Toluene | Refrigerants and Fugitive Gases | Refrigerants and Fugitive Gases | Global | Climatiq [climatiq.io]
- 10. Dichloromethane Methylene chloride 75-09-2 [sigmaaldrich.com]
- 11. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Toluene | Fisher Scientific [fishersci.com]
- 13. chembk.com [chembk.com]
- 14. Dichloromethane CAS#: 75-09-2 [m.chemicalbook.com]
- 15. materials.gelsonluz.com [materials.gelsonluz.com]
- 16. Toluene CAS#: 108-88-3 [m.chemicalbook.com]
- 17. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 18. airknowledge.gov [airknowledge.gov]
- 19. epa.gov [epa.gov]
- 20. Global warming potential - Wikipedia [en.wikipedia.org]
- 21. contractlaboratory.com [contractlaboratory.com]
- 22. Dichloromethane - Wikipedia [en.wikipedia.org]
- 23. Comparison of biodegradation performance of OECD test guideline 301C with that of other ready biodegradability tests | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
A Comparative Guide to Alternative Solvents for 3-Methoxybutan-1-ol in Coating Formulations
For Researchers, Scientists, and Drug Development Professionals
The selection of a solvent is a critical factor in the formulation of coatings, directly influencing application properties, drying characteristics, and final film performance. 3-Methoxybutan-1-ol is a versatile ether-alcohol solvent valued for its good solvency, low volatility, and favorable safety profile.[1][2] However, the growing emphasis on sustainable and bio-based materials has spurred the investigation of alternative solvents that can offer comparable or superior performance with a reduced environmental footprint. This guide provides a detailed comparison of several promising alternatives to this compound, supported by their physical properties and known performance attributes in coating applications.
Physicochemical Properties of this compound and Its Alternatives
A comprehensive understanding of the physical and chemical properties of a solvent is paramount for predicting its behavior in a coating formulation. The following table summarizes key parameters for this compound and four potential alternatives: γ-Valerolactone (GVL), Ethyl Lactate, Methyl Soyate, and Acetone.
| Property | This compound | γ-Valerolactone (GVL) | Ethyl Lactate | Methyl Soyate | Acetone |
| CAS Number | 2517-43-3[1][2][3][4] | 108-29-2[5][6] | 97-64-3[7] or 687-47-8 (L-form)[8] | 67784-80-9[9] | 67-64-1[10] |
| Molecular Weight ( g/mol ) | 104.15[1][2][4] | 100.12[5] | 118.13[8] | ~290 (approx.) | 58.08 |
| Boiling Point (°C) | 161[1] | ~207[5][6] | 154[7][8] | >200[9] | 56[10] |
| Flash Point (°C) | 67 | ~96[5] | 46[7] | >150[9][11] | -17[10] |
| Density (g/mL @ 25°C) | 0.928[1] | ~1.05[12] | 1.03[7] | ~0.88[9] | 0.79[10] |
| Viscosity (cP @ 25°C) | Not Available | 2.18[6] | 4.7[7] | ~8.0 (@40°C)[11] | 0.5[10] |
| Relative Evaporation Rate (BuAc=1) | Not Available | Very Low | 0.22[7] | <1[9][13] | 6.3[10] |
| Water Solubility | Soluble[1] | Miscible[5] | Miscible (with partial decomposition)[8] | Not miscible[9] | Fully Soluble[10] |
| Kauri-Butanol (KB) Value | Not Available | Not Available | Not Available | 58[11] | Not Available |
| Bio-based Origin | No | Yes[5][6] | Yes[7][8] | Yes[9][11] | Can be bio-based |
Performance Comparison and Considerations
While direct comparative experimental data in a single coating formulation is limited in publicly available literature, the known properties and applications of these solvents allow for a qualitative performance assessment.
-
γ-Valerolactone (GVL): A bio-based, biodegradable, and non-toxic solvent with a high boiling point and low vapor pressure.[5][6] Its high polarity makes it a strong solvent for a variety of resins. GVL's low evaporation rate can extend the open time of coatings, which may be advantageous for applications requiring good flow and leveling. It is positioned as a green alternative to conventional dipolar aprotic solvents.
-
Ethyl Lactate: This bio-based solvent is 100% biodegradable and has a favorable safety profile.[7] It is a strong solvent for a wide range of resins, including acrylics, polyurethanes, and alkyds. Its moderate evaporation rate can be beneficial for achieving a balance between drying time and film formation.[7] Ethyl lactate is also known to improve the gloss of coatings.
-
Methyl Soyate: Derived from soybean oil, methyl soyate is a bio-based, low-VOC solvent with a very high flash point, making it safer to handle.[9][11] It has good solvency for many non-polar resins, as indicated by its Kauri-butanol value of 58.[11] Its very slow evaporation rate can significantly extend the wet edge time of coatings but may also lead to longer drying times.[9][13]
-
Acetone: A fast-evaporating, VOC-exempt solvent with high solvency for a wide range of resins.[10] Its rapid evaporation makes it suitable for applications requiring quick drying times.[10] However, this can also lead to issues such as poor flow and leveling if not properly formulated. Acetone is highly flammable and requires careful handling.[10]
Experimental Protocols for Performance Evaluation
To objectively compare the performance of alternative solvents against this compound, a series of standardized tests should be conducted on a representative coating formulation. The following protocols, based on ASTM standards, provide a framework for such an evaluation.
Viscosity Measurement
Objective: To determine the effect of the solvent on the rheological properties of the coating.
Methodology (ASTM D5125 / D2196):
-
Prepare separate batches of the coating formulation, each containing an equivalent amount (by weight or volume) of the solvent being tested (this compound and each alternative).
-
Thoroughly mix each batch to ensure homogeneity.
-
Allow the samples to equilibrate to a constant temperature (e.g., 25°C).
-
For Newtonian or near-Newtonian coatings, measure the efflux time using an ISO flow cup as per ASTM D5125.
-
For non-Newtonian coatings, determine the viscosity at various shear rates using a rotational viscometer according to ASTM D2196.
-
Record the viscosity values for each solvent system.
Drying Time Determination
Objective: To assess the influence of solvent evaporation rate on the drying characteristics of the coating film.
Methodology (ASTM D1640):
-
Apply a uniform film of each coating formulation onto standardized test panels.
-
Place the panels in a controlled environment (temperature and humidity).
-
At regular intervals, assess the different stages of drying:
-
Set-to-touch time: Gently touch the film with a clean finger; no paint should adhere.
-
Tack-free time: Press a piece of cotton lightly on the film; no fibers should adhere upon removal.
-
Dry-hard time: Press the thumb firmly onto the film; no indentation or tackiness should be observed.
-
Dry-through time: Mechanically test the film's resistance to wrinkling or lifting.
-
-
Record the time taken to reach each drying stage for every solvent.
Specular Gloss Measurement
Objective: To quantify the effect of the solvent on the surface gloss of the cured coating.
Methodology (ASTM D523):
-
Use the cured panels from the drying time test or prepare new ones, ensuring a smooth, uniform surface.
-
Calibrate a gloss meter at the appropriate geometry (20°, 60°, or 85°) using a calibrated standard.
-
Take multiple gloss readings at different locations on each test panel.
-
Calculate the average gloss value for each coating formulation.
Adhesion Testing
Objective: To evaluate the impact of the solvent on the adhesion of the coating to the substrate.
Methodology (ASTM D3359 - Test Method B):
-
On a cured coating panel, make a series of six parallel cuts through the film to the substrate using a sharp blade and a cutting guide.
-
Make a second series of six parallel cuts at a 90-degree angle to the first set to create a cross-hatch pattern.
-
Apply a specified pressure-sensitive tape over the cross-hatch area and smooth it down firmly.
-
Rapidly pull the tape off at a 180-degree angle.
-
Examine the grid area and classify the adhesion according to the ASTM D3359 scale (5B = no detachment, 0B = more than 65% of the area is detached).
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow for selecting and evaluating alternative solvents in a coating formulation.
Caption: Logical workflow for the evaluation of alternative solvents in coatings.
Conclusion
The selection of an alternative solvent to this compound requires a careful balance of physicochemical properties, performance in the final coating, environmental impact, and cost. While bio-based solvents like γ-Valerolactone, Ethyl Lactate, and Methyl Soyate present compelling sustainable options, their performance characteristics, particularly evaporation rates, differ significantly from each other and from this compound. A thorough experimental evaluation, following standardized protocols as outlined, is essential for formulators to make an informed decision and optimize their coating systems for both performance and sustainability.
References
- 1. 3-Methoxy-1-butanol | 2517-43-3 [chemicalbook.com]
- 2. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-methoxy-1-butanol, 2517-43-3 [thegoodscentscompany.com]
- 4. scbt.com [scbt.com]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. γ-Valerolactone | 108-29-2 [chemicalbook.com]
- 7. mgchemicals.com [mgchemicals.com]
- 8. Ethyl lactate | 97-64-3 [chemicalbook.com]
- 9. navybrand.com [navybrand.com]
- 10. docs.rs-online.com [docs.rs-online.com]
- 11. dayioglupetrol.com.tr [dayioglupetrol.com.tr]
- 12. γ-缬草内酯 BioRenewable, ≥99%, ReagentPlus® | Sigma-Aldrich [sigmaaldrich.com]
- 13. recarroll.com [recarroll.com]
Quantitative Analysis of 3-Methoxybutan-1-ol: A Comparative Guide to GC-FID, HPLC-RID, and qNMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Methoxybutan-1-ol, a common solvent and synthetic intermediate, is critical in various stages of research, development, and quality control. This guide provides a comprehensive comparison of three prevalent analytical techniques for its determination in a mixture: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document outlines detailed experimental protocols, presents comparative performance data, and offers visualizations to assist in selecting the most suitable method for your specific analytical needs.
Method Comparison Overview
The choice of analytical technique for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, desired accuracy and precision, and available instrumentation. Below is a summary of the key performance characteristics of each method.
| Parameter | GC-FID | HPLC-RID | qNMR |
| Principle | Separation based on volatility and polarity, detection by ionization in a flame. | Separation based on polarity, detection of changes in refractive index. | Quantification based on the direct proportionality between NMR signal area and the number of protons. |
| Selectivity | High | Moderate | High |
| Sensitivity (LOD) | Low ppm range | Mid-to-high ppm range | ~0.1% (w/w) |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Not applicable (direct method) |
| Precision (%RSD) | < 2% | < 3% | < 1% |
| Accuracy (%Recovery) | 95-105% | 90-110% | 98-102% |
| Sample Throughput | High | Moderate | Moderate |
| Strengths | Robust, reliable, high throughput, excellent for volatile compounds. | Suitable for non-volatile or thermally labile compounds. | Primary ratio method, no need for a specific reference standard of the analyte, provides structural information. |
| Limitations | Requires volatile and thermally stable analytes. | Lower sensitivity and selectivity compared to other detectors. | Requires a well-characterized internal standard, potential for signal overlap. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar analytes and can be adapted and validated for the specific analysis of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a cornerstone technique for the analysis of volatile organic compounds and is particularly well-suited for determining residual solvents like this compound in pharmaceutical and chemical matrices.[1][2][3]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Headspace autosampler (recommended for solid or viscous matrices).
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent 6% cyanopropylphenyl-94% dimethylpolysiloxane phase).
-
Carrier Gas: Helium or Hydrogen at a constant flow of ~2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Injection Volume: 1 µL (split ratio of 10:1).
Sample Preparation:
-
Accurately weigh the sample containing this compound into a suitable headspace vial.
-
Add a known volume of a suitable solvent (e.g., dimethyl sulfoxide, dimethylformamide) to dissolve the sample.
-
Seal the vial and place it in the headspace autosampler.
-
For liquid samples, a direct injection can be performed after appropriate dilution.
Quantification: Quantification is typically performed using an external standard calibration curve. Prepare a series of standard solutions of this compound in the same solvent as the sample, covering the expected concentration range.
High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)
HPLC-RID is a valuable alternative for the analysis of compounds that lack a UV chromophore, such as this compound.[4][5][6][7]
Instrumentation:
-
HPLC system equipped with a refractive index detector (RID).
Chromatographic Conditions:
-
Column: Aminex HPX-87H, 300 mm x 7.8 mm ID (or a similar ion-exclusion column).[4][7]
-
Mobile Phase: 0.005 M Sulfuric Acid in water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35 °C.
-
RID Temperature: 35 °C.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Dissolve a known amount of the sample in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Quantification: An external standard calibration curve is used for quantification. Prepare a series of this compound standards in the mobile phase and inject them to generate the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that allows for the direct quantification of an analyte against a certified internal standard, without the need for a specific reference standard of the analyte itself.[8][9][10]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: A suitable deuterated solvent in which both the analyte and the internal standard are soluble and their signals do not overlap (e.g., DMSO-d6, Chloroform-d).
-
Internal Standard: A certified reference material with known purity and non-overlapping signals with this compound. Based on the known 1H NMR spectrum of this compound, suitable internal standards could include maleic acid or 1,4-dinitrobenzene.[11][12]
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150 for the signals to be integrated.
Sample Preparation:
-
Accurately weigh a known amount of the sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution before acquiring the spectrum.
Quantification: The concentration of this compound is calculated using the following formula:
P_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
P = Purity
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
analyte = this compound
-
IS = Internal Standard
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflows and the logical relationships in the quantitative analysis process.
Caption: Experimental workflow for the quantitative analysis of this compound using GC-FID.
Caption: Experimental workflow for the quantitative analysis of this compound using HPLC-RID.
Caption: Experimental workflow for the quantitative analysis of this compound using qNMR.
Caption: Logical relationship diagram for selecting an appropriate analytical method.
References
- 1. pharmtech.com [pharmtech.com]
- 2. agilent.com [agilent.com]
- 3. rroij.com [rroij.com]
- 4. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 5. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Methoxy-1-butanol(2517-43-3) 1H NMR [m.chemicalbook.com]
- 12. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Predicted pKa Values for 3-Methoxybutan-1-ol
For Immediate Release
This guide provides a detailed comparison between the predicted acidity constant (pKa) of 3-Methoxybutan-1-ol and the experimentally determined pKa values of structurally analogous alcohols. This analysis is crucial for researchers, scientists, and professionals in drug development who rely on accurate pKa values for modeling and predicting chemical behavior.
Introduction to pKa and its Importance
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is a critical parameter in chemistry and pharmacology, influencing a molecule's solubility, lipophilicity, and binding interactions at various pH levels. Accurate pKa values are essential for the development of new pharmaceuticals and for understanding a wide range of chemical processes. While experimental determination of pKa is the gold standard, computational prediction methods are increasingly utilized for their speed and cost-effectiveness, especially in the early stages of research.
Predicted pKa of this compound
Computational models have predicted the pKa of this compound to be approximately 14.90 ± 0.10 [1]. This value is derived from sophisticated algorithms that analyze the molecule's structure and the electronic effects of its functional groups.
Experimental pKa Data of Structurally Similar Alcohols
| Compound | Structure | Experimental pKa |
| Butan-1-ol | CH₃(CH₂)₃OH | ~16.1[2][3][4] |
| 2-Methoxyethanol | CH₃OCH₂CH₂OH | ~14.8[5][6] |
Table 1: Experimental pKa Values of Alcohols Structurally Related to this compound. This table summarizes the experimental pKa values for butan-1-ol and 2-methoxyethanol, which serve as reference points for evaluating the predicted pKa of this compound.
Discussion and Comparison
The predicted pKa of this compound (14.90 ± 0.10) is notably lower than the experimental pKa of butan-1-ol (~16.1) and very close to that of 2-methoxyethanol (~14.8). This trend can be rationalized by considering the electronic effects within the molecule.
The presence of the methoxy group (-OCH₃) in this compound exerts an electron-withdrawing inductive effect. This effect delocalizes the negative charge on the corresponding alkoxide ion, thereby stabilizing it. A more stable conjugate base corresponds to a stronger acid, and thus a lower pKa value.
The closer proximity of the methoxy group to the hydroxyl group in 2-methoxyethanol results in a more pronounced inductive effect, leading to its lower pKa compared to butan-1-ol. In this compound, the methoxy group is further from the hydroxyl group than in 2-methoxyethanol. Consequently, its inductive effect is expected to be slightly attenuated. This is consistent with the predicted pKa of 14.90, which is slightly higher (less acidic) than the experimental pKa of 2-methoxyethanol (14.8).
Methodologies
Experimental pKa Determination
The experimental pKa values for alcohols like butan-1-ol and 2-methoxyethanol are typically determined using potentiometric titration or spectrophotometric methods.
Potentiometric Titration: This method involves the gradual addition of a strong base to a solution of the alcohol and monitoring the pH change with a calibrated electrode. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Spectrophotometry: This technique relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the molecule. By measuring the absorbance at various pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
Computational pKa Prediction
The predicted pKa value for this compound was likely obtained using a fragment-based prediction method. These methods utilize extensive databases of experimentally determined pKa values for a wide range of chemical fragments.
Fragment-Based Prediction: The molecule of interest is computationally dissected into smaller, recognizable fragments. The pKa is then calculated by starting with a base pKa value for a core fragment and applying corrections for the electronic and steric effects of the surrounding fragments. These methods, often employing Hammett-type equations, are known for their speed and relatively good accuracy for common functional groups[7]. Advanced algorithms may also incorporate quantum chemical calculations to refine the predictions[8][9][10][11][12].
Logical Workflow for pKa Comparison
Figure 1. This diagram illustrates the workflow for comparing the predicted pKa of this compound with experimental data from analogous compounds.
Conclusion
In the absence of a direct experimental pKa value for this compound, a comparison with structurally similar alcohols provides a strong validation for the predicted value of 14.90 ± 0.10. The observed trend in acidity, where the presence of an electron-withdrawing methoxy group lowers the pKa relative to a simple alkyl alcohol, is consistent with fundamental principles of physical organic chemistry. This analysis demonstrates the utility of high-quality computational predictions in modern chemical research, while also highlighting the importance of grounding these predictions in relevant experimental data.
References
- 1. 3-Methoxy-1-butanol CAS#: 2517-43-3 [m.chemicalbook.com]
- 2. atamankimya.com [atamankimya.com]
- 3. 1-Butanol | C4H10O | CID 263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butan-1-ol [sitem.herts.ac.uk]
- 5. Glycol monoethyl ether | C4H10O2 | CID 8076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methoxyethanol | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pKa - ECETOC [ecetoc.org]
- 8. Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peerj.com [peerj.com]
- 10. optibrium.com [optibrium.com]
- 11. optibrium.com [optibrium.com]
- 12. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Methoxybutan-1-ol Spectra: Cross-referencing with the NIST Database
For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. Spectroscopic data provides a fundamental basis for this, and cross-referencing experimentally obtained spectra with established databases like the National Institute of Standards and Technology (NIST) database is a critical step in verification. This guide provides a comparative analysis of Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra for 3-Methoxybutan-1-ol from various sources against the data available in the NIST spectral database.
Data Presentation
The following tables summarize the key spectral data for this compound from the NIST database and other public sources.
Table 1: Mass Spectrometry Data Comparison
| Source | m/z Values and Relative Intensities |
| NIST (Electron Ionization) | Major peaks observed at m/z: 45, 59, 71, 89.[1] |
| Japan AIST/NIMC Database | 15.0 (2.2), 27.0 (3.8), 28.0 (1.5), 29.0 (11.1), 31.0 (18.8), 33.0 (7.1), 39.0 (3.2), 41.0 (7.0), 42.0 (5.2), 43.0 (8.1), 45.0 (4.2), 55.0 (5.7), 56.0 (1.8), 57.0 (5.5), 58.0 (2.8), 59.0 (100.0), 60.0 (4.0), 71.0 (4.6), 72.0 (2.4), 73.0 (1.3), 86.0 (2.1), 89.0 (6.9)[2] |
Table 2: ¹H NMR Data Comparison
| Source | Chemical Shift (ppm) | Multiplicity | Assignment |
| ChemicalBook | 3.744 | Multiplet | -CH₂-OH |
| 3.59 | Multiplet | -CH(OCH₃)- | |
| 3.346 | Singlet | -OCH₃ | |
| 2.92 | (Not specified) | OH | |
| 1.73 | Multiplet | -CH₂-CH(OCH₃)- | |
| 1.187 | Doublet | -CH₃ | |
| SpectraBase (Wiley) | Data available, specific shifts require account access.[3] | (Not specified) | (Not specified) |
Table 3: ¹³C NMR Data Comparison
| Source | Chemical Shift (ppm) |
| PubChem (Source: Wiley-VCH) | 20.2, 39.8, 56.3, 60.8, 74.2[4] |
| ChemicalBook | Data available, specific shifts not listed in the immediate search results.[5] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate comparison and reproduction of spectral data.
Mass Spectrometry (NIST) The mass spectrum for this compound available on the NIST Chemistry WebBook was obtained via electron ionization (EI).[1] Specific details regarding the ionization energy and instrument parameters are not readily available in the public database entry. The data provided is a graphical representation of the mass spectrum.
Mass Spectrometry (Japan AIST/NIMC Database) The data from the AIST/NIMC database, as reported by ChemicalBook, was also obtained via electron ionization.[2] The source temperature was 230 °C, and the sample temperature was 150 °C (reservoir), with an ionization energy of 75 eV.[2]
¹H NMR Spectroscopy (SpectraBase - Wiley) The ¹H NMR spectrum available on SpectraBase was recorded on a Varian A-60D instrument.[4] The solvent used was likely a deuterated standard (e.g., CDCl₃), though this is not explicitly stated in the available information. Further details on the experimental conditions, such as temperature and concentration, are not provided in the publicly accessible data.
¹³C NMR Spectroscopy (PubChem - Wiley-VCH) The ¹³C NMR data available on PubChem is sourced from Wiley-VCH.[4] The specific experimental conditions, including the spectrometer, solvent, and temperature, are not detailed in the PubChem entry.
Mandatory Visualization
The following diagram illustrates the logical workflow for cross-referencing spectral data of a compound like this compound with the NIST database.
Caption: Workflow for spectral data cross-referencing.
References
Safety Operating Guide
Proper Disposal of 3-Methoxybutan-1-ol: A Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of 3-Methoxybutan-1-ol, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a flammable and hazardous substance, requires specific procedures for its disposal.[1][2] Adherence to these guidelines is paramount to prevent accidents, environmental contamination, and ensure a safe working environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety goggles with side-shields, chemical-resistant gloves, and fire-resistant clothing.[3] All handling should be conducted in a well-ventilated area, and sources of ignition such as sparks or open flames must be eliminated due to the flammable nature of the chemical.[2][4]
Waste Classification
According to the Occupational Safety and Health Administration (OSHA), this compound is classified as a hazardous substance.[1][2] As a flammable liquid, it falls under the regulations of the Environmental Protection Agency (EPA) concerning hazardous waste.[5][6] Therefore, it cannot be disposed of in regular trash or down the sewer system.[5][7] Chemical waste generators are responsible for correctly identifying and classifying their waste to ensure it is handled through the proper disposal channels.[2]
Step-by-Step Disposal Protocol
The disposal of this compound should not be undertaken by individual researchers through dilution or neutralization. Instead, it must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[5] The following steps outline the standard operating procedure for its disposal.
1. Waste Collection and Containment:
-
Container Selection: Use a designated, compatible hazardous waste container with a leak-proof, screw-on cap.[8] Plastic containers are often preferred to glass to minimize the risk of breakage.[5] The container must be in good condition, free from rust or leaks.[9]
-
Segregation: Do not mix this compound with incompatible waste streams, such as strong oxidizing agents, acid anhydrides, or acid chlorides.[2]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills. The secondary container should be capable of holding 110% of the volume of the primary container.[8]
2. Labeling of Hazardous Waste:
-
Proper Identification: Clearly label the waste container with a hazardous waste tag provided by your EHS department.[5]
-
Required Information: The label must include the full chemical name "this compound" (no abbreviations or formulas), the quantity of waste, the date of waste generation, the location of origin (department and room number), and the principal investigator's name and contact information.[5]
-
Hazard Pictograms: Mark the appropriate hazard pictograms on the label to indicate that the waste is flammable and harmful.[5]
3. Storage of Hazardous Waste:
-
Designated Area: Store the sealed and labeled waste container in a designated hazardous waste storage area.[8] This area should be a flammables-approved storage area, away from heat, sparks, and open flames.[1][2]
-
Time and Quantity Limits: Be aware of your institution's limits on the accumulation time and quantity of hazardous waste. Typically, hazardous waste must be collected within 90 days of the start of accumulation.[8]
4. Arranging for Disposal:
-
Contact EHS: Once your waste container is ready for pickup, or as you approach the storage time limit, contact your institution's EHS office to schedule a hazardous waste collection.[8]
-
Documentation: Complete any required forms, such as a Hazardous Waste Information Form, providing a detailed list of the chemical waste for disposal.[5]
Disposal of Contaminated Materials and Empty Containers
-
Solid Waste: Lab materials contaminated with this compound, such as absorbent paper, gloves, and wipes, should be double-bagged in clear plastic bags, sealed, and labeled as hazardous waste.[8]
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.[9] After triple-rinsing and air drying, the container may be disposed of in the regular trash, though it is best practice to reuse the container for compatible waste if possible.[9]
Quantitative Data Summary
While specific disposal parameters can vary by institutional and local regulations, the following table summarizes key properties of this compound relevant to its safe handling and disposal.
| Property | Value | Citation |
| CAS Number | 2517-43-3 | [2] |
| Classification | Flammable Liquid, Category 3; Acute Oral Toxicity, Category 4 | [2] |
| Flash Point | 46 °C (114.8 °F) | [4] |
| Incompatible Materials | Strong oxidizing agents, Acid anhydrides, Acid chlorides | [2] |
Disposal Workflow Diagram
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. pfw.edu [pfw.edu]
- 7. acs.org [acs.org]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methoxybutan-1-ol
Essential safety protocols and personal protective equipment (PPE) are paramount when working with 3-Methoxybutan-1-ol to ensure the well-being of laboratory personnel and the integrity of research. This guide provides immediate, procedural, and step-by-step instructions for the safe handling, storage, and disposal of this chemical, reinforcing a culture of safety and responsibility in the laboratory.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the first line of defense against chemical exposure. Below is a summary of the recommended equipment when handling this compound.
| PPE Category | Recommended Equipment | Standards/Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) approved.[1] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., PVC, Neoprene).[2] Fire/flame resistant and impervious clothing, overalls, and a PVC apron are also recommended.[1][2] | Gloves tested to EN 374 (Europe) or F739 (US) standards.[2] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation occurs.[1] For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[3][4] | NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4] |
For glove selection, the duration of contact is a critical factor. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[2] For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is suitable.[2]
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal minimizes risks.
1. Receiving and Storage:
-
Upon receipt, record the date on the container.[2]
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2][4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[3][4]
-
Store separately from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[3]
2. Handling and Use:
-
Ensure adequate ventilation, such as a chemical fume hood or a process enclosure ventilation system, which should be explosion-resistant.[1][2]
-
Ground and bond containers when transferring material to prevent static discharge.[3][4]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.[3]
3. Accidental Spills:
-
Evacuate personnel to a safe area.[1]
-
For minor spills, absorb with an inert material (e.g., sand, silica gel, vermiculite) and place in a suitable, closed container for disposal.[3][4]
-
Use spark-proof tools for cleanup.[4]
4. First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3]
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[3]
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[3]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[1][3]
-
In all cases of exposure, seek immediate medical attention.[3]
5. Disposal:
-
Dispose of contents and containers in accordance with local, state, and federal regulations.[3]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3]
-
Do not empty into drains.[3]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
